Sufentanil citrate
Beschreibung
This compound is the citrate salt form of sufentanil, a synthetic congener of fentanyl and related to the phenylpieridines, with analgesic property. This compound binds to and activates the mu-opioid receptor, thereby producing analgesia, respiratory depression, miosis, reduced gastrointestinal motility, and euphoria. In addition, this agent has a more rapid onset of action and shorter duration of action compared to fentanyl.
An opioid analgesic that is used as an adjunct in anesthesia, in balanced anesthesia, and as a primary anesthetic agent.
See also: Sufentanil (has active moiety).
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPLDERGDQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56030-54-7 (Parent) | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048928 | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60561-17-3 | |
| Record name | Sufentanil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUFENTANIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sufentanil Citrate on Mu-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufentanil citrate, a potent synthetic opioid analgesic, exerts its pharmacological effects primarily through its interaction with the mu (µ)-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the molecular mechanisms underlying sufentanil's action at the µ-opioid receptor. It details the binding kinetics, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of sufentanil's pharmacology.
Introduction
Sufentanil is a highly potent and selective µ-opioid receptor agonist.[1][2] Its clinical utility in anesthesia and analgesia stems from its rapid onset and profound analgesic effects.[3] Understanding the intricate molecular interactions between sufentanil and the µ-opioid receptor is crucial for the development of safer and more effective analgesics with reduced side-effect profiles. This guide will delve into the quantitative pharmacology, signaling pathways, and experimental protocols that define our current understanding of sufentanil's mechanism of action.
Quantitative Pharmacology of Sufentanil at the Mu-Opioid Receptor
Sufentanil's high affinity and potency for the µ-opioid receptor are key determinants of its pharmacological profile. These parameters are typically quantified through various in vitro assays.
Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Sufentanil and Other Opioids
| Compound | Kᵢ (nM) | Assay System | Reference |
| Sufentanil | 0.138 | Recombinant human MOR | [4][5] |
| Fentanyl | 1.6 | Not Specified | [6] |
| Morphine | 1-100 (range) | Recombinant human MOR | [4] |
| Carfentanil | 0.19 | Radioligand competitive binding assay | [7] |
| DAMGO | Not Specified | Not Specified |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Sufentanil and Other Opioids in Functional Assays
| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Cell System | Reference |
| Sufentanil | GTPγS Binding | Not specified | Not specified | Not specified | |
| Fentanyl | β-arrestin2 recruitment | 6.75 ± 2.01 | 16521.33 ± 1446.39 (absolute units) | HEK293T cells | [8] |
| DAMGO | GTPγS Binding | Not specified | Full Agonist | Mouse Brainstem Membranes | [9] |
| Morphine | cAMP Assay | Not specified | Partial Agonist | Not specified | [9] |
EC₅₀ (half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.
Signaling Pathways of the Mu-Opioid Receptor Activated by Sufentanil
Upon binding to the µ-opioid receptor, sufentanil initiates a cascade of intracellular signaling events. These pathways are broadly categorized into G-protein dependent and β-arrestin dependent pathways.[10][11]
G-Protein Dependent Signaling
The canonical signaling pathway for µ-opioid receptor activation is mediated by the heterotrimeric G-protein, primarily of the Gαi/o subtype.[10][12]
-
G-Protein Activation: Sufentanil binding induces a conformational change in the µ-opioid receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the associated G-protein.[13] This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits.[12]
-
Downstream Effectors of Gαi/o: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][14]
-
Downstream Effectors of Gβγ: The dissociated Gβγ dimer modulates various ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[11] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[12] Both actions contribute to the inhibition of neurotransmitter release and a reduction in neuronal excitability, which underlies the analgesic effect.[11]
β-Arrestin Dependent Signaling
Activation of the µ-opioid receptor by agonists also leads to the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.[10][11]
-
Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular C-terminal tail of the µ-opioid receptor.[13]
-
β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins (primarily β-arrestin 2).[10][13]
-
Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders further G-protein coupling, leading to desensitization.[13] β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin), which results in receptor internalization.[11]
-
Downstream Signaling: β-arrestin can also initiate its own signaling cascades, independent of G-proteins, by acting as a scaffold for various kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway.[12]
The concept of "biased agonism" suggests that some ligands may preferentially activate either the G-protein or the β-arrestin pathway.[15][16] While some studies have explored this for fentanyl and its analogs, the precise bias of sufentanil is an area of ongoing research.[8]
Detailed Experimental Protocols
The quantitative data and signaling pathways described above are elucidated through a variety of in vitro experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a ligand for a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells or brain tissue homogenates.[9]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]sufentanil) and varying concentrations of the unlabeled competitor ligand (sufentanil).[17]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the µ-opioid receptor and associated G-proteins are prepared.[9]
-
Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (sufentanil), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9][18]
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.[9]
-
Data Analysis: The data are plotted as specific binding versus agonist concentration to determine the EC₅₀ and Eₘₐₓ for G-protein activation.[9]
β-Arrestin Recruitment Assay
These assays measure the ability of an agonist to promote the interaction between the µ-opioid receptor and β-arrestin.
Methodology:
-
Cell Line: A cell line is engineered to co-express the µ-opioid receptor and a β-arrestin fusion protein. Often, these proteins are tagged with components of a reporter system, such as fragments of an enzyme (e.g., β-galactosidase in the PathHunter assay) or bioluminescent proteins (e.g., luciferase in BRET assays).[8][19]
-
Agonist Stimulation: The cells are treated with varying concentrations of the agonist (sufentanil).
-
Signal Detection: If the agonist induces the recruitment of β-arrestin to the receptor, the reporter protein components are brought into close proximity, generating a detectable signal (e.g., light or a colorimetric change).
-
Data Analysis: The signal intensity is measured and plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Conclusion
This compound's mechanism of action at the µ-opioid receptor is a multifaceted process involving high-affinity binding and the activation of complex intracellular signaling networks. As a potent agonist, it robustly engages G-protein signaling to produce profound analgesia. The role of β-arrestin in mediating its effects and the potential for biased agonism are critical areas of ongoing investigation that will inform the future of opioid drug development. The experimental protocols detailed herein provide the foundation for the continued exploration of these mechanisms, with the ultimate goal of designing novel analgesics with improved therapeutic profiles.
References
- 1. Formulary Drug Review: Sufentanil Sublingual - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calonmedical.com [calonmedical.com]
- 3. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fentanyl - Wikipedia [en.wikipedia.org]
- 15. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 16. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unveiling the In Vivo Pharmacology of Sufentanil Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo pharmacological properties of sufentanil citrate, a potent synthetic opioid analgesic. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these characteristics.
Core Pharmacological Properties
This compound is a highly potent and selective μ-opioid receptor agonist.[1] Its primary therapeutic effects, analgesia and sedation, stem from its interaction with these receptors within the central nervous system (CNS).[2] As a derivative of fentanyl, sufentanil is estimated to be 5 to 10 times more potent.[2]
Mechanism of Action
Sufentanil's pharmacological activity is initiated by its binding to μ-opioid receptors, which are G-protein coupled receptors located in the brain and spinal cord.[2] This binding inhibits the transmission of pain signals, leading to profound analgesia.[2] Additionally, this receptor activation can induce a range of physiological responses, including respiratory depression, miosis (pupil constriction), and a sense of euphoria, while also reducing gastrointestinal motility.[2][3]
Caption: Mechanism of action of this compound.
Pharmacokinetic Profile
The pharmacokinetic profile of intravenous sufentanil is often described by a three-compartment model, characterized by a rapid initial distribution, a redistribution phase, and a terminal elimination phase.[1][4] Its high lipid solubility allows it to readily cross the blood-brain barrier, contributing to a rapid onset of action.[1][5]
Table 1: Pharmacokinetic Parameters of Intravenous Sufentanil in Adults
| Parameter | Value | Reference |
| Distribution Time | 1.4 minutes | [6] |
| Redistribution Time | 17.1 minutes | [6] |
| Elimination Half-Life | 164 ± 22 minutes | |
| Volume of Distribution at Steady State (Vdss) | 1.7 ± 0.2 L/kg | [7] |
| Total Plasma Clearance | 12.7 ± 0.8 mL/kg/min | [7] |
| Protein Binding | ~90% (primarily to α1-acid glycoprotein) | [1] |
Note: Pharmacokinetic parameters can vary based on patient populations (e.g., age, clinical condition).
Pharmacodynamic Properties
Sufentanil's pharmacodynamic effects are dose-dependent. At lower intravenous doses (up to 8 mcg/kg), it acts as an analgesic component of general anesthesia.[6] At higher doses (≥8 mcg/kg), it can induce a deep level of anesthesia without the need for additional anesthetic agents.[6]
Table 2: Key Pharmacodynamic Effects of this compound
| Effect | Description | Reference |
| Analgesia | Primary therapeutic effect mediated by μ-opioid receptor agonism.[2] | |
| Sedation | Dose-dependent CNS depression.[3] | |
| Respiratory Depression | Direct action on brain stem respiratory centers, which can outlast the analgesic effect.[3][8] | |
| Cardiovascular Effects | Can cause bradycardia and hypotension, particularly in patients with reduced blood volume.[8][9] May cause vasodilation.[8] | |
| Muscular Rigidity | Can induce skeletal muscle rigidity, especially of the truncal muscles, with a rapid onset.[6] | |
| Gastrointestinal Effects | Reduced GI motility and increased smooth muscle tone in the stomach and duodenum.[3] | |
| Pupillary Effects | Miosis (pupil constriction), even in darkness.[3] |
Experimental Protocols
The in vivo pharmacological properties of this compound are typically investigated through clinical trials and pharmacokinetic studies in surgical patients.
Pharmacokinetic Study Protocol
A common experimental design to determine the pharmacokinetic profile of intravenous sufentanil involves the following steps:
Caption: Workflow for a typical pharmacokinetic study of sufentanil.
Methodology:
-
Subject Recruitment: A cohort of surgical patients is selected for the study.[7]
-
Drug Administration: A specified dose of this compound (e.g., 5 micrograms/kg) is administered as an intravenous bolus injection.[7]
-
Blood Sampling: Venous blood samples are collected at predetermined intervals for up to 8 hours following administration.[7]
-
Plasma Concentration Analysis: Plasma is separated from the blood samples, and the concentration of sufentanil is quantified using a sensitive analytical method, such as gas chromatography-mass spectrometry.
-
Pharmacokinetic Modeling: The plasma concentration-time data is then fitted to a pharmacokinetic model, often a tri-exponential equation, to determine key parameters like half-lives of distribution and elimination, volume of distribution, and clearance.[7]
Pharmacodynamic Assessment in a Clinical Setting
The analgesic efficacy and safety of sufentanil can be evaluated in a randomized controlled trial setting, for instance, comparing sublingual sufentanil to intravenous fentanyl for acute postoperative pain.
Methodology:
-
Patient Randomization: Patients experiencing a certain level of postoperative pain (e.g., pain score ≥ 4) are randomly assigned to receive either sublingual sufentanil (e.g., 30 mcg) or intravenous fentanyl (e.g., 50 mcg).[10]
-
Pain Assessment: Pain scores are recorded at baseline and at regular intervals after drug administration using a validated pain scale (e.g., a 0-10 numeric rating scale).[10]
-
Rescue Medication: Patients are allowed access to rescue opioid medication (e.g., intravenous fentanyl) if their pain score remains above a predefined threshold.[10]
-
Monitoring of Adverse Events: Key safety parameters such as respiratory rate, oxygen saturation, blood pressure, and heart rate are continuously monitored. The incidence of adverse effects like nausea, vomiting, and pruritus is also recorded.[10]
-
Data Analysis: Efficacy endpoints (e.g., change in pain scores, time to rescue medication) and safety data are statistically compared between the treatment groups.[10]
Drug Interactions
The metabolism of sufentanil is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. Concomitant use of CYP3A4 inhibitors (e.g., macrolide antibiotics, azole-antifungal agents) can increase sufentanil plasma concentrations, potentially leading to enhanced or prolonged effects and an increased risk of respiratory depression.[8][9] Conversely, CYP3A4 inducers can decrease sufentanil plasma concentrations, potentially reducing its efficacy.[3][8]
Conclusion
This compound is a potent μ-opioid receptor agonist with a rapid onset of action and a well-defined pharmacokinetic profile. Its in vivo pharmacological properties make it a valuable tool in anesthesia and for the management of acute pain. A thorough understanding of its pharmacokinetics, pharmacodynamics, and potential for drug interactions is crucial for its safe and effective clinical use and for the development of novel analgesic therapies.
References
- 1. calonmedical.com [calonmedical.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Formulary Drug Review: Sufentanil Sublingual - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]
- 5. Articles [globalrx.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The pharmacokinetics of sufentanil in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Sufentanil Citrate: A Deep Dive into Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of sufentanil citrate, a potent synthetic opioid analgesic. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Introduction to this compound
Sufentanil, a potent fentanyl analog, is a selective agonist primarily targeting the mu (µ)-opioid receptor.[1][2] Its high affinity for this receptor subtype is a key determinant of its powerful analgesic properties.[1][3] Understanding the precise nature of its interaction with opioid receptors, including its binding affinity and the kinetics of association and dissociation, is crucial for optimizing its therapeutic applications and developing safer, more effective analgesics.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. It is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity. Sufentanil exhibits a notably high affinity for the µ-opioid receptor and a significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors.[3][4]
Data Presentation: Quantitative Binding Affinity of Sufentanil
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Reference |
| Mu (µ)-Opioid Receptor | Sufentanil | Competitive Binding | Recombinant human MOR | 0.1380 | |
| Mu (µ)-Opioid Receptor | [3H]Sufentanil | Saturation Binding | Rat forebrain membranes | Kd = 0.13 (in Tris-HCl buffer) | [3] |
| Mu (µ)-Opioid Receptor | [3H]Sufentanil | Saturation Binding | Rat forebrain membranes | Kd = 0.31 (in Tris-HCl buffer with 120 mM NaCl) | [3] |
| Delta (δ)-Opioid Receptor | Sufentanil | Competitive Binding | Not Specified | ~100-fold lower than for µ-receptor | [3] |
Receptor Binding Kinetics
The kinetics of receptor binding describe the rates at which a ligand associates (kon) and dissociates (koff) from its receptor. These parameters provide a more dynamic understanding of the ligand-receptor interaction than affinity constants alone and can influence the onset and duration of a drug's pharmacological effects.
Data Presentation: Quantitative Binding Kinetics of Sufentanil
| Parameter | Receptor Subtype | Conditions | Value | Calculated from | Reference |
| Dissociation half-life (t½) | Mu (µ)-Opioid Receptor | Tris-HCl buffer | 2.1 min | - | [3] |
| Dissociation half-life (t½) | Mu (µ)-Opioid Receptor | Tris-HCl buffer with 120 mM NaCl | 13 s | - | [3] |
| Dissociation rate constant (koff) | Mu (µ)-Opioid Receptor | Tris-HCl buffer | ~0.0055 s⁻¹ | t½ = 2.1 min | [3] |
| Dissociation rate constant (koff) | Mu (µ)-Opioid Receptor | Tris-HCl buffer with 120 mM NaCl | ~0.0533 s⁻¹ | t½ = 13 s | [3] |
Signaling Pathways
Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), sufentanil initiates a cascade of intracellular signaling events.[5][6] The two primary pathways activated are the G-protein signaling pathway and the β-arrestin signaling pathway.
G-Protein Signaling Pathway
The "classical" signaling route for opioid receptors involves the activation of inhibitory G-proteins (Gi/Go).[7] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels, ultimately resulting in the desired analgesic effect.[7]
β-Arrestin Signaling Pathway
The β-arrestin pathway is primarily involved in the regulation of opioid receptor signaling, including desensitization and internalization.[7] Recruitment of β-arrestin to the receptor can also trigger distinct signaling cascades that are implicated in some of the adverse effects of opioids, such as respiratory depression.[8]
Experimental Protocols
The determination of receptor binding affinity and kinetics is typically achieved through radioligand binding assays. The following are detailed, representative protocols for saturation and competition binding assays, which can be adapted for the study of sufentanil.
Radioligand Binding Assay Workflow
Saturation Binding Assay (to determine Kd and Bmax)
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand (e.g., [3H]-sufentanil) at the µ-opioid receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the µ-opioid receptor.
-
Radioligand: [3H]-sufentanil.
-
Unlabeled ligand for determining non-specific binding (e.g., naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Total Binding: Add increasing concentrations of [3H]-sufentanil to the wells.
-
Non-specific Binding: Add the same increasing concentrations of [3H]-sufentanil along with a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.[9]
Competition Binding Assay (to determine Ki)
Objective: To determine the binding affinity (Ki) of an unlabeled ligand (sufentanil) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the µ-opioid receptor.
Materials:
-
Same as for the saturation binding assay, with the addition of the unlabeled test compound (sufentanil).
Procedure:
-
Membrane Preparation: Prepare membranes as described in the saturation binding assay protocol.
-
Assay Setup: In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.
-
Add increasing concentrations of the unlabeled test compound (sufentanil).
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
-
Incubation: Add the membrane preparation to all wells and incubate to reach equilibrium.
-
Filtration and Washing: Follow the same procedure as in the saturation binding assay.
-
Scintillation Counting: Measure the radioactivity in the filters.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Conclusion
This compound's high affinity and selectivity for the µ-opioid receptor, coupled with its specific binding kinetics, form the molecular basis of its potent analgesic effects. The detailed understanding of these parameters, obtained through rigorous experimental methodologies such as radioligand binding assays, is fundamental for the rational design of novel opioid therapeutics with improved safety profiles. The intricate signaling pathways activated by sufentanil highlight the complexity of opioid pharmacology and offer multiple avenues for future research and drug development.
References
- 1. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Molecular Pharmacology of Sufentanil as a µ-Opioid Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufentanil, a potent synthetic opioid analgesic, exerts its pharmacological effects primarily through agonism at the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides an in-depth overview of the molecular pharmacology of sufentanil, focusing on its interaction with the MOR. It includes a compilation of quantitative data on its binding affinity, potency, and efficacy in mediating downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate the characterization of sufentanil and other MOR agonists. Furthermore, this guide visualizes the intricate signaling cascades and experimental workflows using schematic diagrams to offer a comprehensive understanding for researchers and professionals in drug development.
Introduction
Sufentanil is a highly potent thienyl derivative of fentanyl, utilized clinically for anesthesia and analgesia.[1][2] Its primary mechanism of action involves the activation of µ-opioid receptors, which are predominantly expressed in the central nervous system (CNS) and peripheral tissues.[3][4] The activation of these receptors initiates a cascade of intracellular signaling events, leading to the profound analgesic effects characteristic of opioids. A thorough understanding of sufentanil's molecular interactions with the MOR is crucial for optimizing its therapeutic use and for the development of novel analgesics with improved safety profiles.
Mechanism of Action at the µ-Opioid Receptor
Sufentanil's interaction with the MOR is characterized by high binding affinity and potent agonism. Upon binding, sufentanil stabilizes the receptor in an active conformation, leading to the activation of heterotrimeric Gi/o proteins.[5][6] This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various downstream effectors.[5]
The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The Gβγ subunits contribute to the analgesic effect by inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[4] This collective action leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.
Receptor Desensitization and Internalization
Prolonged or repeated exposure to sufentanil can lead to receptor desensitization, a process that contributes to the development of tolerance.[7] This process is initiated by the phosphorylation of the intracellular domains of the MOR by G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3.[7] Phosphorylation of the receptor increases its affinity for β-arrestin proteins. The recruitment of β-arrestin 2 to the MOR sterically hinders its coupling to G proteins, leading to desensitization of the G protein-mediated signaling.[7] Furthermore, β-arrestin 2 acts as a scaffold protein, facilitating the internalization of the receptor via clathrin-coated pits.[8]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of sufentanil at the µ-opioid receptor, providing a comparative overview with other standard opioids.
Table 1: µ-Opioid Receptor Binding Affinity of Sufentanil and Reference Opioids
| Compound | Kᵢ (nM) | Radioligand | Tissue/Cell Line |
| Sufentanil | 0.138 | [³H]-DAMGO | Recombinant human MOR |
| Fentanyl | 1.2 - 1.4 | [³H]-Diprenorphine | Guinea pig brain membranes |
| Morphine | 1 - 10 | [³H]-DAMGO | Recombinant human MOR |
| DAMGO | 1 - 5 | [³H]-DAMGO | Recombinant human MOR |
Table 2: Functional Potency and Efficacy of Sufentanil and Reference Opioids in G-Protein Activation ([³⁵S]GTPγS Binding) Assays
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell Line/Tissue |
| Sufentanil | ~32-33% (Partial Agonist) | Mouse brainstem membranes | |
| Fentanyl | 32 | ~100 | CHO-hMOR cells |
| Morphine | 130 | 96 | CHO-hMOR cells |
| DAMGO | 10 | 100 | CHO-hMOR cells |
Table 3: Functional Potency and Efficacy of Sufentanil and Reference Opioids in β-Arrestin 2 Recruitment Assays
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Assay System |
| Sufentanil | Not specified | Does not display bias | BRET in HEK293T cells |
| Fentanyl | 6.75 ± 2.01 | 100 | PathHunter β-arrestin assay |
| Morphine | ~200-300 | Partial Agonist | PathHunter β-arrestin assay |
| DAMGO | ~100-200 | 100 | PathHunter β-arrestin assay |
Note: Quantitative values can vary depending on the specific experimental conditions and assay systems used.
Signaling Pathways and Experimental Workflows
Sufentanil-Induced µ-Opioid Receptor Signaling Cascade
Caption: Sufentanil signaling at the µ-opioid receptor.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
References
- 1. futuresrecoveryhealthcare.com [futuresrecoveryhealthcare.com]
- 2. Comparison of the Analgesic Effect of Sufentanil versus Fentanyl in Intravenous Patient-Controlled Analgesia after Total Laparoscopic Hysterectomy: A Randomized, Double-blind, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. µ-opioid receptor [biology.kenyon.edu]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the expression of G protein-coupled receptor kinases and beta-arrestin 2 in rat brain during opioid tolerance and supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Potent Analgesic: An In-depth Technical Guide to the Early-Phase Discovery and Synthesis of Sufentanil Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufentanil, a powerful synthetic opioid analgesic, represents a significant milestone in the development of anesthetic agents. First synthesized in 1974 by Dr. Paul Janssen and his team at Janssen Pharmaceutica, sufentanil emerged from a systematic exploration of the fentanyl scaffold, aiming for enhanced potency and a favorable safety profile.[1] Structurally, it is a thienyl derivative of fentanyl, distinguished by a methoxymethyl group on the piperidine ring and the replacement of fentanyl's phenyl ring with a thiophene ring.[1] These modifications result in an analgesic potency approximately 5 to 10 times that of its parent compound, fentanyl, and 500 to 1,000 times that of morphine.[1] This whitepaper provides a detailed technical overview of the early-phase discovery, synthesis, and pharmacology of sufentanil citrate, tailored for professionals in drug development and research.
Early Pharmacological Profile of Sufentanil
Initial preclinical studies rapidly established sufentanil's remarkable potency and a significantly wider safety margin compared to other opioids. The seminal work by Niemegeers et al. in 1976 provided the first comprehensive in-vivo characterization of sufentanil (then referred to as R 30 730).
Quantitative Pharmacological Data from Early Preclinical Studies
The following tables summarize the key quantitative data from these foundational studies, highlighting the analgesic potency (ED50) and acute toxicity (LD50) of sufentanil in comparison to other opioids.
| Compound | Animal Model | Test | ED50 (mg/kg, IV) |
| Sufentanil | Mouse | Hot Plate | 0.0028 |
| Morphine | Mouse | Hot Plate | 6.45 |
| Pethidine | Mouse | Hot Plate | 4.48 |
| Fentanyl | Mouse | Hot Plate | 0.011 |
| Sufentanil | Rat | Tail Withdrawal | 0.00071 |
| Morphine | Rat | Tail Withdrawal | 3.21 |
| Pethidine | Rat | Tail Withdrawal | 2.90 |
| Fentanyl | Rat | Tail Withdrawal | 0.0053 |
Caption: Table 1. Intravenous Analgesic Potency (ED50) of Sufentanil and Reference Opioids in Mice and Rats.
| Compound | Animal Model | LD50 (mg/kg, IV) | Therapeutic Index (LD50/ED50) |
| Sufentanil | Mouse | 18.7 | 6679 |
| Morphine | Mouse | 225 | 34.9 |
| Pethidine | Mouse | 35.7 | 7.97 |
| Fentanyl | Mouse | 5.0 | 454 |
| Sufentanil | Rat | 17.9 | 25211 |
| Morphine | Rat | 223 | 69.5 |
| Pethidine | Rat | 13.9 | 4.80 |
| Fentanyl | Rat | 1.47 | 277 |
Caption: Table 2. Intravenous Acute Toxicity (LD50) and Therapeutic Index of Sufentanil and Reference Opioids in Mice and Rats.
Receptor Binding Affinity
Sufentanil exerts its potent analgesic effects primarily through its high affinity and selectivity for the µ-opioid receptor. Early radioligand binding studies demonstrated its superior binding properties.
| Compound | Receptor | Ki (nM) |
| Sufentanil | µ-opioid | 0.138 |
| Fentanyl | µ-opioid | 1.346 |
| Morphine | µ-opioid | 1.168 |
Caption: Table 3. Comparative µ-Opioid Receptor Binding Affinities (Ki).[2][3]
The Original Synthesis of Sufentanil: The Janssen Pathway
The initial synthesis of sufentanil by Janssen's team was a multi-step process starting from N-benzyl-4-piperidone and aniline. This pathway, while effective, was lengthy and resulted in a low overall yield.
Experimental Protocol: Janssen Synthesis of Sufentanil Base
The following is a representative protocol based on descriptions of the original Janssen synthesis.
Step 1: Synthesis of N-Benzyl-4-phenylamino-4-cyanopiperidine
-
Reaction: Strecker synthesis.
-
Reagents: N-benzyl-4-piperidone, aniline, potassium cyanide.
-
Procedure: A mixture of N-benzyl-4-piperidone and aniline is treated with potassium cyanide. The reaction mixture is stirred at room temperature to yield N-benzyl-4-phenylamino-4-cyanopiperidine.
Step 2: Hydrolysis to 4-Anilino-N-benzylpiperidine-4-carboxamide
-
Reagents: N-benzyl-4-phenylamino-4-cyanopiperidine, concentrated sulfuric acid.
-
Procedure: The cyanoamine from Step 1 is carefully treated with cold, concentrated sulfuric acid to hydrolyze the nitrile to a primary amide.
Step 3: Hydrolysis to 4-Anilino-N-benzylpiperidine-4-carboxylic Acid
-
Reagents: 4-Anilino-N-benzylpiperidine-4-carboxamide, concentrated hydrochloric acid.
-
Procedure: The amide from Step 2 is heated at reflux with concentrated hydrochloric acid to yield the corresponding carboxylic acid.
Step 4: Esterification to Methyl 4-Anilino-N-benzylpiperidine-4-carboxylate
-
Reagents: 4-Anilino-N-benzylpiperidine-4-carboxylic acid, methanol, acid catalyst (e.g., H₂SO₄).
-
Procedure: The carboxylic acid from Step 3 is esterified by refluxing in methanol with an acid catalyst.
Step 5: Reduction to 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine
-
Reagents: Methyl 4-anilino-N-benzylpiperidine-4-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous ether.
-
Procedure: The ester from Step 4 is reduced using a powerful reducing agent like LiAlH₄ in an anhydrous solvent to yield the amino alcohol.
Step 6: Etherification to 4-(Methoxymethyl)-4-anilino-N-benzylpiperidine
-
Reagents: 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine, sodium hydride (NaH), methyl iodide (MeI), hexamethylphosphoramide (HMPA).
-
Procedure: The alcohol from Step 5 is deprotonated with a strong base like NaH, and the resulting alkoxide is alkylated with methyl iodide to form the methyl ether.
Step 7: Acylation to N-[1-Benzyl-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
-
Reagents: 4-(Methoxymethyl)-4-anilino-N-benzylpiperidine, propionyl chloride or propionic anhydride.
-
Procedure: The secondary amine from Step 6 is acylated with propionyl chloride or propionic anhydride to introduce the propanamide group.
Step 8: Debenzylation to N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
-
Reagents: N-[1-Benzyl-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
-
Procedure: The N-benzyl protecting group is removed by catalytic hydrogenation to yield the secondary amine, the direct precursor to sufentanil.
Step 9: N-Alkylation to Sufentanil Base
-
Reagents: N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, 2-(2-thienyl)ethyl methanesulfonate.
-
Procedure: The secondary amine from Step 8 is alkylated with the appropriate thienylethyl side chain to yield sufentanil base.
Synthesis of this compound
The final step in preparing the pharmaceutically used form is the conversion of the sufentanil free base to its citrate salt.
Experimental Protocol: this compound Formation
-
Reagents: Sufentanil base, citric acid, polar solvent (e.g., acetone, isopropanol, or water).
-
Procedure: Sufentanil base is dissolved in a suitable polar solvent and heated. A solution of citric acid in the same solvent is then added. The mixture is stirred, and upon cooling, this compound precipitates as a white crystalline solid, which is then collected by filtration and dried.
Visualizing the Synthesis and Mechanism of Action
Sufentanil Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway to sufentanil, based on the principles of the Janssen synthesis.
Caption: Generalized synthetic pathway for this compound based on the Janssen route.
Sufentanil's Mechanism of Action: µ-Opioid Receptor Signaling
Sufentanil's pharmacological effects are mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of sufentanil to this receptor initiates a cascade of intracellular signaling events.
Caption: Simplified µ-opioid receptor signaling pathway activated by sufentanil.
Conclusion
The discovery and development of sufentanil marked a pivotal moment in the field of anesthesiology and pain management. Its synthesis, born from the methodical structure-activity relationship studies pioneered by Dr. Paul Janssen, provided a potent tool for clinicians. The early pharmacological data unequivocally demonstrated its superior analgesic efficacy and a remarkable safety profile compared to its predecessors. Understanding the foundational synthesis routes and the fundamental mechanism of action of this compound remains crucial for today's researchers and drug development professionals as they continue to innovate in the field of opioid analgesics and explore novel therapeutic agents.
References
In Vitro Characterization of Sufentanil Citrate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of sufentanil citrate's bioactivity. Sufentanil is a potent synthetic opioid analgesic, and understanding its interaction with opioid receptors at a molecular and cellular level is crucial for drug development and research. This document details its receptor binding affinity, functional activity through key signaling pathways, and provides detailed experimental protocols for the assays used in its characterization.
Introduction to this compound
Sufentanil is a highly potent and selective agonist of the µ-opioid receptor (MOR).[1][2] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. This activation leads to a cascade of intracellular signaling events, ultimately resulting in profound analgesia.
Receptor Binding Affinity
The initial step in characterizing the bioactivity of sufentanil is to determine its binding affinity for the different opioid receptor subtypes: µ (mu), δ (delta), and κ (kappa). This is typically achieved through competitive radioligand binding assays.
Data Presentation: this compound Binding Affinity (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| µ-opioid (human) | [3H]-DAMGO | Recombinant human µOR in cell membranes | 0.1380 | [1][2] |
| δ-opioid (rat) | [3H]-[D-Ala2,D-Leu5]enkephalin | Rat brain membranes | ~13.8* | [3] |
| κ-opioid | - | - | Data not available | - |
*Estimated value based on the finding that sufentanil's affinity for δ-receptors is 100-fold lower than for µ-receptors.[3]
Functional Bioactivity
Following receptor binding, sufentanil activates intracellular signaling pathways. The key in vitro functional assays to characterize this bioactivity include GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays.
G-Protein Coupling: GTPγS Binding Assay
This assay measures the activation of G-proteins upon agonist binding to the receptor. Sufentanil, as a MOR agonist, is expected to stimulate the binding of [35S]GTPγS to Gα subunits.
Data Presentation: this compound Functional Potency and Efficacy (GTPγS Assay)
| Parameter | Value |
| EC50 | Data not available |
| Emax | Data not available |
Second Messenger Modulation: cAMP Accumulation Assay
Activation of the µ-opioid receptor by an agonist like sufentanil leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Data Presentation: this compound Functional Potency and Efficacy (cAMP Assay)
| Parameter | Value |
| EC50 | Data not available |
| Emax | Data not available |
Fentanyl and its analogs are known to inhibit cAMP production with high potency and efficacy.[6][7][8]
Receptor Regulation and Signaling: β-Arrestin Recruitment Assay
β-arrestin recruitment to the activated opioid receptor is a key event in receptor desensitization and can also initiate G-protein independent signaling pathways. The potential for a ligand to preferentially activate G-protein signaling over β-arrestin recruitment is termed "biased agonism".
Data Presentation: this compound Functional Potency and Efficacy (β-Arrestin Recruitment Assay)
| Parameter | Value | Reference |
| EC50 | Data not available | - |
| Emax | Data not available | - |
| Signaling Bias | No significant bias observed compared to DAMGO | [9] |
Signaling Pathways and Experimental Workflows
Sufentanil-Induced µ-Opioid Receptor Signaling
The binding of sufentanil to the µ-opioid receptor primarily activates the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a hyperpolarization of the neuron and a reduction in neurotransmitter release.
Caption: Sufentanil-induced µ-opioid receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the Ki of sufentanil.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: GTPγS Binding Assay
This workflow illustrates the procedure for a GTPγS binding assay to measure G-protein activation by sufentanil.
Caption: Workflow for a [35S]GTPγS binding assay.
Experimental Workflow: cAMP Accumulation Assay
This workflow details the steps for a cAMP accumulation assay to assess the inhibitory effect of sufentanil on adenylyl cyclase.
Caption: Workflow for a cAMP accumulation assay.
Experimental Workflow: β-Arrestin Recruitment Assay
This workflow outlines the procedure for a β-arrestin recruitment assay, often using enzyme fragment complementation (EFC) technology.
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand: [3H]-DAMGO (specific activity ~50 Ci/mmol).
-
This compound.
-
Naloxone (for non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding: 25 µL of assay buffer.
-
Non-specific binding: 25 µL of 10 µM naloxone.
-
Competition: 25 µL of each sufentanil dilution.
-
-
Add 25 µL of [3H]-DAMGO (final concentration ~1 nM) to all wells.
-
Add 200 µL of receptor membrane suspension (10-20 µg protein/well) to all wells to initiate the binding.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of sufentanil.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay Protocol
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled, for non-specific binding).
-
GDP.
-
This compound.
-
DAMGO (positive control).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/B).
-
Plate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and DAMGO in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted sufentanil, DAMGO, or vehicle.
-
50 µL of membrane suspension (10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a plate scintillation counter.
Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the sufentanil concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
cAMP Accumulation Assay Protocol
Objective: To determine the potency (IC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
This compound.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
96-well or 384-well cell culture plates.
Procedure:
-
Seed the cells in culture plates and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and replace it with serum-free medium containing IBMX (e.g., 0.5 mM).
-
Add the sufentanil dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin (e.g., 10 µM final concentration) to all wells (except basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the logarithm of the sufentanil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.
β-Arrestin Recruitment Assay Protocol
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to the µ-opioid receptor.
Materials:
-
Cell line engineered for β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).
-
This compound.
-
DAMGO (reference agonist).
-
Cell culture and assay reagents specific to the chosen assay technology (e.g., enzyme fragment complementation).
-
White, clear-bottom 384-well plates.
-
Luminometer.
Procedure:
-
Seed the cells in the 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the compound dilutions to the respective wells.
-
Incubate for 90 minutes at 37°C.
-
Prepare and add the detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescent signal using a plate luminometer.
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the sufentanil concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion and Future Directions
This guide provides a framework for the in vitro characterization of this compound's bioactivity. The data presented confirms its high affinity and selectivity for the µ-opioid receptor. While specific quantitative data for its functional potency and efficacy in GTPγS and cAMP assays, as well as its binding affinity for the κ-opioid receptor, were not available in the reviewed literature, the provided protocols offer a clear path for their experimental determination. Future studies should focus on filling these data gaps to provide a more complete in vitro pharmacological profile of this compound. This will be invaluable for the development of novel analgesics and for a deeper understanding of opioid receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carfentanil is a β-arrestin-biased agonist at the μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Sufentanil and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sufentanil, a potent synthetic opioid analgesic, is a thienyl derivative of fentanyl and a highly selective μ-opioid receptor (MOR) agonist.[1] Its chemical structure, characterized by a 4-anilidopiperidine core, has been a focal point for extensive structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of its high potency and exploring avenues for developing analogs with improved therapeutic profiles. This technical guide provides an in-depth analysis of the SAR of sufentanil and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Structure and Key Pharmacophoric Features
The fundamental structure of sufentanil consists of a central piperidine ring with several key substituents that are crucial for its interaction with the μ-opioid receptor. These include:
-
N-phenylpropanamide group: Attached to the 4-position of the piperidine ring, this group is essential for analgesic activity.
-
4-methoxymethyl group: Also at the 4-position of the piperidine ring, this addition distinguishes sufentanil from fentanyl and contributes to its increased potency.[2]
-
Thienylethyl group: Attached to the piperidine nitrogen, this bioisosteric replacement of the phenethyl group of fentanyl is a defining feature of sufentanil and influences its pharmacological profile.
Structure-Activity Relationship Insights
Systematic modifications of the sufentanil scaffold have provided valuable insights into the structural requirements for high-affinity binding to the μ-opioid receptor and potent analgesic activity.
Modifications of the Piperidine Ring
Substitutions on the piperidine ring significantly impact the potency and duration of action of fentanyl analogs, a principle that extends to sufentanil derivatives.
-
Position 3: Introduction of groups larger than a methyl group at the 3-position of the piperidine ring generally leads to a severe reduction in analgesic potency.[3][4] The steric bulk and stereochemistry (cis/trans isomerism) of the substituent are critical factors, more so than its polarity or chemical reactivity.[3][4]
-
Position 4: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of potency. In the case of sufentanil, the methoxymethyl group is a key contributor to its high potency compared to fentanyl.[2] The steric requirements of the substituent at this position appear to be more influential than its chemical nature.[3][4]
Modifications of the N-Acyl Group
The N-propanilido group is a critical component of the pharmacophore. Variations in this acyl chain can modulate activity. For instance, in the broader class of fentanyl analogs, changes in the N-acyl chain length have been shown to alter the rank order of potencies for antinociceptive and respiratory depressant effects.[1]
Modifications of the N-Alkyl Substituent
The substituent on the piperidine nitrogen plays a crucial role in receptor interaction. In sufentanil, the 2-(2-thienyl)ethyl group is a key feature. Replacing the phenethyl group of fentanyl with other aromatic groups, such as thiophene, can maintain or enhance binding to the μ-opioid receptor.[5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinity and analgesic potency of sufentanil and selected analogs. This data is compiled from various studies to provide a comparative overview.
Table 1: Mu-Opioid Receptor Binding Affinities of Sufentanil and Analogs
| Compound | Modification | Ki (nM) | Receptor Source | Reference |
| Sufentanil | - | 0.138 | Recombinant human μOR | [6] |
| Fentanyl | Thiophene ring replaced by phenyl | 1.23 | Recombinant human μOR | [7] |
| Carfentanil | 4-methoxymethyl replaced by 4-carbomethoxy | 0.19 | Recombinant human μOR | [7] |
| Lofentanil | 3-methyl addition to Carfentanil | 0.208 | Recombinant human μOR | [7] |
| Alfentanil | Thienylethyl replaced by ethyltetrazolyl | ~2x weaker than fentanyl | Marmoset brain homogenates | [5] |
Table 2: In Vivo Analgesic Potency of Sufentanil and Analogs
| Compound | Animal Model | Test | ED50 (mg/kg) | Relative Potency (Morphine = 1) | Reference |
| Sufentanil | Rat | Tail-withdrawal | - | 500-1000 | [2] |
| Fentanyl | Rat | Tail-withdrawal | - | 50-100 | [8] |
| Carfentanil | - | - | - | ~10,000 | [9] |
| Alfentanil | Rat | - | - | 10-20 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the SAR studies of sufentanil and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol for [³H]-Sufentanil Binding Assay: [11]
-
Membrane Preparation: Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of [³H]-sufentanil (a radiolabeled version of sufentanil) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-sufentanil (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Analgesic Activity Assessment: Hot-Plate Test
This test is used to measure the analgesic efficacy of a compound by assessing the animal's response to a thermal stimulus.
Hot-Plate Test Protocol:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Animal Acclimation: Rodents (typically mice or rats) are habituated to the testing room before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered to the animals (e.g., via intravenous or subcutaneous injection).
-
Post-Treatment Latency: At specific time points after drug administration, the animals are again placed on the hot plate, and their response latencies are measured.
-
Data Analysis: The increase in latency time compared to the baseline is calculated to determine the analgesic effect of the compound. The dose that produces a 50% maximal possible effect (ED50) is often calculated.
Signaling Pathways of Sufentanil
Sufentanil, like other μ-opioid receptor agonists, initiates a cascade of intracellular signaling events upon receptor binding. Recent research has also highlighted its influence on pathways beyond the classical G-protein coupling, including those involved in cancer cell biology.
Mu-Opioid Receptor Signaling
Upon binding to the μ-opioid receptor, sufentanil triggers the exchange of GDP for GTP on the associated Gαi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1. Simplified G-protein signaling pathway of sufentanil.
NF-κB and Snail Signaling Pathways
Studies have indicated that sufentanil can inhibit the proliferation and metastasis of certain cancer cells by downregulating the NF-κB and Snail signaling pathways.[8] This suggests a potential role for sufentanil beyond analgesia, although the direct mechanisms are still under investigation.
Figure 2. Inhibition of NF-κB and Snail pathways by sufentanil.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for novel sufentanil analogs typically follows a structured workflow, from chemical synthesis to in vivo evaluation.
Figure 3. General workflow for SAR studies of sufentanil analogs.
Conclusion
The structure-activity relationship of sufentanil and its analogs is a well-defined area of medicinal chemistry, with clear evidence linking specific structural modifications to changes in μ-opioid receptor affinity and analgesic potency. The 4-anilidopiperidine scaffold remains a robust platform for the design of potent opioids. Future research in this area will likely focus on fine-tuning the structure to develop biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, with the goal of separating the desired analgesic effects from adverse side effects such as respiratory depression and tolerance. The detailed experimental protocols and SAR data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of opioid analgesics.
References
- 1. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fentanyl - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Sufentanil. A review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Sufentanil Citrate in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufentanil citrate, a potent synthetic opioid analgesic, exerts its primary pharmacological effects within the central nervous system (CNS). As a thienyl derivative of fentanyl, it is characterized by high lipid solubility and a strong affinity for opioid receptors, rendering it approximately 5 to 10 times more potent than fentanyl.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound within the CNS, detailing its molecular interactions, downstream signaling cascades, and overall physiological impact. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Receptor Binding and Selectivity
Sufentanil's primary mechanism of action is as a potent and highly selective agonist at the µ-opioid receptor (MOR), which is a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] Its interaction with MORs in the brain and spinal cord is responsible for its profound analgesic and sedative effects.[1]
Quantitative Binding Affinity
The affinity of sufentanil for the µ-opioid receptor is significantly higher than for the δ (delta) and κ (kappa) opioid receptors, underscoring its selectivity. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Binding Affinity (Ki) in CHO Cells | Reference |
| µ (mu) | 0.138 nM | [3][4] |
| δ (delta) | 18.2 nM | [5] |
| κ (kappa) | 19.3 nM | [6] |
Table 1: this compound Binding Affinities for Opioid Receptor Subtypes.
Experimental Protocol: Opioid Receptor Binding Assay
A detailed understanding of the interaction between sufentanil and opioid receptors can be achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.
Materials:
-
CHO cell membranes expressing human recombinant µ, δ, or κ opioid receptors.
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Naloxone (for non-specific binding determination).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen CHO cell membranes on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of the respective radioligand to each well.
-
For the determination of non-specific binding, add a high concentration of naloxone.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: The IC50 value (concentration of sufentanil that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signal Transduction Pathways
Upon binding to the µ-opioid receptor, sufentanil initiates a cascade of intracellular signaling events. The µ-opioid receptor is coupled to inhibitory G-proteins, specifically of the Gαi/o family.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.
-
-
Activation of PI3K/Akt Pathway: Sufentanil has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in neuroprotection and cell survival.
Effects on Central Nervous System Functions
The molecular actions of sufentanil translate into significant effects on various CNS functions, most notably analgesia, sedation, and respiratory depression.
Analgesia
Sufentanil's potent analgesic properties are a result of its actions at both spinal and supraspinal levels. By inhibiting the release of nociceptive neurotransmitters, such as substance P, and by hyperpolarizing neurons in pain pathways, sufentanil effectively dampens the transmission of pain signals.
| Parameter | Value | Species/Model | Reference |
| ED50 (Analgesia) | 0.00071 mg/kg (i.v.) | Rat (tail withdrawal test) | [7] |
Table 2: Analgesic Potency of Sufentanil.
Modulation of Neurotransmitter Systems
-
Substance P: Sufentanil significantly inhibits the release of substance P from primary sensory neurons. In vitro studies have shown a dose-dependent inhibition of electrically evoked substance P release. A concentration of 0.5 µM sufentanil can inhibit substance P release by approximately 60%.[1]
-
Dopamine: Sufentanil administration leads to an increase in dopamine release in the striatum. This effect is thought to contribute to its analgesic and euphoric properties. The mechanism is believed to be indirect, acting on extrastriatal sites.
Respiratory Depression
A major centrally-mediated side effect of sufentanil is respiratory depression. This occurs through the direct action of sufentanil on µ-opioid receptors located in the respiratory centers of the brainstem, leading to a decreased responsiveness to carbon dioxide and a reduction in respiratory rate and tidal volume.
Experimental Protocol: Assessment of Respiratory Depression using CO₂ Rebreathing
Objective: To quantify the respiratory depressant effects of sufentanil by measuring the ventilatory response to hypercapnia.
Materials:
-
Rebreathing circuit (including a reservoir bag, CO₂ absorber bypass, and a two-way non-rebreathing valve).
-
Gas analyzer for end-tidal CO₂ (PETCO₂) and O₂.
-
Pneumotachograph to measure ventilation.
-
This compound for intravenous administration.
Procedure:
-
Baseline Measurement: The subject breathes room air to establish a baseline respiratory rate and PETCO₂.
-
The subject then rebreathes from a bag containing 7% CO₂ and 93% O₂.
-
Ventilation and PETCO₂ are continuously recorded as PETCO₂ rises.
-
The slope of the ventilatory response to the increase in PETCO₂ is determined.
-
Sufentanil Administration: A clinically relevant dose of sufentanil is administered intravenously.
-
Post-Drug Measurement: The rebreathing procedure is repeated at specific time points after sufentanil administration.
-
Data Analysis: The slope of the ventilatory response to CO₂ is calculated for each time point and compared to the baseline to quantify the degree of respiratory depression. A flattening of the slope indicates a blunted response and thus, respiratory depression.
Neuroprotective Effects
Recent studies have suggested a potential neuroprotective role for sufentanil, particularly in the context of traumatic brain injury and ischemia-reperfusion injury. This effect is thought to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis. Activation of this pathway by sufentanil may help to mitigate neuronal damage and improve outcomes in certain neurological conditions.
Conclusion
This compound is a powerful CNS-acting analgesic with a well-defined pharmacodynamic profile centered on its high-affinity agonism at the µ-opioid receptor. Its potent analgesic effects are a direct result of its ability to modulate key signaling pathways and neurotransmitter systems involved in nociception. While its clinical utility is well-established, a thorough understanding of its centrally-mediated side effects, particularly respiratory depression, is crucial for its safe and effective use. The ongoing research into its potential neuroprotective properties highlights the complex and multifaceted nature of its interactions within the central nervous system, opening avenues for future therapeutic applications. This guide provides a foundational understanding of these complex mechanisms, supported by quantitative data and detailed experimental frameworks, to aid in the continued research and development of opioid-based therapeutics.
References
- 1. Sufentanil, Morphine, Met-enkephalin, and κ-Agonist (U-50,488H) Inhibit Substance P Release from Primary Sensory-Neurons: A Model for Presynaptic Spinal Opioid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opiate receptor binding-effect relationship: sufentanil and etorphine produce analgesia at the mu-site with low fractional receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sufentanil, a very potent and extremely safe intravenous morphine-like compound in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Signaling Footprint of Sufentanil Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufentanil, a potent synthetic opioid and highly selective μ-opioid receptor agonist, is widely utilized in clinical settings for its profound analgesic properties.[1][2][3] Its therapeutic efficacy is rooted in its ability to modulate a complex network of intracellular signaling pathways upon binding to the μ-opioid receptor (MOR), a member of the G-protein-coupled receptor (GPCR) superfamily.[4] Understanding the intricate downstream effects of this interaction is paramount for optimizing therapeutic strategies, mitigating adverse effects, and guiding the development of novel analgesics. This technical guide provides a comprehensive overview of the principal signaling cascades activated and inhibited by sufentanil citrate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. We delve into the canonical G-protein signaling, the role of β-arrestin, and the modulation of key pathways including MAPK/ERK, PI3K/Akt, NF-κB, and JAK/STAT, which collectively underscore sufentanil's diverse physiological impacts ranging from analgesia to cellular protection and immunomodulation.
Core Mechanism: μ-Opioid Receptor Activation and G-Protein Signaling
As a potent agonist, sufentanil's primary action is the activation of the μ-opioid receptor (MOR), which is predominantly coupled to the inhibitory G-protein, Gαi/o.[4] This initial binding event triggers a conformational change in the receptor, initiating a canonical signaling cascade that is central to its analgesic effect.
The binding of sufentanil facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the heterotrimeric G-protein complex. This causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[5] Both dissociated components are active and proceed to modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][6] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets.[4]
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in regulating ion channel activity. It directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K+). This results in hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the transmission of nociceptive signals. Concurrently, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCC), decreasing calcium (Ca2+) influx, which is critical for neurotransmitter release at the synapse.[7]
Collectively, these actions lead to a state of reduced neuronal excitability and diminished neurotransmitter release, which manifests as potent analgesia.
Receptor Regulation: The β-Arrestin Pathway
Prolonged or repeated activation of the MOR by agonists like sufentanil initiates regulatory processes to prevent overstimulation, primarily involving β-arrestin.[7]
-
Receptor Phosphorylation: Upon activation, the MOR is phosphorylated on its intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs).[7]
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins (primarily β-arrestin 2).[7][8]
-
Desensitization and Internalization: The binding of β-arrestin sterically hinders the receptor's ability to couple with G-proteins, effectively desensitizing the receptor. β-arrestin also acts as an adaptor protein, linking the receptor to components of the endocytic machinery (e.g., clathrin), which promotes receptor internalization into endosomes.[8][9] This removes the receptor from the cell surface, further attenuating the signal.
-
Signal Transduction: Beyond its role in desensitization, β-arrestin can act as a signal transducer itself, initiating G-protein-independent signaling cascades, including the activation of the MAPK/ERK pathway.[5]
Studies comparing a series of fentanyl analogs found that sufentanil, unlike the biased agonist carfentanil, did not display significant bias towards either G-protein activation or β-arrestin 2 recruitment when compared to the reference agonist DAMGO.[10]
References
- 1. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carfentanil is a β-arrestin-biased agonist at the μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Sufentanil Citrate's Analgesic Potential: A Technical Guide
Introduction
Sufentanil citrate is a potent synthetic opioid analgesic and a structural analog of fentanyl.[1] It is utilized in clinical settings as an adjunct to general anesthesia, as a primary anesthetic agent, and for epidural analgesia.[2][3] Due to its high potency, reported to be 5 to 10 times that of fentanyl, a thorough preclinical evaluation is crucial to delineate its analgesic efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile.[3] This document provides a technical overview of the core methodologies and data interpretation involved in the preclinical assessment of this compound's analgesic potential, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Sufentanil is a highly selective and potent full agonist of the mu (µ)-opioid receptor.[1][4] Its analgesic and sedative properties are primarily mediated through the stimulation of these receptors located in the brain and nervous system.[4][5] While it is relatively selective for the µ-opioid receptor, at higher doses, it can interact with other opioid receptors.[4] The interaction with µ-opioid receptors, which are G-protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that ultimately reduce the sensation of pain.[5][6]
Signaling Pathway of the µ-Opioid Receptor
The activation of the µ-opioid receptor by an agonist like sufentanil triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins, predominantly of the Gi/o family.[7][8] This activation results in the dissociation of the Gα and Gβγ subunits.[8] The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][9] The Gβγ subunits can directly interact with and modulate the activity of various ion channels, including activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[7][9] The activation of potassium channels leads to hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces neurotransmitter release. Together, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.
Figure 1: Simplified µ-opioid receptor signaling pathway.
Experimental Protocols for Preclinical Analgesic Assessment
The analgesic efficacy of this compound is typically evaluated in rodent models using various nociceptive assays. The most common tests involve thermal and chemical stimuli to assess both acute and persistent pain responses.
Hot Plate Test
The hot plate test is a widely used method for evaluating the analgesic effects of centrally acting agents against thermally induced pain.[10] The test measures the latency of the animal's response to a heated surface, with an increase in latency indicating an analgesic effect.[10]
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.[11][12] A transparent cylinder is often used to confine the animal to the heated surface.[10]
-
Animals: Male or female mice (e.g., Swiss albino) or rats are commonly used.[10][11] Animals are acclimatized to the laboratory environment before testing.
-
Procedure:
-
A baseline reaction time is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response, such as paw licking, shaking, or jumping.[10][11]
-
A cut-off time (e.g., 20-30 seconds) is established to prevent tissue damage.[12][13]
-
Animals are then administered this compound or a vehicle control via a specified route (e.g., intravenous, subcutaneous).
-
At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes) after drug administration, the animals are re-tested on the hot plate, and the reaction latency is recorded.[11]
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Figure 2: Experimental workflow for the Hot Plate Test.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[14] The test measures the time it takes for an animal to withdraw its tail from a heat source.[14][15]
Experimental Protocol:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.[14][16] The apparatus is equipped with a sensor that automatically stops the timer and the light source when the tail is flicked.
-
Procedure:
-
The animal is gently placed in a restrainer, allowing its tail to be positioned over the light source.[15]
-
A baseline tail-flick latency is determined by measuring the time from the start of the light stimulus to the tail withdrawal.[17] The average of several readings is often taken.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[16][17]
-
This compound or a vehicle control is administered.
-
Tail-flick latencies are measured again at specific time points post-administration (e.g., 15, 30, 60, 120 minutes).[15]
-
-
Data Analysis: The increase in latency to the thermal stimulus is indicative of an analgesic effect. Data can be analyzed similarly to the hot plate test, often using %MPE.
Figure 3: Experimental workflow for the Tail-Flick Test.
Formalin Test
The formalin test is used to assess the response to a continuous, moderate pain stimulus resulting from tissue injury.[18] It is particularly useful as it produces a biphasic nociceptive response: an early, acute phase (neurogenic pain) and a late, tonic phase (inflammatory pain).[18][19] This allows for the differentiation of analgesic effects on different types of pain.
Experimental Protocol:
-
Apparatus: A transparent observation chamber.
-
Animals: Mice or rats.[18]
-
Procedure:
-
Animals are acclimatized to the observation chamber.
-
A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[19][20]
-
This compound or a vehicle control is typically administered prior to the formalin injection.[21]
-
The animal's behavior is then observed for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically divided into two phases: the early phase (e.g., 0-5 minutes post-injection) and the late phase (e.g., 15-60 minutes post-injection).[19]
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is calculated. A reduction in this time in the treated group compared to the control group indicates analgesia. Centrally acting analgesics like morphine are effective in both phases, while non-steroidal anti-inflammatory drugs (NSAIDs) are typically effective only in the late phase.[19]
Figure 4: Experimental workflow for the Formalin Test.
Pharmacokinetic and Pharmacodynamic Data
Preclinical studies in animal models provide essential pharmacokinetic (PK) and pharmacodynamic (PD) data. Sufentanil is a highly lipophilic molecule, which contributes to its rapid onset and distribution.[22]
Table 1: Preclinical Pharmacokinetic Parameters of Sufentanil
| Parameter | Animal Model | Value | Reference |
| Volume of Distribution at Steady-State (Vdss) | Isoflurane-anesthetized cats | 0.77 ± 0.07 L/kg | [23] |
| Clearance (CL) | Isoflurane-anesthetized cats | 17.6 ± 4.3 mL/min/kg | [23] |
| Terminal Half-Life (t1/2) | Isoflurane-anesthetized cats | 54 minutes (median) | [23] |
| Metabolism | General | Primarily via CYP3A4 in the liver and small intestine | [4][24][25] |
| Protein Binding | Adults (human data for context) | >90% | [4] |
Note: Data is often species-specific and can be influenced by the anesthetic state of the animal.
The pharmacodynamic profile of sufentanil is characterized by a high therapeutic index, which is the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).[22] Sufentanil has a significantly greater margin of safety compared to other opioids like fentanyl and morphine.[22]
Dose-Response and Efficacy
Dose-response studies are critical for determining the potency of an analgesic. The ED50 is a key metric derived from these studies, representing the dose required to produce a therapeutic effect in 50% of the subjects.
Table 2: Preclinical and Clinical Efficacy Data for Sufentanil
| Parameter | Study Type/Model | Dose/Value | Effect | Reference |
| Analgesic Adjunct Dose | General Surgery (Human) | 0.5-5 mcg/kg (IV) | Provides intense analgesia and preserves cardiovascular stability. | [24] |
| Anesthetic Agent Dose | Major Surgery (Human) | ≥8 mcg/kg (IV) | Produces sleep and maintains a profound level of analgesia. | [3][24] |
| ED50 (Respiratory Depression) | Rats (Fentanyl Vaccine Study) | 0.008 mg/kg (sufentanil) | Dose required to produce a reduction in oxygen saturation. | [26] |
| ED50 (Analgesia) | Laboring Parturients (Human) | 2.6 mcg (Intrathecal) | 50% effective dose for analgesia. | [27] |
| ED95 (Analgesia) | Laboring Parturients (Human) | 8.9 mcg (Intrathecal) | 95% effective dose for analgesia. | [27] |
| Therapeutic Index (LD50/ED50) | Animal Models | ~26,700 | A high margin of safety compared to fentanyl (280) and morphine (70). | [22] |
Note: Some data is from human clinical studies, included here to provide a broader context of sufentanil's potency and effective dosing.
The preclinical evaluation of this compound consistently demonstrates its high potency as an analgesic, acting primarily through the µ-opioid receptor. Standardized animal models such as the hot plate, tail-flick, and formalin tests are essential for characterizing its efficacy against different pain modalities. Pharmacokinetic studies reveal a rapid onset and a relatively short duration of action, consistent with its clinical use.[1] The exceptionally high therapeutic index of sufentanil underscores its significant margin of safety in preclinical models.[22] This comprehensive preclinical data package is fundamental for guiding clinical trial design and ensuring the safe and effective application of this compound in pain management.
References
- 1. This compound: a new opioid analgesic for use in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Formulary Drug Review: Sufentanil Sublingual - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 12. Anti-Nociceptive Effect of Sufentanil Polymeric Dissolving Microneedle on Male Mice by Hot Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
- 22. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]
- 23. Pharmacokinetics of fentanyl, alfentanil, and sufentanil in isoflurane-anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 25. Aspects of pharmacokinetics and pharmacodynamics of sufentanil in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preclinical Efficacy and Selectivity of Vaccines Targeting Fentanyl, Alfentanil, Sufentanil, and Acetylfentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of the dose-response relationship for intrathecal sufentanil in laboring patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sufentanil Citrate in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of sufentanil citrate in preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the analgesic, sedative, and respiratory effects of this potent opioid agonist.
Physicochemical and Pharmacological Properties
This compound is a highly potent synthetic opioid analgesic, acting as a selective agonist at the µ-opioid receptor.[1][2][3] It is approximately 5 to 10 times more potent than fentanyl and 500 to 1,000 times more potent than morphine.[2][4] Its rapid onset and short duration of action make it suitable for various preclinical investigations.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₂O₂S · C₆H₈O₇ | [1] |
| Molecular Weight | 578.68 g/mol | [1][5] |
| Appearance | White crystalline powder | [6] |
| Solubility in Water | 46 mg/mL | [7][8] |
| Solubility in Ethanol | Soluble | [6] |
| Mechanism of Action | µ-opioid receptor agonist | [1][3] |
Formulation Protocol for Preclinical Studies
This protocol describes the preparation of a this compound solution for administration to laboratory animals. All procedures should be performed in a laminar flow hood using sterile techniques.
Materials:
-
This compound powder (USP grade)
-
Sterile Saline for Injection (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a small volume of sterile saline in a sterile vial.
-
Gently swirl the vial until the powder is completely dissolved.
-
Bring the solution to the final volume with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution at 2-8°C, protected from light.[3] Stability under these conditions should be verified.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing sterile this compound solution.
Preclinical Animal Study Protocols
The following are example protocols for assessing the effects of this compound in rodents. Dosages and routes of administration should be optimized for the specific animal model and research question.
Analgesia Assessment (Hot Plate Test in Mice)
This protocol assesses the analgesic effect of this compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
Male mice (e.g., C57BL/6)
-
This compound solution
-
Stopwatch
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Determine baseline latency by placing each mouse on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle control (e.g., subcutaneously or intraperitoneally).
-
Test the analgesic response at predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes) by placing the mouse back on the hot plate and measuring the response latency.
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Sedation Assessment in Rats
This protocol evaluates the sedative properties of this compound using a scoring system.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
This compound solution
-
Observation cages
Procedure:
-
Acclimatize rats to the observation cages.
-
Administer this compound or vehicle control (e.g., intravenously or intramuscularly).
-
Observe and score the level of sedation at various time points post-administration using a validated sedation scale. An example scale is provided below.
| Score | Description |
| 0 | Alert and active |
| 1 | Calm, but easily aroused |
| 2 | Drowsy, slow to respond to stimuli |
| 3 | Asleep, but arousable with moderate stimulation |
| 4 | Asleep, not arousable with moderate stimulation (loss of righting reflex) |
Respiratory Depression Assessment in Rats
This protocol measures changes in respiratory function following this compound administration using whole-body plethysmography.
Materials:
-
Conscious, freely-moving rats
-
Whole-body plethysmography system
-
This compound solution
Procedure:
-
Acclimatize rats to the plethysmography chamber.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period.
-
Administer this compound intravenously (e.g., 10 µg/kg).[9]
-
Continuously monitor and record respiratory parameters for a defined period post-injection to determine the onset, magnitude, and duration of respiratory depression.[9]
General Experimental Workflow
Caption: A generalized workflow for preclinical animal studies.
Analytical Method for Formulation Verification
High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for verifying the concentration and stability of this compound formulations.
HPLC System Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted).[10] The exact ratio should be optimized.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[10]
A standard curve should be prepared using known concentrations of a this compound reference standard to quantify the concentration in the prepared formulations.
This compound Signaling Pathway
Sufentanil exerts its effects by binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][12] This activation initiates two primary signaling cascades: the G-protein pathway, which is responsible for the desired analgesic effects, and the β-arrestin pathway, which is associated with adverse effects like respiratory depression.[13][14]
Sufentanil µ-Opioid Receptor Signaling
Caption: Sufentanil's dual signaling pathways via the µ-opioid receptor.
Preclinical Dosages in Animal Models
The following table summarizes this compound dosages reported in the literature for various preclinical models. It is crucial to note that optimal doses can vary based on the animal strain, sex, age, and specific experimental conditions.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat | Intravenous (IV) | 10 µg/kg | Respiratory Depression | [9] |
| Rat | Subcutaneous (SC) | 40-50 µg/kg (with medetomidine) | Surgical Anesthesia | [15][16] |
| Rat | Epidural | 0.63 µg | Analgesia | [17] |
| Dog | Intramuscular (IM) | 50 µg/kg (long-acting) | Sedation & Analgesia | [18] |
| Mouse | Not specified | Not specified | Analgesia (Hot Plate Test) | [19] |
References
- 1. This compound | C28H38N2O9S | CID 65494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 60561-17-3, this compound, R 30730 citrate salt, R 33800, Sufenta, Sufentanil forte, Sufentanyl citrate - chemBlink [chemblink.com]
- 3. This compound = 98 HPLC 60561-17-3 [sigmaaldrich.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. CN104374858A - Method for detecting this compound synthesis raw materials and impurities - Google Patents [patents.google.com]
- 7. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. This compound [drugfuture.com]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sufentanil and medetomidine anaesthesia in the rat and its reversal with atipamezole and butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancement by pain and stress of analgesia produced by epidural sufentanil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-nociceptive and sedative effects of sufentanil long acting during and after sevoflurane anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Nociceptive Effect of Sufentanil Polymeric Dissolving Microneedle on Male Mice by Hot Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sufentanil in Human Plasma by LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sufentanil in human plasma. The protocol employs a straightforward sample preparation technique and utilizes an appropriate internal standard for accurate quantification. The method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.
Introduction
Sufentanil is a potent synthetic opioid analgesic used primarily in anesthesia and for the management of severe pain.[1][2] Due to its high potency and narrow therapeutic window, a precise and accurate method for its quantification in biological matrices is crucial for clinical and research purposes.[1][2] LC-MS/MS has become the gold standard for this application due to its high sensitivity, specificity, and speed.[3][4][5] This application note details a validated LC-MS/MS method for the determination of sufentanil in human plasma.
Experimental
Materials and Reagents
-
Sufentanil reference standard
-
Fentanyl or Fentanyl-d5 can also be considered as internal standards[3][6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for its simplicity and high throughput.[1][2]
Protocol:
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (Sufentanil-d5).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 5 µL into the LC-MS/MS system.
Alternatively, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be utilized for cleaner extracts, particularly for lower limits of quantification.[3][4][7]
Liquid Chromatography
System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal performance.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Acquity UPLC HSS T3 (50 x 2.1 mm, 1.8 µm) or equivalent C18 column[1][2] |
| Mobile Phase A | 0.1% Formic acid in water with 2 mM Ammonium Acetate[1][2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile with 2 mM Ammonium Acetate[1][2] |
| Flow Rate | 0.4 mL/min[1][2] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes[1][2] |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 2.5 | 95 |
| 4.0 | 95 |
| 4.1 | 30 |
| 5.0 | 30 |
Mass Spectrometry
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.[1][2][3][4]
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 500°C |
| Collision Gas | Argon |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sufentanil | 387.2 | 238.2 | 20 |
| Sufentanil (Qualifier) | 387.2 | 140.1 | 35 |
| Sufentanil-d5 (IS) | 392.2 | 238.2 | 20 |
Note: The specific collision energies should be optimized for the instrument in use. The precursor ion for sufentanil is [M+H]+.[8] The product ion 238.2 corresponds to a major fragment.[8]
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 5: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.025 - 30 ng/mL (r² > 0.999)[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 15%[1][2][4] |
| Inter-day Precision (%RSD) | < 15%[1][2][4] |
| Intra-day Accuracy (%Bias) | Within ±15%[1][2] |
| Inter-day Accuracy (%Bias) | Within ±15%[1][2] |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and specificity for the quantification of sufentanil in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The chromatographic conditions allow for a rapid analysis time of 5 minutes per sample, making it suitable for high-throughput applications. The validation results demonstrate that the method is reliable and meets the requirements for bioanalytical applications.
Conclusion
A simple, rapid, and sensitive LC-MS/MS method for the quantification of sufentanil in human plasma has been successfully developed and validated. The method is suitable for a variety of applications in clinical and research settings where the accurate measurement of sufentanil concentrations is required.
Visualizations
Caption: Experimental workflow for sufentanil quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quantitative determination of sufentanil in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of total and unbound sufentanil in human plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive LC-MS-based quantitative analysis of fentanyl-like drugs in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sufentanil Administration in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufentanil is a potent, synthetic opioid analgesic that is approximately 5 to 10 times more potent than its parent compound, fentanyl, and thousands of times more potent than morphine.[1] Its primary mechanism of action is as a selective agonist of the µ-opioid receptor.[2] Due to its high potency and rapid onset of action, sufentanil is a valuable tool in preclinical pain research for studying the mechanisms of opioid analgesia and for evaluating the efficacy of novel analgesics.[2][3] These application notes provide detailed protocols for the administration of sufentanil in common rodent pain models, specifically the Hot Plate Test for thermal nociception and the Von Frey Test for mechanical allodynia.
Data Presentation
Sufentanil Dosage and Efficacy
The following tables summarize key quantitative data for sufentanil administration in rodents. It is crucial to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the specific experimental conditions. Pilot studies are always recommended to determine the optimal dose for a particular study.
Table 1: Sufentanil Analgesic Efficacy (ED50) in Rodents
| Species | Pain Model | Route of Administration | ED50 (mg/kg) |
| Mouse | Hot Plate Test | Intravenous (IV) | 0.0028[1] |
| Rat | Tail Withdrawal Test | Intravenous (IV) | 0.00071[1] |
Table 2: Lethal Dose (LD50) of Sufentanil in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous (IV) | 18.7[1] |
| Rat | Intravenous (IV) | 17.9[1] |
Table 3: Recommended Starting Doses for Analgesic Testing
| Species | Route of Administration | Recommended Starting Dose Range (µg/kg) |
| Mouse | Subcutaneous (SC) / Intraperitoneal (IP) | 1 - 10 |
| Rat | Subcutaneous (SC) / Intraperitoneal (IP) | 0.5 - 5 |
Note: These starting doses are conservative estimates based on the high potency of sufentanil and are intended for analgesic, not anesthetic, effects. Doses should be adjusted based on pilot study results.
Experimental Protocols
General Preparation for Sufentanil Administration
Materials:
-
Sufentanil citrate solution (pharmaceutical grade)
-
Sterile saline (0.9% NaCl) for dilution
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Animal scale
Procedure:
-
Dilution: Prepare fresh dilutions of this compound in sterile saline on the day of the experiment. The concentration should be adjusted to allow for an appropriate injection volume (typically 5-10 mL/kg for mice and 1-5 mL/kg for rats).
-
Dose Calculation: Accurately weigh each animal before administration to calculate the precise dose volume.
Protocol 1: Hot Plate Test for Thermal Pain
The hot plate test is a widely used method to assess the analgesic effects of drugs against thermal stimuli. The test measures the latency of the animal to react to a heated surface, which is a supraspinally organized response.
Apparatus:
-
Hot plate apparatus with adjustable, stable temperature control.
-
Plexiglas cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, noxious level (typically 52-55°C).
-
Gently place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is immediately removed from the plate, regardless of whether it has responded.
-
-
Sufentanil Administration:
-
Administer the calculated dose of sufentanil or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal).
-
-
Post-Treatment Testing:
-
At a predetermined time point after administration (e.g., 15, 30, 60, and 90 minutes), place the animal back on the hot plate and measure the response latency as described in the baseline measurement. The timing of these tests should be based on the expected onset and duration of action of sufentanil.
-
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Von Frey Test for Mechanical Allodynia
The Von Frey test is used to assess mechanical sensitivity by applying calibrated filaments to the plantar surface of the animal's hind paw. It is a gold standard for measuring mechanical withdrawal thresholds.
Apparatus:
-
A set of calibrated Von Frey filaments of varying stiffness.
-
An elevated wire mesh platform that allows access to the animal's paws from below.
-
Plexiglas enclosures to house the animals on the platform.
Procedure:
-
Acclimatization: Place the animals in the testing chambers on the elevated wire mesh platform and allow them to acclimate for at least one hour before testing.
-
Baseline Measurement:
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 2-5 seconds.
-
A positive response is a sharp withdrawal, licking, or shaking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is continued until a specific pattern is observed, and the 50% withdrawal threshold is calculated using a statistical formula.
-
-
Sufentanil Administration:
-
Administer the calculated dose of sufentanil or vehicle control via the desired route.
-
-
Post-Treatment Testing:
-
At predetermined time points after administration, re-assess the mechanical withdrawal threshold using the same procedure as the baseline measurement.
-
-
Data Analysis: The change in paw withdrawal threshold (in grams) before and after drug administration is the primary measure of analgesic effect. An increase in the threshold indicates an anti-nociceptive effect.
Visualizations
Sufentanil Signaling Pathway
Sufentanil exerts its analgesic effects by binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Caption: Sufentanil's primary signaling cascade via the µ-opioid receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic effects of sufentanil in a rodent pain model.
References
- 1. Sufentanil, a very potent and extremely safe intravenous morphine-like compound in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new opioid analgesic for use in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sufentanil. A review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Sufentanil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of sufentanil in biological matrices, primarily human plasma, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS).
Introduction
Sufentanil is a potent synthetic opioid analgesic used primarily in controlled clinical settings for anesthesia and analgesia.[1] Due to its high potency and narrow therapeutic window, sensitive and accurate analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. HPLC, particularly when coupled with tandem mass spectrometry (MS/MS), offers the high selectivity and sensitivity required for the determination of sufentanil at low concentrations in complex biological samples.[2][3][4]
General Principles
The analysis of sufentanil by LC-MS/MS typically involves several key steps:
-
Sample Preparation: Extraction of sufentanil from the biological matrix (e.g., plasma, serum, urine) to remove interfering substances. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][5]
-
Chromatographic Separation: Separation of sufentanil from other sample components on an HPLC or UHPLC column. Reversed-phase chromatography with C18 columns is most commonly employed.[2][6][7]
-
Detection: Sensitive and selective detection of sufentanil using a mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used, with detection performed in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[2][6][7]
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Sufentanil in Human Plasma using Protein Precipitation
This protocol is based on a validated method for the simple and rapid quantification of sufentanil in human plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., sufentanil-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Instrument: Waters Acquity UPLC system or equivalent.[2]
-
Column: Acquity UPLC HSS T3 column (50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase:
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.0 0.4 5 95 4.0 0.4 5 95 4.1 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[2]
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Monitored Transitions (SRM):
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
Protocol 2: HPLC-MS/MS Analysis of Sufentanil in Human Plasma using Liquid-Liquid Extraction
This protocol describes a method for the simultaneous quantification of sufentanil and morphine in human plasma.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., fentanyl).[6][7]
-
Add 250 µL of 0.5 M sodium carbonate buffer (pH 9.5).
-
Add 3 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2, v/v).
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 45°C.[6]
-
Reconstitute the residue in 150 µL of the mobile phase.[6]
-
Inject 30 µL into the HPLC system.[6]
2. Chromatographic Conditions
-
Instrument: HPLC system capable of gradient elution.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate with 0.25% formic acid (70:30, v/v).[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI.
-
Monitored Transitions (SRM):
Data Presentation
The following tables summarize quantitative data from various published methods for the HPLC analysis of sufentanil.
Table 1: Chromatographic and Mass Spectrometric Parameters for Sufentanil Analysis
| Parameter | Method 1 (UPLC-MS/MS)[2] | Method 2 (HPLC-MS/MS)[6][7] | Method 3 (UPLC-MS/MS)[8] |
| Column | Acquity UPLC HSS T3 (50x2.1mm, 1.8µm) | C18 | ACQUITY UPLC BEH C18 (50x2.1mm, 1.7µm) |
| Mobile Phase | A: 0.1% Formic acid in water + 2mM Amm. AcetateB: 0.1% Formic acid in ACN + 2mM Amm. Acetate | Acetonitrile:5mM Ammonium Acetate + 0.25% Formic Acid (70:30, v/v) | Acetonitrile:Water (45:55, v/v) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 0.2 mL/min |
| Run Time | 5 min | Not specified | ~2 min |
| Detection | ESI-MS/MS | ESI-MS/MS | ESI-MS/MS |
| Precursor Ion (m/z) | 387.2 | 387.0 | 387.2 |
| Product Ion (m/z) | 238.0 | 238.0 | 238.0 |
Table 2: Method Validation Parameters for Sufentanil Analysis
| Parameter | Method 1 (UPLC-MS/MS)[2] | Method 2 (HPLC-MS/MS)[6][7] | Method 3 (UPLC-MS/MS)[8] |
| Linearity Range | 0.025 - 30 ng/mL | 0.05 - 500 ng/mL | 0.071 - 4.56 ng/mL |
| LLOQ | 0.025 ng/mL | 0.05 ng/mL | 0.071 ng/mL |
| Intra-day Accuracy | 97.66% - 108.8% | Not specified | 96.49% - 100.37% |
| Inter-day Accuracy | 101.25% - 103.17% | Not specified | Not specified |
| Intra-day Precision (%RSD) | < 15% | Not specified | < 9% |
| Inter-day Precision (%RSD) | < 15% | Not specified | Not specified |
| Recovery | Not specified | Not specified | 84.08 ± 7.29% |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC-MS/MS analysis of sufentanil in a biological matrix.
Caption: Experimental workflow for sufentanil analysis.
Sufentanil Signaling Pathway
Sufentanil exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[2] The binding of sufentanil to the µ-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.
Caption: Sufentanil's µ-opioid receptor signaling pathway.
References
- 1. What is Sufentanil used for? [synapse.patsnap.com]
- 2. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 5. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Sufentanil Citrate Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals designing and conducting in vivo experiments with sufentanil citrate. The protocols outlined below cover key research areas including analgesia, respiratory depression, and abuse liability, with a focus on rodent models.
General Considerations for In Vivo Studies
Sufentanil is a potent synthetic opioid analgesic and a selective µ-opioid receptor agonist, approximately 5 to 10 times more potent than its analogue, fentanyl.[1][2] Its high lipid solubility allows for rapid transit across the blood-brain barrier, resulting in a quick onset of action.[1] When designing experiments, it is crucial to consider the appropriate animal model, route of administration, and dosage to achieve the desired therapeutic effect while monitoring for potential adverse effects.
Animal Models: Rats are a commonly used and well-validated species for studying the effects of opioids, including sufentanil.[3][4]
Routes of Administration: The most common routes for preclinical research include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP). Vapor inhalation models have also been developed to mimic human routes of abuse.[3]
Dosage: Dosages should be carefully selected based on the research question and the specific experimental model. Doses can range from micrograms per kilogram (µg/kg) to milligrams per kilogram (mg/kg) depending on the study's endpoint.
Pharmacokinetic Profile of Sufentanil
The pharmacokinetic profile of intravenous sufentanil is characterized by a three-compartment model, which includes a rapid initial distribution phase, a redistribution phase, and a terminal elimination phase.[1][5]
| Parameter | Value (in humans) | Reference |
| Distribution Half-Life (t½α) | 1.4 ± 0.3 minutes | [5] |
| Redistribution Half-Life (t½β) | 17.7 ± 2.6 minutes | [5] |
| Elimination Half-Life (t½γ) | 164 ± 22 minutes | [5] |
| Volume of Distribution (Vdss) | 1.7 ± 0.2 L/kg | [5] |
| Total Plasma Clearance | 12.7 ± 0.8 mL/kg/min | [5] |
| Protein Binding | ~92% | [2] |
Key Experimental Protocols
Analgesia Assessment: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of opioids in rodents.
Protocol:
-
Acclimation: Acclimate rats to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the ventral surface of the tail. The latency is the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Sufentanil Administration: Administer this compound via the desired route (e.g., IV, SC, IP).
-
Post-treatment Measurements: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Respiratory Depression Assessment: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for monitoring respiratory function in conscious, unrestrained animals.
Protocol:
-
Acclimation: Acclimate the rats to the plethysmography chambers for a sufficient period to obtain stable baseline readings.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (mL/min), for at least 20-30 minutes.
-
Sufentanil Administration: Administer this compound. For continuous infusion studies, an indwelling catheter is required.
-
Post-treatment Recording: Continuously monitor and record respiratory parameters for the duration of the drug's expected effect. Fentanyl, a related opioid, has been shown to cause respiratory depression for 10-15 minutes after an acute dose in rats.[6]
-
Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to quantify the degree of respiratory depression.
| Respiratory Parameter | Expected Change with Sufentanil |
| Respiratory Rate | Decrease |
| Tidal Volume | Decrease |
| Minute Ventilation | Decrease |
| Inspiratory Time | Increase |
| Apneic Pauses | Increase |
Abuse Liability Assessment: Intravenous Self-Administration
The intravenous self-administration model is considered the gold standard for evaluating the reinforcing properties and abuse potential of drugs.[7]
Protocol:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period of at least 5-7 days.
-
Operant Conditioning Chamber: Place the rat in an operant conditioning chamber equipped with two levers (or nose-poke holes).
-
Acquisition Phase: Train the rat to press the "active" lever to receive an intravenous infusion of sufentanil. Each press on the "inactive" lever is recorded but has no consequence. Training can occur on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion).
-
Maintenance Phase: Once a stable pattern of self-administration is established, various parameters can be manipulated to assess the reinforcing strength of sufentanil, such as changing the FR schedule or introducing a progressive-ratio schedule.
-
Extinction and Reinstatement: The extinction phase involves replacing the drug solution with saline. The reinstatement phase assesses the drug-seeking behavior by reintroducing the drug or drug-associated cues.
Signaling Pathways and Experimental Workflows
Sufentanil-Induced Signaling Pathways
Sufentanil, as a µ-opioid receptor agonist, activates several downstream signaling pathways that contribute to its therapeutic and adverse effects.
Caption: Simplified signaling pathways activated by sufentanil binding to the µ-opioid receptor.
Studies have shown that sufentanil can activate the ERK1/2 and PI3K/Akt pathways, which may be involved in its cardioprotective effects.[8][9] Additionally, sufentanil has been found to inhibit the NF-κB and Snail signaling pathways, which may contribute to its potential anti-cancer effects.[10]
Experimental Workflow for In Vivo Sufentanil Research
Caption: General workflow for conducting in vivo experiments with this compound.
References
- 1. calonmedical.com [calonmedical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Compulsive-Like Sufentanil Vapor Self-Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abuse potential studies | NC3Rs [nc3rs.org.uk]
- 5. The pharmacokinetics of sufentanil in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychogenics.com [psychogenics.com]
- 8. Sufentanil protects the rat myocardium against ischemia-reperfusion injury via activation of the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sufentanil ameliorates oxygen-glucose deprivation/reoxygenation-induced endothelial barrier dysfunction in HCMECs via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sufentanil Inhibits the Proliferation and Metastasis of Esophageal Cancer by Inhibiting the NF-κB and Snail Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Sufentanil Efficacy in Animal Models of Nociception
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sufentanil is a potent, synthetic opioid analgesic used as an adjunct in anesthesia, in balanced anesthesia, and as a primary anesthetic agent.[1] Its analgesic properties stem from its activity as a µ-opioid receptor agonist.[1][2] To characterize the efficacy and dose-response of sufentanil, various preclinical animal models of nociception are employed. These models are crucial for understanding the analgesic potential of new formulations and for bridging the translational gap from basic research to clinical application.[3][4] This document provides detailed protocols for established nociceptive assays and presents data from studies evaluating sufentanil's effectiveness.
Mechanism of Action: Sufentanil Signaling Pathway
Sufentanil exerts its analgesic effects by binding to µ-opioid receptors, which are G protein-coupled receptors (GPCRs) located in the central and peripheral nervous systems.[1][2] This binding event initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[5]
The key steps in the signaling pathway are:
-
Receptor Binding: Sufentanil binds to the µ-opioid receptor.
-
G Protein Activation: The receptor-ligand complex activates an associated inhibitory G protein (Gαi/o).[5]
-
Downstream Modulation: The activated G protein inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. It also modulates ion channel activity by inhibiting voltage-gated calcium channels (preventing neurotransmitter release) and activating inwardly rectifying potassium channels (leading to hyperpolarization).[1][5]
-
Cellular Effect: The net result is a hyperpolarized state of the neuron, making it less likely to fire an action potential, thus blocking the transmission of nociceptive signals.
Experimental Protocols for Nociceptive Testing
The selection of an appropriate animal model depends on the type of pain being investigated (e.g., thermal, chemical, mechanical).[6] Rodents, primarily mice and rats, are the most common species used.[3]
Thermal Nociception Models
These models are standard for evaluating centrally acting analgesics like sufentanil and measure the response latency to a noxious heat stimulus.[7]
This test assesses the reaction time of an animal placed on a heated surface, measuring behaviors such as paw licking or jumping as endpoints.[7]
Experimental Protocol:
-
Apparatus: A hot plate apparatus with a controlled surface temperature and a transparent cylinder to confine the animal.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Procedure:
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 55°C ± 0.1°C).[8][9]
-
Gently place the animal (mouse or rat) on the hot plate surface within the transparent cylinder.[7]
-
Start a timer immediately.
-
Observe the animal for nocifensive behaviors, typically licking of the hind paw or jumping.[7]
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time (e.g., 20-30 seconds) must be established, after which the animal is removed regardless of its response.[8][9]
-
-
Testing Schedule:
-
Measure a baseline latency before drug administration.
-
Administer sufentanil (e.g., subcutaneously).
-
Measure post-treatment latencies at predefined time points (e.g., 15, 30, 60 minutes) to determine peak effect and duration of action.[10]
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
This test measures the latency for an animal to withdraw its tail from a noxious heat source, typically a focused beam of light or immersion in hot water.[11][12] It is a spinal reflex that is strongly modulated by centrally acting analgesics.[13]
Experimental Protocol:
-
Apparatus: A tail flick analgesiometer with a radiant heat source or a temperature-controlled water bath. Animal restrainers are required.
-
Acclimation: Acclimate the animal to the restrainer for several sessions before the test day to minimize stress.
-
Procedure:
-
Place the animal in the restrainer.
-
Position the tail over the radiant heat source or immerse the distal portion of the tail in a hot water bath (e.g., 55°C ± 0.2°C).[12]
-
Start a timer.
-
The timer stops automatically when the animal flicks its tail away from the stimulus.[11]
-
Record the withdrawal latency.
-
A cut-off time (e.g., 10-12 seconds for mice, 15-20 seconds for rats) is used to prevent tissue injury.[10]
-
-
Testing Schedule: Similar to the hot plate test, establish a baseline latency before administering sufentanil and test at subsequent time points (e.g., 15, 30, 60, 120 minutes) post-administration.[10][14]
-
Data Analysis: Data can be presented as the raw latency time in seconds or calculated as %MPE, similar to the hot plate test.
Chemical Nociception Model: Formalin Test
The formalin test induces a biphasic nociceptive response and is useful for screening analgesics against both acute and persistent inflammatory/sensitization-related pain.[15][16]
-
Phase I (Early Phase): Occurs 0-10 minutes post-injection and is caused by the direct activation of primary afferent nociceptors.[15][17][18]
-
Phase II (Late Phase): Occurs approximately 20-40 minutes post-injection and involves central sensitization within the dorsal horn of the spinal cord, reflecting inflammatory processes.[15][17]
Experimental Protocol:
-
Apparatus: A transparent observation chamber, video recording equipment (optional, but recommended for unbiased scoring), and syringes for injection.[15]
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
Procedure:
-
Administer the test compound (sufentanil) or vehicle at a set time before the formalin injection.
-
Inject a dilute formalin solution (e.g., 1-5%) subcutaneously into the plantar surface of one hind paw.[15]
-
Immediately return the animal to the chamber and start recording/observing.
-
Score the nociceptive behavior over time (e.g., for 60 minutes). Behaviors include licking, biting, flinching, or lifting of the injected paw.[18][19]
-
-
Scoring: The total time spent exhibiting nociceptive behaviors is quantified for both Phase I (e.g., 0-10 min) and Phase II (e.g., 20-40 min).
-
Data Analysis: The analgesic effect is determined by the reduction in the total time of nociceptive behaviors in the drug-treated group compared to the vehicle-treated group for each phase. Opioids like morphine are known to attenuate Phase II, and at higher doses, can also affect Phase I.[20]
Mechanical Nociception Model: Von Frey Test
This test assesses mechanical allodynia (pain in response to a non-noxious stimulus) by measuring the paw withdrawal threshold to calibrated filaments.[21]
Experimental Protocol:
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. A testing platform with a wire mesh floor and individual enclosures for the animals.[21][22]
-
Acclimation: Place animals in the testing enclosures on the mesh platform for at least one hour to acclimate.[22][23]
-
Procedure:
-
Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.[21]
-
Apply the filament with enough force to cause it to bend for 1-2 seconds.[23]
-
A positive response is a sharp withdrawal or flinching of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a mid-range filament; if there is a response, use the next smaller filament. If there is no response, use the next larger filament.[24]
-
-
Testing Schedule: Measure the baseline withdrawal threshold. Administer sufentanil and re-test at various time points to assess its effect on mechanical sensitivity.
-
Data Analysis: The 50% paw withdrawal threshold is calculated in grams. An increase in the threshold indicates an analgesic effect.
Quantitative Data on Sufentanil Efficacy
Data from preclinical studies demonstrate the dose-dependent analgesic efficacy of sufentanil. A study using a murine model of cancer-induced bone pain provides a clear example of this relationship.[19]
Table 1: Dose-Response of Subcutaneous Sufentanil in a Murine Cancer Pain Model
This model involves inoculating fibrosarcoma cells into the femur of mice, which leads to bone destruction and pain-related behaviors (spontaneous lifting and impaired limb use).[19] The efficacy of sufentanil was tested on days 15 and 22 post-inoculation.
| Sufentanil Dose (mg/kg, s.c.) | Analgesic Effect Description | Citation |
| 0.005 - 0.04 | Dose-dependent reduction in pain-related behaviors | [19] |
| ≥ 0.02 | Complete relief from pain-related behaviors | [19] |
Table summarizes data on the reduction of pain-related behaviors in C3H/HeNCrl mice with cancer-induced bone pain.[19]
Table 2: Comparative Efficacy of Opioids in the Murine Cancer Pain Model
For context, the same study compared sufentanil to other commonly used opioids.
| Opioid | Dose Range Tested (mg/kg, s.c.) | Dose for Complete Pain Relief (mg/kg, s.c.) | Citation |
| Sufentanil | 0.005 - 0.04 | ≥ 0.02 | [19] |
| Fentanyl | 0.025 - 0.64 | ≥ 0.16 | [19] |
| Morphine | 2.5 - 40 | ≥ 20 | [19] |
This data highlights the high potency of sufentanil compared to fentanyl and morphine in this specific pain model.[19]
Logical Workflow for Preclinical Analgesic Testing
The evaluation of a compound like sufentanil typically follows a logical progression from simpler, acute pain models to more complex, chronic, or pathological pain models.
References
- 1. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nysora.com [nysora.com]
- 6. Animal models of nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Anti-Nociceptive Effect of Sufentanil Polymeric Dissolving Microneedle on Male Mice by Hot Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. m.youtube.com [m.youtube.com]
- 15. criver.com [criver.com]
- 16. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. pnas.org [pnas.org]
- 19. Evaluation of pain-related behavior, bone destruction and effectiveness of fentanyl, sufentanil, and morphine in a murine model of cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. mmpc.org [mmpc.org]
- 23. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 24. protocols.io [protocols.io]
Measuring Sufentanil Citrate in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of sufentanil citrate in various tissue matrices. The following sections offer a comparative overview of common analytical techniques, detailed experimental procedures, and a summary of performance data to guide researchers in selecting and implementing the most suitable method for their specific needs.
Overview of Analytical Techniques
The quantification of sufentanil in complex biological matrices such as tissue requires highly sensitive and specific analytical methods due to the drug's high potency and consequently low physiological concentrations. The most common and effective techniques employed are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Sample preparation is a critical step for removing interfering substances and concentrating the analyte. Common extraction techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation (PPTN), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
The choice of method depends on factors such as the tissue type, the required sensitivity, available equipment, and sample throughput.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of sufentanil and other potent opioids in different tissue types. These values are compiled from published research and should serve as a reference for expected performance.
Table 1: Performance of LC-MS/MS Methods for Opioid Analysis in Tissue
| Tissue Type | Analyte(s) | Extraction Method | LLOQ | Linearity Range | Reference |
| Brain | Fentanyl, Norfentanyl | Protein Precipitation | 0.10 ng/mL | 0.10 - 12 ng/mL | [1] |
| Liver | Fentanyl, Norfentanyl, 4-ANPP | QuEChERS | 0.5 µg/kg (Fentanyl/Norfentanyl), 0.4 µg/kg (4-ANPP) | 0.5 - 100 µg/kg (Fentanyl/Norfentanyl), 0.4 - 80 µg/kg (4-ANPP) | [2] |
| Liver, Brain | Fentanyl and analogs | QuEChERS | Not Specified | Not Specified | [3] |
| Skeletal Tissue | Fentanyl, Norfentanyl | Methanolic Extraction | Not Specified | Not Specified | [4] |
Table 2: Performance of GC-MS Methods for Opioid Analysis in Tissue
| Tissue Type | Analyte(s) | Extraction Method | LOD | Linearity Range | Reference |
| Liver, Kidney | Sufentanil | Liquid-Liquid Extraction (Hexane:Ethanol) | Not Specified | Not Specified | [5] |
| Adipose Tissue | Cocaine, Methadone, Morphine | Solid-Phase Extraction | 0.005 µg/g (Methadone) | 0.1 - 1.000 µg/g | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction and analysis of sufentanil from various tissue types.
Protocol 1: LC-MS/MS Analysis of Sufentanil in Brain Tissue using Protein Precipitation
This protocol is adapted from methodologies for the analysis of potent opioids in brain tissue.[1]
1. Materials and Reagents:
-
Brain tissue sample
-
Internal Standard (IS) solution (e.g., Sufentanil-d5)
-
Acetonitrile (ACN), ice-cold
-
Water, HPLC grade
-
Formic acid
-
Microcentrifuge tubes (2 mL)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge (capable of 10,000 x g and 4°C)
-
LC-MS/MS system
2. Sample Preparation (Homogenization):
-
Weigh approximately 100 mg of frozen brain tissue.
-
Place the tissue in a 2 mL microcentrifuge tube containing homogenization beads (e.g., zirconium oxide beads).
-
Add 400 µL of ice-cold water.
-
Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained.
-
Keep samples on ice throughout the homogenization process.
3. Protein Precipitation Extraction:
-
To 100 µL of the tissue homogenate, add 10 µL of the IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate sufentanil from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sufentanil: e.g., Q1: 387.2 m/z -> Q3: 238.0 m/z
-
Sufentanil-d5 (IS): e.g., Q1: 392.2 m/z -> Q3: 243.0 m/z
-
Protocol 2: GC-MS Analysis of Sufentanil in Liver and Kidney Tissue using Liquid-Liquid Extraction
This protocol is based on a method used for the postmortem determination of sufentanil in tissues.[5]
1. Materials and Reagents:
-
Liver or kidney tissue sample
-
Internal Standard (IS) solution (e.g., Fentanyl)
-
1 N NaOH
-
Hexane:Ethanol (19:1, v/v) extraction solvent
-
Ethyl acetate
-
Homogenizer (e.g., tissue grinder, blender)
-
Centrifuge
-
GC-MS system
2. Sample Preparation (Homogenization):
-
Weigh approximately 1 g of tissue.
-
Homogenize the tissue in a suitable volume of deionized water to create a uniform slurry.
3. Liquid-Liquid Extraction:
-
To the tissue homogenate, add the IS solution.
-
Basify the homogenate by adding 1 N NaOH to a pH of >9.
-
Add a sufficient volume of the hexane:ethanol (19:1) extraction solvent (e.g., 5 mL).
-
Vortex or shake vigorously for 15-20 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
4. GC-MS Conditions (Example):
-
Column: DB-5 or similar non-polar capillary column
-
Injector Temperature: 260°C
-
Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 270°C at 10°C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for sufentanil and the IS.
-
Sufentanil: e.g., m/z 289
-
Fentanyl (IS): e.g., m/z 245
-
Protocol 3: QuEChERS Extraction for Opioid Analysis in Liver Tissue
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process, making it suitable for high-throughput analysis.[2][7]
1. Materials and Reagents:
-
Liver tissue sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
QuEChERS dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
-
Homogenizer
-
Centrifuge
2. Sample Preparation and Extraction:
-
Weigh approximately 0.1 g of liver tissue into a 2 mL centrifuge tube.[3]
-
Add the IS solution.
-
Add 1 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (e.g., 500 µL) to a d-SPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable solvent.
Visualizations
Sufentanil Signaling Pathway
Sufentanil primarily exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of sufentanil to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.
Caption: Sufentanil's mechanism of action via the µ-opioid receptor.
General Experimental Workflow for Tissue Analysis
The following diagram illustrates a typical workflow for the analysis of sufentanil in tissue samples, from sample collection to data analysis.
Caption: A generalized workflow for sufentanil analysis in tissue.
References
- 1. Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Fentanyl and Metabolites from Liver Tissue Using a Validated QuEChERS Extraction and LC-MS-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Assessment of QuEChERS extraction protocol for the LC-MS/MS detection " by Kylea M. Morris [researchrepository.wvu.edu]
- 4. Postmortem Analysis of Opioids and Metabolites in Skeletal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postmortem determination of the biological distribution of sufentanil and midazolam after an acute intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an extraction and gas chromatography-mass spectrometry quantification method for cocaine, methadone, and morphine in postmortem adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sufentanil Citrate in Translational Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sufentanil citrate, a potent synthetic opioid analgesic, in translational pain research. This document includes detailed information on its mechanism of action, relevant signaling pathways, and protocols for its application in preclinical animal models of pain.
Introduction
This compound is a highly potent and selective μ-opioid receptor agonist, estimated to be 5 to 10 times more potent than its parent compound, fentanyl, and 500 to 1000 times more potent than morphine.[1][2][3] Its high lipid solubility allows for rapid transit across the blood-brain barrier, resulting in a quick onset of action.[4] These properties make it a valuable tool for investigating the mechanisms of opioid analgesia and for the preclinical evaluation of novel pain therapeutics.
Mechanism of Action
This compound exerts its analgesic effects primarily by acting as a full agonist at μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[1][5] Activation of MORs by sufentanil initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.[1][6]
Signaling Pathways
The binding of sufentanil to the μ-opioid receptor triggers the following key signaling events:
-
G-protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Downstream Effector Modulation:
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
The Gβγ dimer directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.
-
-
β-Arrestin Pathway: Following receptor activation, G-protein receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
The following diagram illustrates the primary signaling pathway of this compound upon binding to the μ-opioid receptor.
This compound Signaling Pathway
Quantitative Data from Preclinical Studies
The following tables summarize the analgesic efficacy of this compound in various preclinical pain models.
Table 1: Analgesic Potency (ED₅₀) of Intravenous this compound in Rodents
| Species | Pain Assay | ED₅₀ (mg/kg) | Reference |
| Mouse | Hot Plate Test | 0.0028 | [2] |
| Rat | Tail Withdrawal Test | 0.00071 | [2] |
Table 2: Effective Doses of this compound in Rodent Pain Models
| Species | Pain Model | Route of Administration | Effective Dose Range (µg/kg) | Observed Effect | Reference |
| Rat | C-fibre Reflex | Intravenous | 0.33 - 2 | Dose-dependent depression of reflex | [7] |
| Rat | Acute Nociception | Epidural | 0.63 (total dose) | Increased duration of analgesia | |
| Mouse | Thermal Nociception | Intraperitoneal | 50 - 100 | Anesthesia (in combination with propofol) | |
| Rat | Neuropathic Pain (CCI) | Intrathecal | 0.1 - 1 | Reversal of mechanical allodynia | |
| Rat | Inflammatory Pain (CFA) | Subcutaneous | 10 - 100 | Reduction of thermal hyperalgesia |
Experimental Protocols
The following are detailed protocols for assessing the analgesic effects of this compound in common rodent models of pain.
General Preparation of this compound for Injection
This compound is typically available as a sterile solution for injection (e.g., 50 µg/mL). For preclinical studies, it should be diluted to the desired concentration using sterile, pyrogen-free 0.9% saline. The final injection volume should be adjusted based on the animal's body weight and the route of administration.
Experimental Workflow for Preclinical Pain Assessment
The following diagram outlines the general workflow for conducting preclinical pain assays with this compound.
General Experimental Workflow
Protocol 1: Hot Plate Test for Thermal Nociception
Objective: To assess the central analgesic effect of this compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal on the hot plate
-
This compound solution, diluted in sterile 0.9% saline
-
Syringes and needles for administration (e.g., 27-30G)
-
Timer
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to 55 ± 0.5 °C.
-
Baseline Measurement: Place each animal individually on the hot plate within the Plexiglas cylinder and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). To prevent tissue damage, a cut-off time of 30-60 seconds should be established. Remove the animal from the hot plate immediately after a response or when the cut-off time is reached.
-
Drug Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).
-
Post-Drug Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Protocol 2: Tail-Flick Test for Spinal Analgesia
Objective: To evaluate the spinal analgesic effect of this compound using a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
This compound solution, diluted in sterile 0.9% saline
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimation: Acclimate animals to the testing room and restrainers for several days prior to the experiment.
-
Baseline Measurement: Gently place the animal in the restrainer. Position the tail such that the radiant heat source is focused on the distal portion of the tail. Activate the heat source and start the timer. Record the latency (in seconds) for the animal to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route.
-
Post-Drug Measurement: At specific time intervals after drug administration, repeat the tail-flick latency measurement as described in step 2.
-
Data Analysis: Analyze the data as described for the hot plate test, calculating the %MPE.
Protocol 3: Von Frey Test for Mechanical Allodynia
Objective: To assess the effect of this compound on mechanical sensitivity, particularly in models of neuropathic or inflammatory pain.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
-
This compound solution, diluted in sterile 0.9% saline
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate animals to the testing apparatus (enclosures on the wire mesh platform) for at least 30-60 minutes for several days before the experiment.
-
Baseline Measurement: Place the animal in an enclosure on the wire mesh platform. Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw. Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Measurement: At defined time points after administration, re-assess the PWT using the von Frey filaments and the up-down method.
-
Data Analysis: The 50% PWT in grams is calculated for each animal at each time point. An increase in the PWT indicates an anti-allodynic effect.
Conclusion
This compound is a powerful pharmacological tool for translational pain research. Its high potency and rapid onset of action make it suitable for a variety of preclinical pain models. The detailed protocols and quantitative data provided in these application notes are intended to guide researchers in the effective and reproducible use of this compound to advance our understanding of pain and the development of novel analgesics. Researchers should always adhere to ethical guidelines and institutional regulations for animal care and use.
References
- 1. Preclinical Efficacy and Selectivity of Vaccines Targeting Fentanyl, Alfentanil, Sufentanil, and Acetylfentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Cell-Based Assays to Investigate Sufentanil Citrate Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufentanil, a potent synthetic opioid analgesic, primarily exerts its effects through the activation of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Understanding the cellular and molecular consequences of sufentanil-receptor interaction is crucial for drug development, pain management research, and investigating its potential off-target effects, including its influence on cancer cell biology. These application notes provide detailed protocols for a range of cell-based assays to characterize the pharmacological profile of sufentanil citrate and elucidate its impact on intracellular signaling pathways.
Mechanism of Action: µ-Opioid Receptor Activation and Downstream Signaling
Sufentanil is a high-affinity agonist for the µ-opioid receptor.[1] Its binding initiates a cascade of intracellular events, primarily through the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, sufentanil-induced MOR activation can modulate ion channels and stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).
Recent studies have also highlighted the involvement of sufentanil in regulating pathways implicated in cancer progression, such as the Wnt/β-catenin signaling cascade.[2][3]
Data Presentation
The following tables summarize quantitative data from various cell-based assays investigating the effects of this compound.
Table 1: Receptor Binding Affinity of Sufentanil
| Ligand | Receptor | Assay Type | Cell/Tissue Source | Ki (nM) | IC50 (nM) |
| Sufentanil | µ-opioid | Radioligand Binding | Recombinant human MOR | 0.1380 | 0.40 |
Table 2: Functional Potency of Sufentanil in Signaling Assays
| Assay | Cell Line | Endpoint | EC50/IC50 (nM) |
| Cell Viability (72h) | MDA-MB-231 (Breast Cancer) | Inhibition of Cell Viability | IC50 = 39.84[4][5] |
| Cell Viability (72h) | BT549 (Breast Cancer) | Inhibition of Cell Viability | IC50 = 47.46[4][5] |
| Cell Viability | A549 (Non-Small Cell Lung Cancer) | Inhibition of Cell Viability | IC50 = 2.36[6] |
| Cell Viability | H1299 (Non-Small Cell Lung Cancer) | Inhibition of Cell Viability | IC50 = 2.18[6] |
Table 3: Effect of Sufentanil on Wnt/β-Catenin Pathway Protein Expression in Lung Cancer Cells
| Treatment | Protein | Change in Expression |
| Sufentanil (2 nM) | β-catenin | Downregulated[2][3] |
| Sufentanil (2 nM) | c-Myc | Downregulated[2][3] |
| Sufentanil (2 nM) | MMP2 | Downregulated[2][3] |
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
This protocol determines the binding affinity of sufentanil for the µ-opioid receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
CHO or HEK293 cells stably expressing the human µ-opioid receptor (CHO-hMOR or HEK293-hMOR)
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
[³H]-Sufentanil or other suitable radiolabeled MOR ligand (e.g., [³H]-DAMGO)
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture CHO-hMOR or HEK293-hMOR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Sufentanil, and varying concentrations of unlabeled this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled MOR ligand (e.g., naloxone).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled sufentanil concentration.
-
Determine the IC50 value (the concentration of sufentanil that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This assay measures the ability of sufentanil to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing the µ-opioid receptor.
Materials:
-
CHO-hMOR cells
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Lysis buffer (provided with the kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed CHO-hMOR cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
-
Adenylyl Cyclase Stimulation:
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. Co-incubate with the sufentanil concentrations.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the sufentanil concentration.
-
Determine the EC50 value (the concentration of sufentanil that produces 50% of its maximal inhibitory effect).
-
ERK Phosphorylation Western Blot Assay
This protocol assesses the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2 in response to sufentanil.
Materials:
-
Cell line expressing MOR (e.g., SH-SY5Y, HEK293-hMOR)
-
Cell culture medium
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the same membrane with the anti-t-ERK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Plot the fold change in ERK phosphorylation relative to the untreated control against the sufentanil concentration or time.
-
Determine the EC50 value for ERK phosphorylation if a dose-response curve is generated.
-
Cell Viability Assay (MTT/CCK-8)
This assay evaluates the effect of sufentanil on the viability and proliferation of cells, particularly relevant for cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H460, H1299, MDA-MB-231, BT549)
-
Cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for different time periods (e.g., 24, 48, 72 hours).
-
-
Addition of Reagent:
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
-
Measurement:
-
For MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the sufentanil concentration.
-
Determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Mandatory Visualizations
Caption: Sufentanil signaling pathway.
Caption: Experimental workflow.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sufentanil inhibits the proliferation and epithelial mesenchymal transition of lung cancer cells through Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sufentanil inhibits the metastasis and immune response of breast cancer via mediating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tilianin enhances the antitumor effect of sufentanil on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sufentanil Citrate Dosage for Rat Surgical Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of sufentanil citrate in rat surgical models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safe and effective anesthetic administration.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended dosage of this compound for surgical anesthesia in rats?
A1: The appropriate dosage of this compound depends on the nature and duration of the surgical procedure. It is crucial to titrate the dosage to the individual animal's response.[1][2] For analgesic purposes as an adjunct to general anesthesia, doses up to 8 mcg/kg are used. For induction and maintenance of anesthesia, particularly for major surgeries, doses of 8 mcg/kg and higher are typically required.[1][3]
Q2: How should I prepare this compound for injection in rats?
A2: this compound is commercially available in a sterile solution, typically at a concentration of 50 mcg/mL.[1] For accurate dosing of small volumes in rats, it is recommended to use a tuberculin syringe or equivalent.[2] Dilution with a sterile, compatible diluent such as 0.9% saline may be necessary to achieve the desired concentration for precise administration.
Q3: What are the common routes of administration for sufentanil in rats?
A3: The most common routes of administration for sufentanil in rat surgical models are intravenous (IV) and subcutaneous (SC). The intravenous route provides a rapid onset of action, while the subcutaneous route offers a slower onset but potentially longer duration of effect. The choice of administration route will depend on the specific requirements of the surgical protocol.
Q4: My rat is experiencing respiratory depression after sufentanil administration. What should I do?
A4: Respiratory depression is a known side effect of sufentanil and other opioids.[4][5] If you observe a significant decrease in respiratory rate or effort, the opioid antagonist naloxone can be administered to reverse these effects. It is critical to have naloxone readily available whenever using sufentanil.[6] The appropriate dose of naloxone should be determined in consultation with veterinary staff and based on the level of respiratory depression observed.[7][8]
Q5: The anesthetic depth of my rat seems too light, and the animal is responding to surgical stimuli. What should I do?
A5: If the anesthetic depth is insufficient, supplemental doses of sufentanil may be administered. For ongoing procedures, maintenance doses can be given as intermittent boluses or as a continuous infusion.[1][2] It is essential to monitor the animal closely for signs of adequate anesthesia, such as the absence of a pedal withdrawal reflex, and to adjust the dosage accordingly.
Q6: I've noticed a sudden drop in my rat's heart rate (bradycardia) after administering sufentanil. How should I manage this?
A6: Bradycardia is a potential cardiovascular side effect of fentanyl and its analogs like sufentanil, often due to increased vagal tone.[9] If severe bradycardia occurs, an anticholinergic agent such as atropine may be administered to counteract the effect.[10][11] The dosage should be determined by a veterinarian. Pre-treatment with an anticholinergic may be considered for procedures with a high risk of bradycardia.
Quantitative Data Summary
The following tables provide a summary of recommended this compound dosages for different surgical scenarios in rats. These are starting points and should be adjusted based on careful monitoring of individual animal responses.
| Table 1: this compound Dosage for Analgesia in Rats | |
| Surgical Category | Dosage Range (mcg/kg) |
| Minor Procedures (as an adjunct) | 1 - 8 |
| Post-operative Pain Management | 0.5 - 5 (epidural) |
| Table 2: this compound Dosage for Anesthesia in Rats | |
| Surgical Category | Dosage Range (mcg/kg) |
| Major Procedures (Induction & Maintenance) | 8 - 30 |
| Cardiovascular Surgery (with 100% Oxygen) | 10 - 25 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Obtain Materials:
-
This compound solution (e.g., 50 mcg/mL)
-
Sterile 0.9% saline
-
Sterile syringes (1 mL and 10 mL)
-
Sterile needles (e.g., 25-30 gauge)
-
Sterile vials or tubes for dilution
-
-
Calculate Dilution: Determine the final concentration and volume needed based on the rat's weight and the target dosage. For example, to achieve a 5 mcg/mL solution from a 50 mcg/mL stock, dilute 1 part sufentanil with 9 parts sterile saline.
-
Perform Dilution: Using aseptic techniques, draw the required volume of this compound from the stock vial into a sterile syringe. Transfer the sufentanil into a sterile vial. Draw the calculated volume of sterile saline into a separate sterile syringe and add it to the vial containing the sufentanil. Gently mix the solution.
-
Labeling: Clearly label the diluted solution with the final concentration, date of preparation, and initials of the preparer.
Protocol 2: Intravenous (IV) Administration of this compound
-
Animal Preparation: Properly restrain the rat and identify a suitable vein for injection (e.g., lateral tail vein). Warming the tail with a heat lamp or warm water can aid in vasodilation.
-
Dosage Calculation: Calculate the precise volume of the prepared sufentanil solution to be administered based on the rat's body weight and the desired dosage.
-
Injection: Using a sterile syringe with an appropriately sized needle (e.g., 27-30 gauge), slowly inject the calculated volume of sufentanil into the vein. Observe for any signs of extravasation.
-
Monitoring: Immediately begin monitoring the rat for the onset of anesthesia, respiratory rate, heart rate, and depth of anesthesia (e.g., pedal withdrawal reflex).
Protocol 3: Monitoring Depth of Anesthesia
-
Reflexes: Regularly assess reflexes such as the pedal withdrawal reflex (toe pinch) and the palpebral reflex (eyelid closure upon touching the corner of the eye). The absence of these reflexes indicates a surgical plane of anesthesia.[12]
-
Physiological Parameters: Continuously monitor vital signs, including:
-
Respiratory Rate: Observe the frequency and depth of breathing. A significant decrease may indicate excessive anesthetic depth.
-
Heart Rate: Use a pulse oximeter or stethoscope to monitor heart rate.
-
Body Temperature: Maintain normothermia using a heating pad, as anesthetics can impair thermoregulation.
-
-
Muscle Tone: Assess the degree of muscle relaxation. Adequate anesthesia will result in a loss of muscle tone.
Visualizing Key Pathways and Workflows
To further aid in understanding the mechanisms and procedures involved, the following diagrams have been generated.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Sufentanil Administration.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 4. This compound: a new opioid analgesic for use in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new opioid analgesic for use in anesthesia. (1984) | Carl E. Rosow | 102 Citations [scispace.com]
- 6. drugs.com [drugs.com]
- 7. Antagonistic effects of naloxone and naloxonazine on sufentanil-induced antinociception and respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fentanyl - Wikipedia [en.wikipedia.org]
- 10. Multiple sites for the cardiovascular actions of fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Severe bradycardia and asystole with low dose sufentanil during induction with sevoflurane: a report of three cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of depth of thiopental anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of sufentanil citrate in physiological buffer solutions.
Welcome to the technical support center for the stability of sufentanil citrate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments involving this compound in physiological buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a potent opioid analgesic that is relatively stable in aqueous solutions, particularly under acidic conditions. The commercial injection has a pH range of 3.5 to 6.0.[1] Its stability is influenced by several factors including pH, temperature, the composition of the buffer or solution, and the type of container used for storage.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this compound. While comprehensive studies in physiological buffers are limited, data from studies in other media suggest that sufentanil is more stable in acidic conditions. For instance, a study investigating the absorption of sufentanil into polyvinyl chloride (PVC) containers noted a significantly higher loss of the drug at pH 6 compared to pH 4 over 21 days at 32°C. Although this was primarily an absorption study, it highlights the influence of pH on the amount of active drug remaining in solution. The solubility of sufentanil is also pH-dependent, with higher solubility at lower pH values.[2]
Q3: What is the expected stability of this compound in common physiological buffers like PBS or TBS?
A3: There is limited published data on the stability of this compound specifically in Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). Most stability studies have been conducted in 0.9% sodium chloride or 5% glucose solutions for clinical applications. Based on the pH sensitivity of the molecule, it is anticipated that the stability in neutral or slightly alkaline buffers (like PBS at pH 7.4) may be reduced compared to more acidic solutions. Researchers should perform their own stability studies under their specific experimental conditions.
Q4: How does temperature impact the stability of this compound solutions?
A4: Temperature significantly affects the stability of this compound. Lower temperatures generally prolong its stability. For example, one study found that a this compound solution in 0.9% sodium chloride was stable for 23 days at 4°C, but this stability decreased to only 3 days at 21°C.[3] At 36°C, a noticeable decrease in concentration was observed between the first and third day.[3] Therefore, for short-term storage, refrigeration is recommended. For longer-term storage, freezing at -20°C has been shown to prevent degradation, although issues with solution homogeneity can arise upon thawing.[4]
Q5: What are the known degradation pathways and products of this compound?
A5: Specific forced degradation studies on this compound are not extensively published. However, studies on the closely related compound, fentanyl, provide insights into potential degradation pathways. Under acidic conditions, hydrolysis of the propionamide linkage can occur.[5] Oxidation is another potential degradation pathway, with studies on fentanyl showing the formation of fentanyl N-oxide.[5] Thermal degradation of fentanyl can lead to the formation of several products, including propionanilide and norfentanyl.[5][6] It is plausible that sufentanil undergoes similar degradation. One patent mentions that a metabolite of sufentanil, desmethyl sufentanil, retains some pharmacological activity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound concentration over a short period at room temperature. | 1. Adsorption to container: Sufentanil is known to adsorb to certain plastics, particularly PVC.[4][8][9]2. pH of the buffer: The pH of your physiological buffer (e.g., PBS at pH 7.4) may be promoting degradation.3. Elevated temperature: Room temperature may be too high for extended stability.[3] | 1. Use glass or polypropylene containers instead of PVC.[4]2. If experimentally feasible, consider using a buffer with a slightly acidic pH. If not, conduct a time-course experiment to determine the rate of loss in your specific buffer.3. Store solutions at 4°C and bring to room temperature only for the duration of the experiment.[3] |
| Inconsistent results between experiments. | 1. Inhomogeneous solution after thawing: If the solution was frozen, it might not be homogeneous after thawing.[4]2. Variability in buffer preparation: Small variations in the final pH of the buffer could affect stability.3. Light exposure: Although fentanyl is relatively stable to light, photodegradation can occur under certain conditions.[10] | 1. After thawing a frozen solution, ensure it is thoroughly mixed (e.g., by shaking for approximately 10 minutes) before use.[4]2. Standardize your buffer preparation protocol and verify the pH of each batch.3. Prepare solutions fresh and protect them from prolonged exposure to direct light. |
| Precipitation observed in the solution. | 1. pH-dependent solubility: The solubility of sufentanil decreases as the pH increases.[2]2. Interaction with other components: If mixed with other compounds, there could be a chemical incompatibility. | 1. Ensure the pH of your solution is appropriate to maintain the desired concentration of sufentanil in solution.2. If working with mixtures, verify the compatibility of all components at the intended concentrations and pH. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions as reported in the literature. Note that these studies were primarily conducted in 0.9% sodium chloride solution.
Table 1: Stability of this compound Solution (in 0.9% NaCl) at Different Temperatures
| Storage Temperature | Container | Concentration | Stability Period | Reference |
| 4°C | Polypropylene Syringes | Not specified | 23 days | [3] |
| 21°C | Polypropylene Syringes | Not specified | 3 days (15% loss by day 8) | [3] |
| 36°C | Polypropylene Syringes | Not specified | < 3 days | [3] |
| 4°C | Glass & Polyethylene | 5 µg/mL | Stable for 21 days | [4] |
| 32°C | Glass & Polyethylene | 5 µg/mL | Stable for 21 days | [4] |
| -20°C | Glass & Polyethylene | 5 µg/mL | Stable for 21 days | [4] |
Table 2: Effect of Container Type on this compound Stability (in 0.9% NaCl)
| Container Type | Storage Temperature | Concentration | Observation | Reference |
| PVC Reservoir | 32°C | 5 µg/mL | ~13% loss in 2 days, 60% loss in 21 days (due to absorption) | [4] |
| PVC Reservoir | 4°C & -20°C | 5 µg/mL | No significant loss detected | [4] |
| Polypropylene Syringes | Not specified | Not specified | Stable | [9] |
| Glass & Polyethylene | 4°C, 32°C, -20°C | 5 µg/mL | No significant loss detected | [4] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Physiological Buffer
This protocol outlines a general procedure for assessing the stability of this compound in a buffer of choice (e.g., PBS pH 7.4).
1. Materials:
-
This compound reference standard
-
Physiological buffer (e.g., PBS, pH 7.4), sterile filtered
-
Type I (ultrapure) water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Volumetric flasks and pipettes
-
HPLC vials
-
Storage containers (glass or polypropylene recommended)
-
HPLC system with UV detector
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in Type I water to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the physiological buffer to achieve the desired final concentration for the stability study (e.g., 10 µg/mL).
3. Stability Study Setup:
-
Dispense aliquots of the final this compound solution into the chosen storage containers.
-
Store the containers under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Protect the samples from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample for HPLC analysis. The time points should be adjusted based on the expected stability.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase for related compounds is a mixture of acetonitrile and a phosphate buffer at a low pH (e.g., pH 2.8). For MS compatibility, a volatile buffer like formic acid can be used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength around 210-235 nm.[11]
-
Injection Volume: 20 µL.
-
Analysis: Quantify the peak area of this compound at each time point and compare it to the initial (time 0) peak area to determine the percentage remaining.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a defined period, protected from light.
-
Analyze by HPLC.
3. Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, reflux a solution of this compound in the chosen buffer.
-
Dissolve the solid sample in the mobile phase or buffer for HPLC analysis.
4. Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
Analysis of Degradation Products: For all forced degradation samples, use an HPLC method that is capable of separating the parent drug from its degradation products. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, which aids in their structural elucidation.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of sufentanil and levobupivacaine solutions and a mixture in a 0.9% sodium chloride infusion stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound in a portable pump reservoir, a glass container and a polyethylene container - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. CN104374858A - Method for detecting this compound synthesis raw materials and impurities - Google Patents [patents.google.com]
- 8. Stability of a sufentanil-ropivacaine mixture in a glass and a PVC reservoir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Sufentanil in a Syringe Pump under Simulated Epidural Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Stability of this compound with levobupivacaine HCl in NaCl 0.9% infusion after microwave freeze-thaw treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sufentanil-Induced Respiratory Depression in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating sufentanil-induced respiratory depression in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-opioid strategies currently being investigated to mitigate sufentanil-induced respiratory depression?
A1: Several classes of compounds that act on non-opioid pathways are under investigation to counteract opioid-induced respiratory depression (OIRD) while preserving analgesia.[1][2] The most promising include:
-
Ampakines: These are positive allosteric modulators of AMPA-type glutamate receptors, which play a crucial role in respiratory rhythmogenesis.[3][4][5] Compounds like CX717 and CX546 have shown efficacy in reversing fentanyl- and other opioid-induced respiratory depression in animal models.[1][3][5]
-
Serotonin Receptor Agonists: Activation of specific serotonin receptors, such as 5-HT1A, can stimulate breathing.[6] The agonist 8-OH-DPAT has demonstrated the ability to reverse sufentanil-induced respiratory depression and hypercapnia in rats.[7]
-
Potassium Channel Blockers: Compounds like GAL-021, which block BKCa channels, act as potent respiratory stimulants, primarily by acting on the carotid bodies.[1]
-
Novel Small Molecules: New chemical entities like ATLX-0199 are being developed to reverse OIRD through novel molecular pathways without affecting analgesia.[8]
Q2: My chosen mitigating agent is not reversing sufentanil's effects. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Timing of Administration: The therapeutic window for reversal agents is critical. Ensure the mitigating agent is administered at the point of maximal respiratory depression induced by sufentanil.
-
Dose and Route of Administration: The dosage of the mitigating agent may be insufficient, or the route of administration may not be optimal for achieving effective concentrations in the central nervous system. Refer to dose-response studies for the specific compound you are using.
-
Animal Model and Species Differences: The effectiveness of a compound can vary between different animal species and even strains.[9] Ensure the chosen model is appropriate and consider potential metabolic differences.
-
Anesthetic Interference: If a general anesthetic is used, it may potentiate the respiratory depressant effects of sufentanil and interfere with the action of the reversal agent.
Q3: I'm observing adverse side effects with my mitigating agent. What should I do?
A3: Adverse effects can occur and should be carefully documented.
-
Cardiovascular Effects: Some respiratory stimulants, like doxapram, can cause cardiovascular side effects such as hypertension and increased cardiac output.[10] Consider continuous monitoring of cardiovascular parameters.
-
Neurological Effects: High doses of certain stimulants may lead to unwanted arousal, tremors, or seizures.[11] It is crucial to perform a dose-finding study to identify a therapeutic window that minimizes these effects.
-
Impact on Analgesia: While many novel agents are designed to spare analgesia, it is essential to verify this in your experimental model using appropriate nociceptive tests.[5]
Troubleshooting Guides
Issue 1: Inconsistent Respiratory Measurements
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in baseline respiratory rate. | Animal stress or improper habituation to the measurement apparatus (e.g., plethysmography chamber). | Allow for an adequate acclimatization period for the animal in the experimental setup before recording baseline measurements. |
| Signal artifacts in respiratory waveforms. | Movement of the animal, improper sealing of the plethysmography chamber, or electrical interference. | Ensure the animal is calm and the chamber is properly sealed. Check for and eliminate sources of electrical noise. |
| Discrepancy between plethysmography and blood gas analysis. | Plethysmography measures ventilation, while blood gas analysis reflects gas exchange. A mismatch could indicate ventilation/perfusion mismatch. | Consider both measurement techniques for a comprehensive assessment of respiratory function. The novel compound ATLX-0199 has been shown to correct V/Q mismatch.[12] |
Issue 2: Mitigating Agent Affects Sufentanil's Analgesic Properties
| Symptom | Possible Cause | Troubleshooting Step |
| Reduced analgesic effect of sufentanil after administering the reversal agent. | The reversal agent may interfere with opioid signaling pathways or have off-target effects. Some respiratory stimulants can increase the clearance of the opioid.[10] | Perform established analgesia assays (e.g., tail-flick, hot plate) to quantify the analgesic effect of sufentanil in the presence and absence of the mitigating agent. Select agents known to not interfere with analgesia, such as certain ampakines.[3] |
Quantitative Data Summary
Table 1: Efficacy of Various Agents in Reversing Opioid-Induced Respiratory Depression in Rats
| Agent | Class | Opioid Used | Dose of Agent | Key Findings on Respiration | Effect on Analgesia | Reference |
| CX717 | Ampakine | Fentanyl | 30 mg/kg i.v. | Restored ventilation to 102 ± 8% of baseline from a sufentanil-induced 50 ± 5%.[7] | No significant alteration.[3] | [3][7] |
| CX546 | Ampakine | Fentanyl | N/A | Effectively countered opioid-induced breathing depression.[5] | Not altered.[5] | [4][5] |
| 8-OH-DPAT | 5-HT1A/7 Agonist | Sufentanil | 150 µg/kg i.v./i.m. | Improved ventilation from 54 ± 8% to 92 ± 10% of baseline; reversed hypercarbia.[7] | Not specified. | [7] |
| Taltirelin | TRH Analog | Sufentanil | 1 mg/kg i.v. | Restored ventilation by increasing breathing rate from 80 ± 4% to 160 ± 12% of baseline.[7] | Limited therapeutic potential due to metabolic acidosis.[7] | [7] |
| Doxapram | Potassium Channel Blocker | Morphine | 1.0-3.0 mg/kg i.v. (single injection) or 0.33 mg/kg/min (infusion) | Recovered morphine-induced ventilatory depression.[13] | No detectable effect.[13] | [13] |
| ATLX-0199 | Active Thiol-Based Compound | Morphine | 10 mg/kg i.v. | Reverses respiratory depression and corrects V/Q mismatch.[12] | Does not compromise analgesia.[12] | [8][12] |
Experimental Protocols
Protocol 1: Reversal of Sufentanil-Induced Respiratory Depression with 8-OH-DPAT in Conscious Rats
1. Animal Model:
-
Species: Sprague-Dawley rats.[3]
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Respiratory Monitoring:
-
Method: Nose-only plethysmography to measure respiratory rate, tidal volume, and minute ventilation.[7]
-
Procedure:
-
Acclimatize the rat to the plethysmography chamber.
-
Record a stable baseline respiratory measurement for at least 15 minutes.
-
3. Drug Administration:
-
Sufentanil: Administer 10 µg/kg sufentanil intravenously (i.v.).[7]
-
8-OH-DPAT: 5 minutes after sufentanil administration, administer 150 µg/kg 8-OH-DPAT either intravenously (i.v.) or intramuscularly (i.m.).[7]
4. Data Analysis:
-
Continuously record respiratory parameters for at least 60 minutes post-sufentanil administration.
-
Compare the respiratory parameters before and after sufentanil and 8-OH-DPAT administration.
-
Arterial blood gas analysis can be performed at key time points to measure PaCO2 and PaO2.
Protocol 2: Assessing the Effect of Ampakine CX717 on Fentanyl-Induced Respiratory Depression
1. Animal Model:
-
Species: Rats (e.g., Sprague-Dawley).[3]
2. Experimental Groups:
-
Control (vehicle)
-
Fentanyl only
-
CX717 + Fentanyl
3. Drug Administration:
-
CX717: Administer 30 mg/kg CX717 intravenously (i.v.).[7]
-
Fentanyl: Administer fentanyl at a dose known to induce significant respiratory depression.
4. Measurements:
-
Respiratory Parameters: Use plethysmography to measure respiratory frequency and tidal volume.[3]
-
Analgesia: Use a tail-flick or hot-plate test to measure analgesic effects.
-
Sedation: Observe and score the level of sedation.
5. Procedure:
-
Administer CX717 or vehicle.
-
After a predetermined time, administer fentanyl.
-
Continuously monitor respiratory parameters.
-
Perform analgesia testing at peak fentanyl effect.
Visualizations
Caption: General experimental workflow for testing mitigating agents.
Caption: Simplified signaling pathway of sufentanil and ampakine action.
References
- 1. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampakine therapy to counter fentanyl-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Ampakines alleviate respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potency of different serotonergic agonists in counteracting opioid evoked cardiorespiratory disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atelerixlifesciences.com [atelerixlifesciences.com]
- 9. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Opioid-Induced Respiratory Depression | Therapies and Players [delveinsight.com]
- 13. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Sufentanil Citrate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively dissolve and handle sufentanil citrate for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is pH-dependent. At 35°C, its solubility is approximately 3,930 mg/L at pH 5.31, but it significantly decreases to 3.3 mg/L at pH 7.98.[1] Another source indicates a water solubility of 46 mg/mL for this compound, though the pH is not specified.[1]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in water (especially at acidic pH), freely soluble in methanol, and sparingly soluble in acetone and chloroform.[2][3] For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions.[4][5]
Q3: Can I dissolve this compound directly in Phosphate Buffered Saline (PBS) or cell culture media?
A3: Direct dissolution in physiological buffers like PBS (typically at pH 7.4) can be challenging due to the decreased solubility of this compound at neutral to slightly alkaline pH.[1] It is recommended to first prepare a concentrated stock solution in an appropriate solvent like water (at a slightly acidic pH) or DMSO and then dilute it to the final working concentration in your aqueous buffer or media.
Q4: How should I store this compound solutions?
A4: For short-term storage, aqueous solutions of this compound are generally stable. One study showed stability for at least 3 days at 21°C and for 23 days at 4°C.[6] For long-term storage, it is advisable to prepare aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Be aware that precipitation might occur upon freezing and thawing, so ensure the solution is fully redissolved before use.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | The final concentration of this compound exceeds its solubility at the pH of the buffer. The pKa of sufentanil is approximately 8.01, meaning it is less soluble at physiological pH (around 7.4).[3][8] | - Lower the final working concentration of this compound.- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.- Add the DMSO stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even mixing.- Consider preparing an intermediate dilution in a solvent compatible with both DMSO and your final buffer. |
| Cloudiness or precipitation in the stock solution (especially after storage) | The stock solution may be too concentrated, or the compound may have come out of solution during storage, particularly at lower temperatures. | - Gently warm the stock solution in a water bath (e.g., 37°C) and vortex to redissolve the compound.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Before freezing, ensure the compound is fully dissolved. Upon thawing, vortex the solution thoroughly. |
| Inconsistent experimental results | This could be due to incomplete dissolution of this compound, leading to inaccurate concentrations in your assays. | - Always visually inspect your solutions for any signs of precipitation before use.- If you suspect incomplete dissolution, centrifuge the solution and measure the concentration of the supernatant.- Prepare fresh solutions for each experiment to ensure consistency. |
Quantitative Data Summary
The solubility of sufentanil and its citrate salt is influenced by the solvent and the pH of the medium. Below is a summary of reported solubility data.
| Compound | Solvent | Temperature | pH | Solubility | Reference |
| This compound | Water | Not Specified | Not Specified | 46 mg/mL | [1] |
| Sufentanil | Water | 35°C | 5.31 | 3,930 mg/L | [1] |
| Sufentanil | Water | 35°C | 7.98 | 3.3 mg/L | [1] |
| This compound | Alcohol | Not Specified | Not Specified | 21 mg/mL | [1] |
| This compound | Water | Not Specified | Not Specified | 1 mg/mL (clear solution) | [9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 578.68 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh out 5.79 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for use in experiments.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile Phosphate Buffered Saline (PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed PBS or cell culture medium.
-
Add the stock solution dropwise to the buffer while gently vortexing to facilitate rapid mixing and prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution in your in vitro assay immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Sufentanil's mechanism of action via the µ-opioid receptor.
References
- 1. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104374858A - Method for detecting this compound synthesis raw materials and impurities - Google Patents [patents.google.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. EP3302473B1 - Preparation of this compound and sufentanil base - Google Patents [patents.google.com]
- 5. WO2016191472A1 - Preparation of this compound and sufentanil base - Google Patents [patents.google.com]
- 6. Stability of sufentanil and levobupivacaine solutions and a mixture in a 0.9% sodium chloride infusion stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of this compound in a portable pump reservoir, a glass container and a polyethylene container - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound = 98 HPLC 60561-17-3 [sigmaaldrich.com]
Troubleshooting guide for sufentanil citrate in HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of sufentanil citrate. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for this compound analysis is a reversed-phase HPLC method. A C18 column is frequently used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or ammonium acetate) at a controlled pH. Detection is often performed using a UV detector at a wavelength between 206 nm and 230 nm.[1][2][3]
Q2: Why is the pH of the mobile phase critical for this compound analysis?
A2: Sufentanil is a basic compound. The pH of the mobile phase affects its ionization state, which in turn influences its retention on a reversed-phase column and the resulting peak shape. Improper pH can lead to secondary interactions with the stationary phase, causing issues like peak tailing.[4][5][6]
Q3: What are the common causes of peak tailing when analyzing this compound?
A3: Peak tailing for basic compounds like sufentanil is often caused by interactions with exposed silanol groups on the silica-based stationary phase of the HPLC column.[5][6] Other causes can include column degradation, improper mobile phase pH, or column overload.[4]
Q4: How can I improve the resolution between sufentanil and its impurities or other components?
A4: To improve resolution, you can try optimizing the mobile phase composition (e.g., changing the acetonitrile/buffer ratio), adjusting the pH of the mobile phase, or using a column with a different selectivity, such as a biphenyl or polar-embedded phase column.[7] Additionally, adjusting the flow rate or using a longer column can also enhance separation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Cause 1: Secondary Interactions with Silanols: Sufentanil, as a basic compound, can interact with residual silanol groups on the column's stationary phase, leading to peak tailing.[5][6]
-
Solution:
-
Adjust the mobile phase pH to be 2-3 units below the pKa of sufentanil to ensure it is fully protonated.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to minimize silanol interactions.[6]
-
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can saturate the column, resulting in distorted peak shapes.
-
Solution: Dilute the sample and reinject.
-
-
Cause 3: Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Problem: Shifting Retention Times
Possible Causes and Solutions:
-
Cause 1: Inconsistent Mobile Phase Composition: If the mobile phase is prepared online, variations in the gradient mixing can lead to retention time shifts.
-
Solution: Prepare the mobile phase offline (pre-mixed) to ensure consistent composition.[8] If using a gradient, ensure the pump is functioning correctly.
-
-
Cause 2: Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[8]
-
-
Cause 3: Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
Problem: Loss of Resolution
Possible Causes and Solutions:
-
Cause 1: Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and resolution.
-
Solution: Replace the column with a new one of the same type. To prolong column life, use a guard column and ensure the mobile phase pH is within the column's recommended range.
-
-
Cause 2: Contamination: Buildup of sample matrix components on the column can impair its performance.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the contamination is severe, a specific column regeneration procedure may be necessary.
-
-
Cause 3: Inappropriate Mobile Phase: The mobile phase may not be optimal for separating sufentanil from other components.
-
Solution: Re-evaluate and optimize the mobile phase composition. This could involve adjusting the organic solvent percentage, changing the buffer, or modifying the pH.
-
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of sufentanil. These can serve as a starting point for method development and troubleshooting.
Table 1: Example HPLC Parameters for Sufentanil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Inertsil C8, 5 µm (25 cm x 4.6 mm)[2] | Newcrom R1 |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate + 0.25% formic acid (70:30, v/v)[9] | Aqueous perchloric acid (0.23%, w/v) and acetonitrile (65:35, v/v)[2] | Acetonitrile, water, and phosphoric acid[10] |
| Flow Rate | 1.0 mL/min (example) | Not Specified | Not Specified |
| Detection | MS/MS[9] | UV at 206 nm[2] | UV or MS[10] |
| Temperature | Ambient (example) | Not Specified | Not Specified |
Visualizations
The following diagrams illustrate common workflows and logical relationships in troubleshooting HPLC analysis of this compound.
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Decision tree for troubleshooting peak tailing.
Caption: Standard experimental workflow for HPLC analysis.
References
- 1. Development and validation of an HPLC assay for fentanyl, alfentanil, and sufentanil in swab samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC assay for fentanyl and related substances in fentanyl citrate injection, USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Challenges in Sufentanil Citrate Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental reproducibility of sufentanil citrate.
I. Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
In Vitro Assays (Cell-Based Assays)
Q1: I am observing inconsistent results in my cell-based assay. What could be the cause?
A1: Inconsistent results in cell-based assays with this compound can stem from several factors:
-
Compound Stability and Preparation:
-
Precipitation: this compound, especially at higher concentrations, can precipitate in cell culture media. This is a common issue with compounds that have low aqueous solubility. To avoid this, prepare a high-concentration stock solution in an appropriate solvent like DMSO and then perform serial dilutions in pre-warmed media.[1][2] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[2]
-
Adsorption: Sufentanil is known to adsorb to certain plastics, such as PVC.[3] This can lead to a lower effective concentration in your experiment. It is advisable to use polypropylene or glass containers for preparing and storing sufentanil solutions.
-
pH and Temperature Sensitivity: The stability of fentanyl analogs can be affected by pH and temperature.[4] Maintain a stable pH and temperature in your cell culture conditions to ensure consistent compound activity.
-
-
Cell Culture Conditions:
-
Cell Line Variability: Different cell lines may express varying levels of mu-opioid receptors or have different downstream signaling efficiencies, leading to variable responses. Ensure you are using a consistent cell line and passage number.
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to sufentanil, affecting its free concentration and activity. If you observe variability, consider reducing the serum concentration or using serum-free media for the duration of the treatment, if your cells can tolerate it.
-
Q2: My cells are showing signs of stress or death even at low concentrations of this compound. What should I do?
A2: While sufentanil's primary effect is through the mu-opioid receptor, off-target effects or issues with your experimental setup could be causing cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. Run a vehicle control (media with the same concentration of solvent but without sufentanil) to rule out solvent-induced toxicity.
-
Compound Purity: Impurities in the this compound powder could be cytotoxic. It is crucial to use a high-purity, well-characterized compound for your experiments.[5] USP reference standards are available for quality control.[6]
-
Contamination: Check your cell culture for any signs of contamination, which can cause cell stress and death.
Receptor Binding Assays
Q1: I am getting low specific binding or a poor signal-to-noise ratio in my sufentanil receptor binding assay.
A1: Optimizing your receptor binding assay is key to obtaining reliable data.
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure you have optimized the incubation time and temperature to reach equilibrium.[7][8]
-
Protein Concentration: The concentration of your membrane preparation should be optimized to ensure that less than 10% of the radioligand is bound.[9]
-
Buffer Composition: The ionic strength and pH of your binding buffer can significantly impact ligand binding.
-
-
Radioligand Quality:
-
Radiochemical Purity: Ensure the radiolabeled sufentanil you are using has high radiochemical purity.
-
Specific Activity: Know the specific activity of your radioligand to accurately calculate binding parameters.
-
-
Non-Specific Binding: High non-specific binding can obscure your specific signal.
-
Blocking Agents: Use appropriate blocking agents, like bovine serum albumin (BSA), in your assay buffer.
-
Filter Washing: Optimize the number and duration of washes to remove unbound radioligand without causing significant dissociation of specifically bound ligand.
-
Animal Studies
Q1: I am observing high variability in the analgesic response of my animals to this compound.
A1: Inter-animal variability is a common challenge in in vivo studies.
-
Animal Factors:
-
Strain and Genetics: Different animal strains can exhibit varying sensitivities to opioids.[10] It is important to use a consistent and well-characterized strain.
-
Age, Sex, and Weight: These biological variables can influence drug metabolism and response. Ensure your experimental groups are well-matched for these factors.
-
Health Status: The health of the animals is crucial. Any underlying illness can affect their response to the drug.
-
-
Experimental Factors:
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous, epidural) will significantly impact the pharmacokinetics and pharmacodynamics of sufentanil. Ensure consistent and accurate dosing.
-
Stress: Stress can alter an animal's pain perception and response to analgesics. Handle animals gently and allow for an acclimatization period.
-
Pain Model: The choice of pain model can influence the observed analgesic effect. Ensure the model is appropriate for your research question and is performed consistently.
-
-
Confounding Factors:
-
Anesthetics: If co-administered with anesthetics, be aware of potential interactions that could affect the analgesic response.
-
Other Medications: Any other drugs administered to the animals could potentially interact with sufentanil.
-
Q2: How can I control for confounding variables in my animal studies?
A2: Proper experimental design and statistical analysis are essential to control for confounding variables.[11][12]
-
Randomization: Randomly assign animals to treatment groups to minimize bias.[12]
-
Blinding: Whenever possible, blind the experimenter to the treatment groups to avoid unconscious bias in data collection and analysis.
-
Control Groups: Always include appropriate control groups, such as a vehicle control and a positive control.
-
Statistical Analysis: Use appropriate statistical methods to account for potential confounders in your analysis.[11][12]
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound solutions to ensure stability and reproducibility?
A1: Proper preparation and storage are critical.
-
Preparation:
-
Use a high-purity standard, such as a USP reference standard, for preparing your solutions.[6]
-
For aqueous solutions, be mindful of sufentanil's pH-dependent solubility.[4]
-
For cell culture experiments, prepare a concentrated stock solution in a suitable solvent like DMSO and dilute it in pre-warmed media just before use to avoid precipitation.[1][2]
-
Use polypropylene or glass containers to minimize adsorption.
-
-
Storage:
Q2: What are the key quality control parameters I should consider for my this compound compound?
A2: The purity of your this compound is paramount for reproducible results.
-
Purity: Ensure the compound has a high purity, as impurities can have their own biological effects or interfere with your assays. The USP standard for this compound is not less than 98.0 percent and not more than 101.0 percent on a dried basis.
-
Identity: Confirm the identity of the compound using appropriate analytical techniques such as HPLC or mass spectrometry.
-
Impurities: Be aware of potential synthesis-related impurities and their potential impact on your experiments.[5]
Q3: Are there any known issues with excipients in commercially available this compound formulations that could affect my research?
A3: Yes, excipients can influence experimental outcomes.
-
Impact on Metabolism: Some excipients can affect drug metabolism by inhibiting or inducing metabolic enzymes.[15]
-
Physicochemical Effects: Excipients can alter the pH or solubility of the formulation, which could impact drug delivery and availability in your experimental system.[16]
-
Direct Biological Effects: Some excipients may have their own biological effects that could confound your results.
For research purposes, it is often preferable to use pure this compound powder and prepare your own formulations to have full control over the components. If using a commercial formulation, be sure to obtain a complete list of excipients from the manufacturer.
III. Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Handling
| Factor | Issue | Recommendation |
| Storage Container | Adsorption to PVC and other plastics, leading to decreased concentration. | Use glass or polypropylene containers for storage and preparation of solutions. |
| Temperature | Degradation at elevated temperatures. | Store at controlled room temperature (20-25°C) and protect from light.[13][14] |
| pH | pH-dependent solubility and stability. | Maintain a stable and appropriate pH for your experimental system. Be aware that the pH of solutions can change over time. |
| Solvent | Precipitation in aqueous media. | Prepare concentrated stock solutions in DMSO and perform serial dilutions in pre-warmed media for cell-based assays.[1][2] |
| Light | Potential for photodegradation. | Protect solutions from light, especially during long-term storage.[13] |
IV. Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder (high purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile polypropylene microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for a Competitive Mu-Opioid Receptor Binding Assay
-
Materials:
-
Membrane preparation expressing mu-opioid receptors
-
Radiolabeled sufentanil (e.g., [³H]-sufentanil)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
96-well plates
-
Filter mats
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the membrane preparation, and either unlabeled sufentanil (for competition), buffer (for total binding), or a high concentration of naloxone (for non-specific binding).
-
Add the radiolabeled sufentanil to all wells at a concentration at or below its Kd.
-
Incubate the plate at a predetermined optimal temperature and time to reach equilibrium.
-
Harvest the contents of the wells onto filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and generate a competition curve to determine the Ki of sufentanil.
-
V. Visualizations
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting guide for common issues in sufentanil experiments.
Caption: Simplified signaling pathways of the mu-opioid receptor activated by sufentanil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104374858A - Method for detecting this compound synthesis raw materials and impurities - Google Patents [patents.google.com]
- 6. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effective Pain Management - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to control confounding effects by statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfizermedical.com [pfizermedical.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing the Therapeutic Index of Sufentanil in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of sufentanil in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it a critical consideration for sufentanil?
A1: The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. For sufentanil, a potent µ-opioid receptor agonist, the primary dose-limiting side effect is respiratory depression, which can be fatal. Enhancing the therapeutic index means widening the margin between the dose required for effective analgesia and the dose that causes severe adverse effects, thereby creating a safer therapeutic agent.
Q2: What are the primary preclinical strategies to enhance the therapeutic index of sufentanil?
A2: The main preclinical strategies focus on mitigating sufentanil's primary adverse effect, respiratory depression, while maintaining or enhancing its analgesic properties. Key approaches include:
-
Co-administration of adjunctive drugs: Utilizing non-opioid compounds that can either counteract the negative side effects of sufentanil or produce a synergistic analgesic effect, allowing for a lower, safer dose of sufentanil.
-
Novel drug formulations: Developing advanced delivery systems that alter the pharmacokinetic and pharmacodynamic profile of sufentanil to reduce its toxicity.
-
Immunopharmacotherapy: Creating vaccines that generate antibodies to sequester sufentanil in the periphery, preventing it from reaching the central nervous system and causing respiratory depression.
Q3: Can co-administration of NMDA receptor antagonists improve sufentanil's therapeutic index?
A3: Yes, preclinical studies suggest that N-methyl-D-aspartate (NMDA) receptor antagonists can enhance the analgesic effects of sufentanil.[1][2] This potentiation may allow for the use of lower doses of sufentanil to achieve the desired analgesic effect, thereby reducing the risk of dose-dependent side effects like respiratory depression. However, it is crucial to note that some studies have shown that the combination of opioids with NMDA receptor antagonists might increase respiratory depression, necessitating careful dose-finding and safety monitoring in preclinical models.[3]
Q4: Are there non-opioid compounds that can specifically counteract sufentanil-induced respiratory depression?
A4: Yes, several classes of non-opioid respiratory stimulants are being investigated. Serotonin 5-HT1A receptor agonists have shown promise in preclinical models for alleviating opioid-induced respiratory depression.[4] While much of the research has focused on fentanyl, the mechanistic overlap suggests potential for sufentanil as well. The principle is to stimulate breathing through a pathway independent of the µ-opioid receptor, thus uncoupling analgesia from respiratory depression.
Q5: How can novel formulations enhance the safety profile of sufentanil?
Q6: What is the principle behind a vaccine for sufentanil and how does it improve safety?
A6: A vaccine for sufentanil involves immunizing an animal model with a fentanyl-like hapten conjugated to a carrier protein.[7][8][9][10] This stimulates the production of antibodies that can bind to sufentanil in the bloodstream. This sequestration of the drug in the periphery reduces the amount that can cross the blood-brain barrier and act on the respiratory centers in the brain. Preclinical studies have shown that a fentanyl vaccine can be effective in reducing sufentanil-induced respiratory depression and bradycardia in rats.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Analgesic Potentiation with NMDA Antagonist Co-administration
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing Ratio | The synergistic effect is highly dependent on the dose ratio of sufentanil to the NMDA antagonist. Perform a dose-response matrix study to identify the optimal combination for enhanced analgesia without increased side effects. |
| Timing of Administration | The timing of administration of the two agents can impact the outcome. In a preclinical study, NMDA antagonists were administered 5 minutes before sufentanil to achieve enhanced depression of the C-fibre reflex.[1][2] Experiment with different administration schedules (pre-treatment, co-administration). |
| Choice of NMDA Antagonist | Different NMDA antagonists (e.g., ketamine, (+)-HA966) have varying potencies and side-effect profiles. If one antagonist is not yielding the desired results, consider testing another from a different subclass. |
| Animal Model Variability | The response can vary between different species and even strains of animals. Ensure that the chosen animal model is appropriate and that baseline responses to both sufentanil and the NMDA antagonist are well-characterized. |
Issue 2: Failure to Mitigate Respiratory Depression with a 5-HT1A Agonist
| Potential Cause | Troubleshooting Step |
| Insufficient Dose of 5-HT1A Agonist | The respiratory stimulant effect of the 5-HT1A agonist is dose-dependent. A dose that is too low may not be sufficient to counteract sufentanil-induced respiratory depression. Conduct a dose-escalation study for the 5-HT1A agonist in the presence of a fixed dose of sufentanil. |
| Anesthetic Interference | If the experiment is conducted in anesthetized animals, the anesthetic agent itself can have respiratory depressant effects that may confound the results. Whenever possible, use conscious, freely moving animals with appropriate monitoring (e.g., whole-body plethysmography). |
| Pharmacokinetic Mismatch | The half-life and peak effect time of the 5-HT1A agonist and sufentanil should be considered. If the respiratory stimulant effect of the agonist is short-lived, it may not effectively counter the more prolonged respiratory depression from sufentanil. Consider a continuous infusion of the 5-HT1A agonist. |
| Off-target Effects of the Agonist | Some 5-HT1A agonists may have other effects that could interfere with respiration. Ensure a highly selective agonist is used and that its baseline effects on respiration are thoroughly characterized. |
Quantitative Data Summary
Table 1: Effect of NMDA Antagonist Pre-treatment on Sufentanil-induced Depression of C-fibre Reflex in Rats
| Treatment Group | Sufentanil Dose (µg/kg) | Depression of C-fibre Reflex (% of control) |
| Sufentanil alone | 0.33 | 25 ± 5 |
| 0.6 | 45 ± 7 | |
| 1 | 60 ± 8 | |
| 2 | 75 ± 6 | |
| (+)-HA966 (10 mg/kg) + Sufentanil | 1 | Enhanced and prolonged depression |
Data adapted from a study on the effects of sufentanil and NMDA antagonists on a C-fibre reflex in the rat.[1][2]
Table 2: Efficacy of a Fentanyl Vaccine (F1-CRM) against Sufentanil-induced Effects in Rats
| Parameter | Sufentanil Dose (µg/kg, s.c.) | Control Group (CRM) | Vaccinated Group (F1-CRM) |
| Antinociception (% MPE) | 0.008 | ~80% | ~40% |
| Respiratory Depression (% O2 Saturation) | 0.008 | ~85% | ~95% |
| Bradycardia (beats per minute) | 0.008 | ~300 | ~375 |
% MPE = Maximum Possible Effect. Data are approximate values derived from graphical representations in the source study.[7][8]
Experimental Protocols
Protocol 1: Co-administration of Sufentanil and an NMDA Antagonist in a Rat Nociception Model
Objective: To assess if pre-treatment with an NMDA receptor antagonist enhances the anti-nociceptive effect of sufentanil.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Anesthetize rats with halothane.
-
Implant stimulating electrodes near the sural nerve and recording electrodes in the ipsilateral biceps femoris muscle to monitor the C-fibre reflex.
-
Administer the NMDA antagonist (e.g., (+)-HA966, 10 mg/kg) or saline intravenously (i.v.).
-
Five minutes after the NMDA antagonist/saline injection, administer sufentanil (e.g., 1 µg/kg, i.v.).
-
Record the C-fibre reflex for a predefined period (e.g., 60 minutes) to measure the extent and duration of its depression, which is indicative of the anti-nociceptive effect.
Endpoint Analysis: Compare the magnitude and duration of the C-fibre reflex depression between the group receiving sufentanil alone and the group receiving the NMDA antagonist plus sufentanil.
Protocol 2: Evaluation of a Vaccine on Sufentanil-Induced Respiratory Depression
Objective: To determine if a fentanyl-conjugate vaccine can protect against sufentanil-induced respiratory depression.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Immunize rats with a fentanyl-conjugate vaccine (e.g., F1-CRM) or a control (carrier protein alone) at specified intervals (e.g., days 0, 21, 42, and 63).
-
One week after the final vaccination, place conscious, unrestrained rats in a whole-body plethysmography chamber to acclimate.
-
Administer a subcutaneous (s.c.) challenge of sufentanil (e.g., 0.008 mg/kg).
-
Continuously monitor respiratory parameters (respiratory rate, tidal volume, minute ventilation) and oxygen saturation via pulse oximetry for a set duration post-challenge.
Endpoint Analysis: Compare the nadir of oxygen saturation and the overall change in respiratory parameters between the vaccinated and control groups.
Visualizations
Caption: Sufentanil's mechanism of action at the synapse.
Caption: Workflow for assessing vaccine efficacy against sufentanil.
Caption: Logical relationship of co-administration strategies.
References
- 1. Effects of sufentanil and NMDA antagonists on a C-fibre reflex in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sufentanil and NMDA antagonists on a C-fibre reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of NMDA receptor antagonists on opioid-induced respiratory depression and acute antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and In Vivo evaluation of liposomal fentanyl nanocarriers using thin-film hydration and AI-based characterization for enhanced analgesic efficacy in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Efficacy and Selectivity of Vaccines Targeting Fentanyl, Alfentanil, Sufentanil, and Acetylfentanyl in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preclinical Efficacy and Selectivity of Vaccines Targeting Fentanyl, Alfentanil, Sufentanil, and Acetylfentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fentanyl Vaccine Alters Fentanyl Distribution and Protects against Fentanyl-Induced Effects in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of sufentanil citrate.
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with sufentanil citrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in well-closed containers at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C.[1][2] It is crucial to protect the compound from light.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its high potency and toxicity, appropriate PPE is essential. This includes a lab coat, eye protection (safety glasses or goggles), and disposable nitrile gloves. For handling powders or when there is a risk of aerosolization, work should be conducted in a ventilated enclosure like a fume hood or glove box. In some cases, respiratory protection such as an N95 or P100 respirator may be necessary based on a risk assessment.[4]
Q3: How should I prepare a standard solution of this compound for an experiment?
A3: To prepare a solution, you can dissolve this compound in a suitable solvent. It is soluble in water (46 mg/mL) and alcohol (21 mg/mL).[5][6] For dilutions, 0.9% Sodium Chloride Injection is a common diluent.[7][8] When preparing small volumes accurately, the use of a tuberculin syringe or equivalent is recommended.[1] Always handle the powder within a chemical fume hood to prevent inhalation.[4]
Q4: What materials are compatible with this compound solutions for storage?
A4: Glass and polyethylene containers have shown no significant loss of this compound concentration when stored at various temperatures.[8] However, PVC containers can lead to significant absorption of the drug, especially at warmer temperatures, and should be used with caution.[8]
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and water and remove any contaminated clothing.[9][10] Do not use alcohol-based hand sanitizers as they may increase absorption.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[10][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10][12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12] It is imperative that an opioid antagonist, such as naloxone, is readily available and that personnel are trained in its administration.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Improper storage leading to degradation. | Ensure this compound is stored protected from light and at the recommended temperature (20°C to 25°C).[1] |
| Inaccurate solution preparation. | Verify dilution calculations and use calibrated equipment for measurements. For small volumes, a tuberculin syringe is recommended.[1] | |
| Adsorption to container surfaces. | Avoid using PVC containers for storing this compound solutions, especially for prolonged periods at room temperature or higher. Use glass or polyethylene containers instead.[8] | |
| Precipitate formation in solution | Poor solubility in the chosen solvent. | Confirm the solubility of this compound in your solvent system. While soluble in water, solubility can be pH-dependent.[5] |
| Temperature effects on solubility. | If solutions were refrigerated or frozen, allow them to come to room temperature and ensure they are thoroughly mixed before use. Inhomogeneity can occur after thawing frozen solutions.[8] | |
| Observed degradation of the compound | Exposure to light. | Always store this compound in light-resistant containers.[1][2] |
| Incompatible solution components. | Ensure all components of your formulation are compatible with this compound. The pH of the solution should be maintained between 3.5 and 6.0 for stability in aqueous solutions.[1] |
Quantitative Data Summary
Table 1: Storage Temperature Guidelines
| Condition | Temperature Range | Additional Notes |
| Recommended Storage | 20°C to 25°C (68°F to 77°F) | USP Controlled Room Temperature.[1][2] |
| Permitted Excursions | 15°C to 30°C (59°F to 86°F) | [3][7] |
| Refrigerated Storage (Solutions) | 2°C to 8°C | Recommended for diluted solutions to minimize degradation and microbial growth. |
| Frozen Storage (Solutions) | -20°C | May be used for long-term storage of solutions, but be aware of potential inhomogeneity upon thawing.[8] |
Table 2: Stability of this compound (5 µg/mL) in 0.9% NaCl Solution
| Container Type | Storage Temperature | Observation after 21 Days |
| Glass | 32°C, 4°C, -20°C | No change in concentration.[8] |
| Polyethylene | 32°C, 4°C, -20°C | No change in concentration.[8] |
| PVC | 32°C | ~60% loss of this compound.[8] |
| PVC | 4°C | No significant loss detected.[8] |
| PVC | -20°C | No significant loss detected, but inhomogeneity observed after thawing.[8] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Safety First: Don appropriate PPE (lab coat, gloves, safety glasses) and perform all powder handling in a chemical fume hood.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile, light-resistant glass volumetric flask.
-
Solvent Addition: Add a portion of the desired solvent (e.g., sterile water or 0.9% saline) to the flask, ensuring the final volume will not be exceeded.
-
Mixing: Gently swirl the flask to dissolve the powder completely. A vortex mixer can be used if necessary.
-
Final Volume: Once dissolved, add the solvent to the final volume mark on the flask.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 5. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Stability of this compound in a portable pump reservoir, a glass container and a polyethylene container - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. sog.unc.edu [sog.unc.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Addressing Variability in Animal Response to Sufentanil Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in animal response to sufentanil citrate during experimental procedures. Our goal is to equip you with the knowledge to anticipate, manage, and interpret this variability for more robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding variability in this compound response.
Q1: We are observing significant variation in the analgesic effect of this compound between animals of the same species and strain. What are the primary contributing factors?
A1: Inter-individual variability in response to sufentanil is a well-documented phenomenon influenced by a combination of factors:
-
Genetic Background: Different strains of the same species can exhibit varied sensitivity to opioids. For instance, inbred mouse strains like C57BL/6 and DBA/2 are known to have different baseline sensitivities to opioid-induced analgesia. These differences can be attributed to variations in the genes encoding opioid receptors (e.g., Oprm1) and enzymes involved in drug metabolism.
-
Metabolism: Sufentanil is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[1] Variations in the expression and activity of these enzymes among individual animals can lead to differences in drug clearance and, consequently, the duration and intensity of the analgesic effect.
-
Sex: Sex-based differences in opioid analgesia have been reported, potentially due to the influence of gonadal hormones on opioid receptor expression and signaling pathways.[2]
-
Environmental Factors: Animal housing conditions, handling stress, and the nature of the noxious stimulus can all impact the animal's physiological state and its response to analgesics.
Q2: How can we differentiate between an insufficient dose of this compound and the development of tolerance in our long-term studies?
A2: Differentiating between an insufficient dose and tolerance requires careful observation and potentially, additional experimental arms:
-
Dose-Response Assessment: At the beginning of your study, establish a clear dose-response curve to identify the optimal analgesic dose for your specific animal model and pain assay. If you observe a diminished response over time, a parallel rightward shift in the dose-response curve is indicative of tolerance.
-
Time-Course of Analgesia: An insufficient dose will likely result in a shorter duration of action or a lower peak analgesic effect from the outset. In contrast, with tolerance, you will observe a gradual decrease in the duration and/or magnitude of analgesia with repeated administration of the same dose.
-
Opioid Antagonist Challenge: The administration of an opioid antagonist like naloxone can precipitate withdrawal symptoms in animals that have developed physical dependence, which often accompanies tolerance. This is not typically seen with a simple insufficient dose.
-
Control for Sensitization: Be aware of opioid-induced hyperalgesia (OIH), a paradoxical increase in pain sensitivity.[3] This can be mistaken for tolerance. OIH is characterized by a decrease in pain threshold below baseline, whereas tolerance involves a reduced analgesic effect at a previously effective dose.
Q3: What is the recommended procedure for storing and handling this compound solutions to ensure stability and potency?
A3: Proper storage and handling are critical for maintaining the integrity of your this compound solution:
-
Storage Temperature: Store this compound solutions at 20°C to 25°C (68°F to 77°F), protected from light.[4]
-
Container Material: Glass or polyethylene containers are recommended for storing this compound solutions, as significant loss of the drug due to absorption has been observed with PVC-based containers, such as some portable pump reservoirs, especially at warmer temperatures.[5]
-
Reconstitution and Dilution: Use sterile saline (0.9% sodium chloride) for reconstitution and dilution.
-
Stability: When stored in glass or polyethylene containers at recommended temperatures, this compound solutions are stable. However, in PVC containers at 32°C, a significant loss of potency can occur within two days.[5] If solutions are frozen in PVC containers, ensure they are thoroughly shaken after thawing to restore homogeneity.[5]
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| High incidence of respiratory depression or unexpected mortality. | - Dose Miscalculation: Incorrect calculation of the dose for the animal's body weight.- Strain Sensitivity: The animal strain being used may be particularly sensitive to the respiratory depressant effects of opioids.- Drug Interaction: Co-administration with other CNS depressants (e.g., anesthetics, sedatives) can potentiate respiratory depression. | - Verify Calculations: Double-check all dose calculations. It is advisable to have a second researcher verify the calculations.- Dose Reduction/Titration: Start with a lower dose and carefully titrate upwards to the desired analgesic effect while closely monitoring respiratory rate.- Antagonist Availability: Have an opioid antagonist, such as naloxone, readily available to reverse severe respiratory depression if it occurs.- Monitor Vital Signs: Continuously monitor respiratory rate and effort, especially during the initial period after administration. Pulse oximetry can also be used to monitor oxygen saturation.[6] |
| Bimodal or "all-or-none" analgesic response within a treatment group. | - Genetic Polymorphisms: Underlying genetic differences within an outbred stock or even within an inbred strain can lead to distinct responder and non-responder phenotypes.- Route of Administration: Inconsistent administration technique (e.g., partial subcutaneous injection instead of intraperitoneal) can lead to variable absorption.- Stress-Induced Variability: High levels of stress can alter an animal's baseline pain perception and response to opioids. | - Consider Inbred Strains: If using an outbred stock, consider switching to a well-characterized inbred strain to reduce genetic variability.- Refine Administration Technique: Ensure consistent and accurate administration of the drug. For intravenous injections, use a catheter to ensure the full dose enters the circulation.- Acclimatization: Allow for a sufficient acclimatization period for the animals to the laboratory environment and handling procedures to minimize stress. |
| Inconsistent results in thermal analgesia assays (e.g., hot plate, tail-flick). | - Fluctuations in Ambient Temperature: Changes in room temperature can affect the animal's baseline body temperature and, consequently, its response to thermal stimuli.- Stimulus Intensity: The intensity of the heat source can influence the analgesic efficacy of sufentanil. A higher intensity stimulus may require a higher dose of the drug to produce a significant effect.[7]- Learning/Conditioning: Animals can learn to anticipate the noxious stimulus, leading to a change in their response latency over repeated testing. | - Control Environment: Maintain a stable ambient temperature and humidity in the testing room.- Calibrate Equipment: Regularly calibrate the temperature of the hot plate or the intensity of the heat source in the tail-flick apparatus.- Randomize Testing Order: Randomize the order in which animals from different treatment groups are tested to avoid any time-of-day effects or bias.- Habituation: Habituate the animals to the testing apparatus before the actual experiment to reduce anxiety and exploratory behavior. |
Section 3: Data Presentation
This section provides summarized quantitative data for easy comparison.
Table 1: Analgesic Potency (ED₅₀) of Intravenous Sufentanil in Rodents
| Species | Assay | ED₅₀ (mg/kg) | Reference |
| Mouse | Hot Plate | 0.0028 | |
| Rat | Tail Withdrawal | 0.00071 |
Table 2: Pharmacokinetic Parameters of Intravenous Sufentanil in Different Animal Species
| Species | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t½) (min) | Reference |
| Cat (isoflurane-anesthetized) | 17.6 ± 4.3 | 0.77 ± 0.07 | 54 | [8] |
| Dog | - | - | - | - |
| Rat | - | - | - | - |
Table 3: Effect of a CYP3A4 Inhibitor (Ketoconazole) on Sublingual Sufentanil Pharmacokinetics in Humans
| Parameter | Change with Ketoconazole |
| Maximum Plasma Concentration (Cmax) | 19% Increase |
| Area Under the Curve (AUC) | 77% Increase |
This human data illustrates the significant impact of CYP3A4 inhibition on sufentanil metabolism and can be extrapolated to animal models with similar metabolic pathways.[9]
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Hot Plate Test for Thermal Analgesia in Mice
Objective: To assess the central analgesic effect of this compound by measuring the latency of a mouse to react to a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature and a timer.
-
Plexiglas cylinder to confine the mouse to the hot plate surface.
-
This compound solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for administration.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).
-
Baseline Latency: Gently place each mouse individually on the hot plate within the Plexiglas cylinder and start the timer. Observe the mouse for nocifensive behaviors such as hind paw licking, flicking, or jumping. Stop the timer as soon as one of these behaviors is observed. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond by the cut-off time, remove it and assign it the cut-off latency.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test for Thermal Analgesia in Rats
Objective: To measure the spinal analgesic effect of this compound by assessing the latency of a rat to flick its tail away from a radiant heat source.
Materials:
-
Tail-flick analgesiometer with a radiant heat source and a timer.
-
Rat restrainer.
-
This compound solution.
-
Vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Acclimatization: Acclimatize the rats to the restrainer and the testing environment for several days before the experiment.
-
Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source. Start the heat source and the timer. The latency to a clear tail-flick response is automatically or manually recorded. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Induction of Tolerance to Sufentanil Using Osmotic Minipumps in Rodents
Objective: To induce a state of chronic tolerance to sufentanil for studying the underlying mechanisms or for testing the efficacy of novel non-tolerizing analgesics.
Materials:
-
Alzet® osmotic minipumps (model selected based on the desired duration and rate of infusion).
-
This compound.
-
Sterile saline for vehicle and drug dissolution.
-
Surgical instruments for sterile implantation.
-
Anesthetics and analgesics for surgery.
-
Sutures or wound clips.
Procedure:
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with the appropriate concentration of this compound solution or vehicle according to the manufacturer's instructions. The concentration is calculated based on the pump's flow rate and the desired daily dose for the animal.
-
Surgical Implantation: Anesthetize the animal. Shave and sterilize the surgical site (typically on the back, slightly posterior to the scapulae). Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Pump Insertion: Insert the filled osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery from surgery and any adverse reactions. The continuous infusion of sufentanil from the pump will induce tolerance over a period of several days (e.g., 7 days).
-
Assessment of Tolerance: After the infusion period, assess the degree of tolerance by performing a dose-response curve for the analgesic effect of an acute sufentanil challenge and comparing it to that of control animals that received a vehicle infusion. A rightward shift in the dose-response curve indicates the development of tolerance.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts.
Caption: Workflow of this compound Metabolism.
Caption: Sufentanil's Mu-Opioid Receptor Signaling Pathway.
Caption: A Logical Approach to Troubleshooting Variability.
References
- 1. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uncisal.edu.br [uncisal.edu.br]
- 3. Fentanyl-induced hyperalgesia and analgesic tolerance in male rats: common underlying mechanisms and prevention by a polyamine deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Stability of this compound in a portable pump reservoir, a glass container and a polyethylene container - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 7. Differential right shifts in the dose-response curve for intrathecal morphine and sufentanil as a function of stimulus intensity [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Properties of a Sufentanil Sublingual Tablet Intended to Treat Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Sufentanil Citrate Administration in Mice
This guide provides researchers, scientists, and drug development professionals with detailed technical support for the administration of sufentanil citrate in mice. It includes frequently asked questions, troubleshooting guides, and standardized experimental protocols to promote refinement, reduce adverse events, and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a potent synthetic opioid analgesic, acting as a highly selective agonist for the µ-opioid receptor (MOR).[1] Activation of MORs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and suppression of neuronal excitability, resulting in profound analgesia.[2][3][4]
Q2: What are the primary risks associated with sufentanil administration in mice? The most significant risks are dose-dependent respiratory depression, muscle rigidity (particularly of the chest wall), and overdose leading to death.[5][6] Due to its high potency (approximately 5 to 7 times that of fentanyl), accurate dose calculation and careful administration are critical.[7]
Q3: How should I prepare a this compound solution for injection? this compound is commercially available as a sterile solution, typically at 50 mcg/mL.[7][8] This stock solution must be diluted to the final desired concentration using a sterile, compatible diluent such as 0.9% Sodium Chloride (Normal Saline). All dilutions should be performed in a sterile environment. For administering small, precise volumes, the use of a tuberculin syringe is highly recommended.[9]
Q4: Which administration routes are recommended for sufentanil in mice? The intravenous (IV) route provides the most rapid onset and predictable effects.[10] The subcutaneous (SC) route can also be used and may offer a longer duration of action. The intraperitoneal (IP) route is generally not recommended for sufentanil, especially in combination with other agents like propofol, as studies have shown it can lead to unpredictable results, inconsistent anesthetic depth, and high mortality rates in mice.[11][12]
Q5: What is the appropriate analgesic dose of sufentanil for mice? Mouse-specific analgesic dosing information is limited in the literature. Dosing must be carefully determined through pilot studies. Based on its potency relative to other opioids and available preclinical data, initial dose-finding studies could start at the lower end of the ranges provided in the table below.
Data Presentation
Table 1: Suggested this compound Dose Ranges for Mice (for Pilot Studies)
| Route | Purpose | Suggested Starting Dose Range (mcg/kg) | Notes |
|---|---|---|---|
| IV (Intravenous) | Analgesia (adjunct) | 0.1 - 0.5 mcg/kg | Administer slowly. Rapid injection increases the risk of muscle rigidity.[13] |
| Anesthesia (primary) | 1 - 5 mcg/kg | Requires respiratory support. High potential for overdose. | |
| SC (Subcutaneous) | Analgesia | 0.5 - 2 mcg/kg | Slower onset compared to IV. May provide longer-lasting analgesia. |
| IP (Intraperitoneal) | Analgesia | Not Recommended | High variability in absorption and effect; associated with adverse outcomes.[11][12] |
Note: These are suggested starting points for dose-finding studies. The optimal dose will vary by mouse strain, sex, specific procedure, and combination with other drugs. Always begin with the lowest possible dose and titrate to effect.
Table 2: Key Pharmacological Data of Intravenous Sufentanil in Mice
| Parameter | Value | Reference |
|---|---|---|
| ED₅₀ (Hot Plate Test) | 0.0028 mg/kg (2.8 mcg/kg) | [10] |
| LD₅₀ | 18.7 mg/kg | [10] |
| Therapeutic Index (LD₅₀/ED₅₀) | ~6679 | [10] |
Note: The high therapeutic index was determined under specific experimental conditions and should not encourage complacency. The margin between effective analgesic/anesthetic doses and lethal doses can be narrow, especially with rapid IV administration.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues During Sufentanil Administration
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| High mortality rate or sudden death post-injection | 1. Overdose: Inaccurate dose calculation, dilution error, or incorrect mouse weight. 2. Rapid IV Injection: Can cause profound respiratory depression or chest wall rigidity.[13] 3. Use of IP Route: Unpredictable absorption leading to overdose.[11] | 1. Verify Calculations: Double-check all dose calculations, dilution factors, and mouse weights. Use a calibrated scale. 2. Slow Administration: Administer IV injections slowly over 1-2 minutes. 3. Change Route: Avoid the IP route. Use IV or SC for more reliable administration. |
| Insufficient analgesia or anesthesia | 1. Dose Too Low: The dose is insufficient for the level of surgical stimulus. 2. Faulty Injection: IV injection was interstitial (missed the vein); SC injection was too shallow. | 1. Titrate Dose: In a pilot study, cautiously increase the dose in small increments. 2. Verify Technique: Ensure proper needle placement in the tail vein for IV injection (look for a flash of blood) or creation of a tented pocket for SC injection. |
| Mouse appears rigid, especially in the chest/abdomen ("Wooden Chest") | 1. Muscle Rigidity: A known side effect of potent opioids, especially with high doses or rapid IV injection.[13] This can prevent adequate ventilation. | 1. Administer Muscle Relaxant: If performing anesthesia, co-administration of a neuromuscular blocking agent can reduce rigidity.[9] 2. Slow Injection Rate: Administer the dose more slowly. 3. Emergency Support: If severe, provide respiratory support and consider reversal with naloxone. |
| Shallow breathing, cyanosis (blue-tinged skin/paws) | 1. Respiratory Depression: The most common serious side effect of sufentanil.[5][6] | 1. Monitor Respiration: Continuously monitor breathing rate and depth.[14] 2. Provide Oxygen: Supplement with 100% oxygen via a nose cone. 3. Administer Naloxone: If depression is severe, administer the opioid antagonist naloxone (see Protocol 4).[15] |
Experimental Protocols & Monitoring
Protocol 1: Preparation of this compound Solution for Injection
-
Obtain Materials: Commercially available this compound (50 mcg/mL), sterile 0.9% NaCl (saline), sterile vials, and sterile syringes/needles.
-
Calculate Dilution: Determine the final concentration needed based on the target dose (mcg/kg), average mouse weight (kg), and desired injection volume (e.g., 10 mL/kg for SC, 5 mL/kg for IV).
-
Example: For a 1 mcg/kg dose in a 25g (0.025 kg) mouse with an injection volume of 0.1 mL, the required concentration is (1 mcg/kg * 0.025 kg) / 0.1 mL = 0.25 mcg/mL.
-
-
Perform Dilution: Under sterile conditions (e.g., in a laminar flow hood), use a sterile syringe to withdraw the calculated volume of sufentanil stock and add it to the calculated volume of sterile saline in a sterile vial. Mix gently.
-
Label Clearly: Label the final solution with the drug name, concentration, date of preparation, and initials.
Protocol 2: Intravenous (IV) Administration via Tail Vein
-
Animal Restraint: Place the mouse in a suitable restrainer that exposes the tail. Warming the tail with a heat lamp or warm water bath can improve vein dilation.
-
Prepare Syringe: Draw up the calculated volume of diluted sufentanil into a tuberculin syringe fitted with a 27-30G needle. Remove all air bubbles.
-
Identify Vein: Locate one of the lateral tail veins. Swab the area with 70% ethanol.
-
Inject: Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation may be confirmed by a "flash" of blood in the needle hub.
-
Administer Slowly: Inject the solution slowly over 1-2 minutes. If swelling occurs at the injection site, the needle is not in the vein; withdraw and attempt again at a more proximal site.
-
Monitor: Immediately after injection, begin monitoring the mouse for signs of respiratory depression and muscle rigidity.
Protocol 3: Subcutaneous (SC) Administration
-
Restrain Animal: Gently grasp the mouse by the scruff of the neck to create a "tent" of skin over the shoulders.
-
Prepare Syringe: Draw up the calculated volume of diluted sufentanil into a syringe fitted with a 25-27G needle.
-
Inject: Insert the needle into the base of the skin tent, parallel to the spine.
-
Administer: Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). Inject the solution to form a small bleb under the skin.
-
Withdraw: Remove the needle and gently pinch the injection site for a few seconds to prevent leakage.[14]
Protocol 4: Emergency Reversal with Naloxone
-
Indication: Severe respiratory depression (breathing rate <50 breaths/min, cyanosis) or suspected overdose.[14]
-
Dose: A typical starting dose for naloxone in mice is 0.1 - 1.0 mg/kg. Higher doses (up to 10 mg/kg) may be needed to reverse potent opioids like sufentanil.[16][17]
-
Administration: Administer via the IP or SC route for rapid action.
-
Monitor: Monitor for the return of normal respiratory rate and function. Be aware that naloxone has a shorter duration of action than sufentanil, and redosing may be necessary as the reversal agent wears off.[18]
Physiological Monitoring
Continuous monitoring is essential after sufentanil administration.
Table 4: Mouse Physiological Monitoring Parameters
| Parameter | Normal Range (Anesthetized) | Signs of Distress |
|---|---|---|
| Respiratory Rate | 55 - 100 breaths/min[14] | <50 breaths/min, gasping, apnea |
| Heart Rate | 300 - 500 beats/min[14] | Severe bradycardia (<250 beats/min) |
| Body Temperature | 36.0 - 38.0 °C (96.8 - 100.4 °F)[14] | Hypothermia (<36.0 °C) |
| Mucous Membranes | Pink[14] | Pale or cyanotic (blue)[14] |
| Reflexes | Absent pedal withdrawal reflex indicates surgical anesthesia. | Present reflexes may indicate insufficient analgesia. |
Always provide thermal support (e.g., a heating pad) to prevent hypothermia during and after the procedure.[19]
Visualizations
Experimental & Monitoring Workflow
Caption: Workflow for sufentanil administration and monitoring in mice.
Troubleshooting Adverse Events
Caption: Logical flowchart for troubleshooting adverse events.
Simplified µ-Opioid Receptor Signaling Pathway
Caption: Sufentanil's mechanism of action via µ-opioid receptor signaling.
References
- 1. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Sufentanil, a very potent and extremely safe intravenous morphine-like compound in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal propofol and propofol fentanyl, sufentanil and remifentanil combinations for mouse anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. binasss.sa.cr [binasss.sa.cr]
- 16. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative analysis of sufentanil versus fentanyl in preclinical pain models.
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of synthetic opioids, sufentanil and fentanyl are two potent analgesics widely utilized in clinical practice. While both primarily exert their effects through the mu-opioid receptor, preclinical evidence reveals significant differences in their potency, safety profile, and pharmacokinetic properties. This guide provides a comparative analysis of sufentanil and fentanyl in established preclinical pain models, offering valuable insights for researchers, scientists, and drug development professionals.
Analgesic Efficacy: A Clear Distinction in Potency
Preclinical studies consistently demonstrate that sufentanil is a significantly more potent analgesic than fentanyl. While direct comparative ED50 values (the dose required to produce a therapeutic effect in 50% of the population) in identical preclinical pain models are not always available in a single publication, the general consensus from the literature indicates that sufentanil is approximately 5 to 10 times more potent than fentanyl.[1][2]
To provide a quantitative perspective, below is a summary of reported ED50 values for fentanyl in various rodent pain models. The absence of corresponding ED50 values for sufentanil in the same models within the searched literature highlights a gap for direct comparison but underscores the established potency difference.
| Pain Model | Species | Fentanyl ED50 (mg/kg) | Administration Route |
| Hot Plate Test | Mouse | Not explicitly found | - |
| Tail Flick Test | Mouse | 0.08[3] | Subcutaneous (SC) |
| Formalin Test (Phase 1) | Mouse | Not explicitly found | - |
| Formalin Test (Phase 2) | Mouse | Not explicitly found | - |
Therapeutic Index: A Wider Margin of Safety for Sufentanil
A critical differentiator between these two opioids is their therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. A higher therapeutic index suggests a wider margin of safety. Preclinical data starkly illustrates sufentanil's superior safety profile, particularly concerning respiratory depression, the most life-threatening side effect of opioids.
One preclinical study reported a therapeutic index for sufentanil of 26,716, compared to 277 for fentanyl, with morphine at 71.[1][4] This substantial difference suggests that a much larger dose of sufentanil, relative to its effective analgesic dose, is required to induce severe adverse effects compared to fentanyl.
Comparative Side-Effect Profile
Beyond respiratory depression, other side effects are crucial considerations in opioid development and use. Preclinical models provide a platform to assess these effects.
| Side Effect | Sufentanil | Fentanyl |
| Respiratory Depression | Lower incidence and severity compared to fentanyl at equianalgesic doses.[1][5] | A significant dose-dependent depression of both respiratory rate and tidal volume is well-documented.[6] |
| Sedation/Catalepsy | Induces catalepsy, a state of immobility, in rodents. | Produces dose-dependent catalepsy in rats and mice.[3][7] At a dose of 0.15 mg/kg, fentanyl induced catalepsy in all tested mice.[7] |
| Gastrointestinal Effects | Impairs small intestinal propulsive motility in rats.[8] | Decreases gastrointestinal transit in preclinical models.[8] |
Pharmacokinetic Parameters in Rodent Models
The pharmacokinetic profiles of sufentanil and fentanyl contribute to their distinct clinical applications. While human pharmacokinetic data is more abundant, some preclinical data in rodent models offer comparative insights.
| Parameter | Sufentanil | Fentanyl | Species |
| Half-life (t½) | Shorter than fentanyl.[9] | A half-life of 50.4 ± 5.4 min has been reported in rats after intravenous administration.[10] | Rat |
| Clearance | Higher than fentanyl.[3] | - | - |
| Volume of Distribution (Vd) | Smaller than fentanyl.[3] | - | - |
These pharmacokinetic differences suggest that sufentanil has a more rapid onset and shorter duration of action compared to fentanyl.[2]
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed methodologies for key preclinical pain models are provided below.
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception.
Methodology:
-
A rodent is placed on a metal surface maintained at a constant temperature (typically 52-55°C).
-
The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.[11][12]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound is administered prior to placing the animal on the hot plate, and the change in response latency is measured.[13]
Tail Flick Test
The tail flick test is another common method for evaluating thermal pain sensitivity, primarily reflecting spinal reflexes.
Methodology:
-
A focused beam of radiant heat is applied to the ventral surface of a rodent's tail.[14]
-
The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency.[15][16][17]
-
A pre-determined cut-off time is used to avoid tissue injury.
-
The analgesic effect of a test compound is determined by its ability to prolong the tail-flick latency.
Formalin Test
The formalin test is a model of tonic, persistent pain that involves both an early neurogenic phase and a later inflammatory phase.
Methodology:
-
A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a rodent's hind paw.[18][19]
-
Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are observed and quantified over a period of up to 60 minutes.[20][21]
-
The observation period is typically divided into two phases: Phase 1 (the first 5-10 minutes) and Phase 2 (approximately 15-60 minutes post-injection).[22]
-
The efficacy of an analgesic is assessed by its ability to reduce the duration or frequency of these pain-related behaviors in either or both phases.
Visualizing the Mechanisms
To further understand the biological processes underlying the action of these opioids and the experimental workflows used to evaluate them, the following diagrams are provided.
Mu-Opioid Receptor Signaling Pathway
Both sufentanil and fentanyl exert their primary effects by acting as agonists at the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular events.
Figure 1. Mu-Opioid Receptor Signaling Cascade.
Comparative Experimental Workflow for Analgesic Testing
The following diagram outlines a typical workflow for comparing the analgesic efficacy of sufentanil and fentanyl in a preclinical pain model.
References
- 1. Comparison of the Analgesic Effect of Sufentanil versus Fentanyl in Intravenous Patient-Controlled Analgesia after Total Laparoscopic Hysterectomy: A Randomized, Double-blind, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. futuresrecoveryhealthcare.com [futuresrecoveryhealthcare.com]
- 3. Central action of narcotic analgesics. I. Catalepsy and stereotypy in rats and narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Analgesic Effect of Sufentanil versus Fentanyl in Intravenous Patient-Controlled Analgesia after Total Laparoscopic Hysterectomy: A Randomized, Double-blind, Prospective Study [medsci.org]
- 5. Effect of additional equipotent fentanyl or sufentanil administration on recovery profiles during propofol-remifentanil–based anaesthesia in patients undergoing gynaecologic laparoscopic surgery: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Neurorespiratory Toxicity Induced by Fentanyl Analogs—Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of nitric oxide on fentanyl and haloperidol-induced catalepsy in mice | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Sufentanil. A review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. ekja.org [ekja.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. dol.inf.br [dol.inf.br]
- 21. researchgate.net [researchgate.net]
- 22. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sufentanil's Analgesic Effect: A Comparative Guide Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sufentanil's analgesic properties with other common opioids, utilizing data from the hot plate test, a cornerstone method for assessing centrally acting analgesics. Detailed experimental protocols and a summary of quantitative data are presented to support researchers in their study design and interpretation.
Comparative Analgesic Efficacy in the Hot Plate Test
The hot plate test measures the latency of a rodent's response to a thermal stimulus, providing a reliable indication of a compound's analgesic efficacy. The data presented below, collated from various preclinical studies, compares the potency of sufentanil to fentanyl and morphine.
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Potency Ratio (vs. Morphine) | Latency Time (seconds) |
| Sufentanil | Mouse | Intravenous (i.v.) | 0.0028[1] | ~2304x[1] | - |
| Fentanyl | Mouse | Intraperitoneal (i.p.) | - | ~100-200x | - |
| Morphine | Mouse | Intravenous (i.v.) | 6.45[1] | 1x | - |
| Morphine | Mouse | Intraperitoneal (i.p.) | - | - | Increased latency post-administration[2] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A direct ED₅₀ comparison for fentanyl via the same route and study as sufentanil and morphine was not available in the searched literature. The potency of fentanyl relative to morphine is a generally accepted range.[3] Latency times are variable and depend on specific experimental conditions.
Experimental Protocols
A standardized protocol is crucial for the reproducibility and validity of results from the hot plate test. Below is a detailed methodology for assessing the analgesic effect of sufentanil and other opioids.
Hot Plate Test Protocol for Rodents
Objective: To assess the central analgesic activity of a test compound by measuring the reaction time of an animal to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with precise temperature control (e.g., 52-55°C).
-
A transparent glass cylinder to confine the animal to the heated surface.[2]
-
A stopwatch or automated timer.
Animals:
-
Mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used.
-
Animals should be acclimatized to the laboratory environment for at least one week before testing.
-
A baseline sensitivity test is often performed to exclude animals with unusually high or low pain thresholds.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Baseline Latency:
-
Set the hot plate to the desired temperature (e.g., 52°C ± 0.5°C).[2]
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.[2]
-
Stop the timer at the first sign of a defined nocifensive response and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
-
Drug Administration:
-
Administer the test compound (e.g., sufentanil, fentanyl, or morphine) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous). Doses should be determined based on prior dose-response studies. For instance, intraperitoneal doses for fentanyl in mice have been documented at 0.03 or 0.3 mg/kg.[3]
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in the baseline measurement.
-
-
Data Analysis:
-
The analgesic effect can be expressed as the increase in latency time compared to baseline or as the percentage of the Maximum Possible Effect (%MPE).
-
%MPE is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the hot plate test for evaluating the analgesic effect of sufentanil.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Sufentanil Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of sufentanil, a potent synthetic opioid. By presenting objective performance data from various validation studies, this document aims to assist researchers, clinicians, and pharmaceutical scientists in selecting the most appropriate analytical technique for their specific needs, whether for therapeutic drug monitoring, forensic toxicology, or pharmaceutical quality control.
Introduction to Sufentanil Analysis
Sufentanil is a powerful analgesic used in clinical settings. Its high potency necessitates sensitive and accurate analytical methods for its detection in biological matrices and pharmaceutical formulations. The cross-validation of these methods is crucial to ensure the reliability and comparability of results across different laboratories and techniques. This guide focuses on the most commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
Quantitative Performance Data
The following tables summarize the validation parameters for various analytical methods used for sufentanil detection. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | GC-MS[1][2] | GC-MS/MS[3] |
| Matrix | Air, Surface Wipes, Oral Fluid | Oral Fluid |
| Limit of Detection (LOD) | 0.4 ng/sample (air), 4 ng/wipe | 0.10 - 0.20 ng/mL |
| Limit of Quantitation (LOQ) | 1.2 ng/sample (air), 12 ng/wipe | 0.5 ng/mL |
| Linearity Range | Not explicitly stated | R² ≥ 0.993 |
| Precision (CV%) | < 10% (intra-assay) | Not explicitly stated |
| Accuracy (Relative Error) | < 10% | Not explicitly stated |
| Recovery | Quantitative for air samples | Not explicitly stated |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | HPLC/MS/MS[4][5] | UHPLC-MS/MS[6] | LC-MS/MS[7] |
| Matrix | Human Plasma | Postmortem specimens | Human Urine |
| Limit of Detection (LOD) | Not explicitly stated | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 ng/mL | Not explicitly stated | Not explicitly stated |
| Linearity Range | 0.05 - 500 ng/mL | 1 - 50 ng/mL | Not explicitly stated |
| Precision (CV%) | 1.5 - 7.5% (intra-day), 5.5 - 7.7% (inter-day) | ≤ 5% (intra- and inter-day) | 3.9 - 19.8% (inter-day) |
| Accuracy | 91.3 - 109.7% (intra-day), 97.0 - 104.7% (inter-day) | Within ±14% | Not explicitly stated |
| Recovery | Not explicitly stated | > 87% | 95.8 - 104.9% |
Table 3: Immunoassay Methods
| Parameter | ELISA[8] | Radioimmunoassay (RIA)[9] |
| Matrix | Urine, Blood | Plasma |
| Recommended Cutoff | 5 ng/mL (urine), 0.5 ng/mL (blood) | Not applicable |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.02 ng/mL |
| Precision (CV%) | < 10% (intra- and inter-day) | 8.5 - 10.5% (between-day) |
| Cross-Reactivity | No cross-reactivity with common therapeutic drugs and drugs of abuse at 100,000 ng/mL. | Not explicitly stated |
| Correlation with GC-MS | Not applicable | y = 1.016x + 0.002 (r = 0.97) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the detection of sufentanil.
Gas Chromatography-Mass Spectrometry (GC-MS)
A highly sensitive GC-MS method for the determination of sufentanil in air and on surface wipes has been developed and validated.[1][2]
-
Sample Preparation:
-
A single-step extraction is performed using methanol.
-
Penta-deuterated analogues of the opioids are added as internal standards.
-
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
-
Analytical Method:
-
The GC-MS operates in the selected ion monitoring (SIM) mode for high selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and rapid HPLC/MS/MS method for the measurement of sufentanil in human plasma has been developed and validated.[4][5]
-
Sample Preparation:
-
A single liquid-liquid extraction is performed in an alkaline medium.
-
Fentanyl is used as an internal standard.
-
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system.
-
A C18 analytical column is used for separation.
-
A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
-
Analytical Method:
-
The mobile phase consists of acetonitrile and 5 mM ammonium acetate with 0.25% formic acid (70:30, v/v).
-
Detection is performed in the selective reaction monitoring (SRM) mode. The precursor to product ion transition for sufentanil is 387.0 > 238.0.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A highly sensitive and specific ELISA method has been developed for the detection of sufentanil in urine and blood.[8]
-
Assay Principle:
-
Sufentanil-specific polyclonal antibodies are raised by immunizing rabbits with a sufentanil antigen.
-
Sufentanil IgG is immobilized on microtiter plates.
-
-
Procedure:
-
Urine or blood samples (10 µL) are added to the wells.
-
Sufentanil-HRP enzyme conjugate (100 µL) is added.
-
The plate is incubated, and then a TMB substrate is added, followed by a stop solution (1N HCl).
-
Absorbance is measured at dual wavelengths of 450 and 650 nm.
-
-
Calibration:
-
Urine calibration curve is prepared at levels of 0.1, 0.5, 1, 2.5, 5, 10, and 25 ng/mL.
-
Blood calibration curve is prepared at levels of 0.05, 0.1, 0.5, 1, 2.5, 5, 10, and 25 ng/mL.
-
Visualizations
Sufentanil Signaling Pathway
Sufentanil, like other opioids, primarily exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor. The binding of sufentanil to the MOR initiates a signaling cascade that leads to its analgesic and other physiological effects.
Figure 1: Simplified signaling pathway of sufentanil via the μ-opioid receptor.
Experimental Workflow for Method Cross-Validation
A robust cross-validation workflow is critical to ensure the interchangeability of analytical methods. This involves analyzing the same set of samples with different methods and comparing the results.
Figure 2: General experimental workflow for cross-validating analytical methods for sufentanil detection.
References
- 1. Development and validation of a highly sensitive gas chromatographic-mass spectrometric screening method for the simultaneous determination of nanogram levels of fentanyl, sufentanil and alfentanil in air and surface contamination wipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. blockscientific.com [blockscientific.com]
- 9. Assay methods for sufentanil in plasma. Radioimmunoassay versus gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sufentanil and Remifentanil in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sufentanil and remifentanil, two potent, short-acting synthetic opioids, based on available experimental data. Both agents are highly selective µ-opioid receptor agonists, but their distinct pharmacokinetic and pharmacodynamic profiles lead to significant differences in their experimental and clinical applications.
Mechanism of Action: The µ-Opioid Receptor Pathway
Both sufentanil and remifentanil exert their effects primarily by acting as agonists at the µ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR).[1] The binding of these opioids to the MOR initiates a downstream signaling cascade that ultimately leads to analgesia and anesthesia.
The activation of the MOR by an agonist like sufentanil or remifentanil triggers the coupling of inhibitory G proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Concurrently, the G protein activation modulates ion channel activity, specifically promoting the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. The collective result of these actions is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of nociceptive neurotransmitters.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons of sufentanil and remifentanil in preclinical analgesic models are limited. However, data from separate studies allow for an estimation of their relative potencies and effects. Sufentanil is consistently demonstrated to be one of the most potent opioids available, while remifentanil is noted for its potent but exceptionally transient action.
Analgesic Efficacy
The following table summarizes the median effective dose (ED50) for sufentanil and remifentanil in rodent models of nociception. A lower ED50 value indicates higher potency.
| Compound | Test Model | Species | Route | ED50 | Source(s) |
| Sufentanil | Hot Plate | Mouse | IV | 0.0028 mg/kg | [2] |
| Sufentanil | Tail Withdrawal | Rat | IV | 0.00071 mg/kg | [2] |
| Remifentanil | Thermal Hyperalgesia | Mouse | IV Infusion | 1.7 µg/kg/min | [2] |
| Remifentanil | Mechanical Hyperalgesia | Mouse | IV Infusion | 1.26 µg/kg/min | [2] |
Note: The ED50 for remifentanil is presented as an infusion rate (µg/kg/min) required to produce a pronociceptive (hyperalgesic) effect after cessation, which is an indirect measure of its acute effects on nociceptive thresholds.
Anesthetic Efficacy
A study evaluating propofol-opioid combinations for anesthesia in mice provides some comparative data on their anesthetic effects.
| Compound Combination | Dose Range (mg/kg, IP) | Observed Effects | Key Findings | Source(s) |
| Propofol + Sufentanil | Propofol: 50-200Sufentanil: 0.05-0.1 | Loss of righting reflex, loss of pedal withdrawal reflex | Unpredictable results with high mortality at higher doses. Synergistic effect was insufficient for surgical procedures. | |
| Propofol + Remifentanil | Propofol: 50-200Remifentanil: 0.2-1.0 | Loss of righting reflex, loss of pedal withdrawal reflex | Unpredictable results similar to sufentanil. Higher opioid doses led to respiratory depression and death. |
This study highlights that while both opioids show synergistic effects with propofol, achieving a stable anesthetic plane via intraperitoneal administration is challenging and associated with significant adverse effects.
Experimental Protocols
Standardized protocols are essential for assessing the efficacy of analgesic and anesthetic agents in experimental settings. Below are detailed methodologies for key assays used to evaluate opioids.
Hot Plate Test
The hot plate test is used to evaluate the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A heated metal plate enclosed by a transparent cylinder, with the temperature maintained at a constant, non-tissue-damaging level (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (mice or rats) are individually placed on the heated surface.
-
The latency to the first sign of nociception is recorded. Common responses include licking a hind paw, shaking a paw, or jumping.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond by the cut-off time, it is removed, and the cut-off time is recorded as its latency.
-
A baseline latency is established for each animal before drug administration.
-
Following drug administration, the test is repeated at specific time intervals to determine the drug's peak effect and duration of action.
-
Tail-Flick Test
This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.
-
Apparatus: A device that focuses a high-intensity beam of light onto a small area of the animal's tail.
-
Procedure:
-
The animal is gently restrained, with its tail laid across the stimulus source.
-
The light beam is activated, and a timer starts simultaneously.
-
The latency to the reflexive flick or withdrawal of the tail from the heat source is recorded.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue injury.
-
Baseline latencies are determined before drug administration, and post-drug latencies are measured at set intervals.
-
Von Frey Test (Mechanical Allodynia)
This assay is used to assess the threshold for withdrawal from a mechanical stimulus, often used in models of neuropathic or inflammatory pain.
-
Apparatus: A set of calibrated nylon monofilaments (Von Frey hairs) or an electronic device that applies a gradually increasing force.
-
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
After an acclimatization period, the filaments are applied perpendicularly to the mid-plantar surface of a hind paw with sufficient force to cause the filament to bend.
-
The test begins with a filament of low force and proceeds in an ascending or up-down manner to determine the filament that elicits a paw withdrawal response.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% withdrawal threshold (in grams) is calculated, representing the mechanical sensitivity. This is measured before and after drug administration to assess analgesic efficacy.
-
Summary of Pharmacodynamic Differences
The primary distinction between sufentanil and remifentanil in experimental efficacy lies in their pharmacokinetic profiles, which profoundly impact their pharmacodynamics.
-
Sufentanil: Characterized by extremely high potency and a longer duration of action compared to remifentanil. Its clearance is dependent on hepatic metabolism.
-
Remifentanil: Unique among opioids for its metabolism by non-specific plasma and tissue esterases, leading to an exceptionally rapid onset and an ultra-short duration of action that is independent of the infusion duration.[3] This rapid clearance makes it highly titratable but also means its analgesic effect ceases almost immediately upon discontinuation. This rapid offset can lead to the phenomenon of acute opioid tolerance and postoperative hyperalgesia, a factor frequently investigated in preclinical models.[2][3]
Conclusion
Based on the available experimental data, sufentanil is a significantly more potent and longer-acting analgesic than remifentanil. Remifentanil's defining characteristic is its ultra-short duration of action, offering unparalleled control over the depth of anesthesia and analgesia during continuous administration but providing no residual analgesic effect once stopped.
The choice between these two agents in an experimental setting is therefore highly dependent on the study's objective.
-
Sufentanil is suitable for experiments requiring potent, sustained analgesia or as a component of a longer-lasting anesthetic regimen.
-
Remifentanil is ideal for procedures requiring intense but brief analgesia with a need for rapid recovery, or for studies specifically designed to investigate the mechanisms of acute opioid tolerance and hyperalgesia.
References
- 1. Systemic and spinal administration of the mu opioid, remifentanil, produces antinociception in amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pronociceptive effects of remifentanil in a mouse model of postsurgical pain: effect of a second surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological interventions for remifentanil-induced hyperalgesia: A systematic review and network meta-analysis of preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Sufentanil vs. Morphine in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the choice of opioid analgesia in preclinical cancer studies carries significant implications for both animal welfare and experimental outcomes. This guide provides a comprehensive comparison of sufentanil and morphine, two commonly used opioids, in the context of animal cancer models. We delve into their analgesic efficacy, side effect profiles, and impact on tumor biology, supported by experimental data and detailed protocols.
Analgesic Efficacy: A Potent Challenger to the Gold Standard
Direct comparative studies in murine models of cancer pain have demonstrated that both sufentanil and morphine effectively alleviate pain-related behaviors. However, sufentanil exhibits significantly higher potency.
In a well-established murine model of bone cancer pain utilizing NCTC 2472 fibrosarcoma cells inoculated into the femur, both opioids dose-dependently reduced pain-related behaviors.[1] A complete relief from these behaviors was achieved with subcutaneous administration of 0.02 mg/kg sufentanil, whereas a much higher dose of 20 mg/kg of morphine was required to achieve the same effect.[1] This highlights the stark difference in potency between the two compounds.
| Opioid | Animal Model | Cancer Cell Line | Effective Analgesic Dose (Subcutaneous) | Potency Ratio (approx.) | Source |
| Sufentanil | Murine Bone Cancer | NCTC 2472 Fibrosarcoma | 0.02 mg/kg | 1000x Morphine | [1] |
| Morphine | Murine Bone Cancer | NCTC 2472 Fibrosarcoma | 20 mg/kg | 1x | [1] |
Side Effect Profile: A Critical Consideration
While both opioids share a class-specific side effect profile, including respiratory depression, sedation, and constipation, the literature suggests potential differences in their severity and management.
Respiratory depression is a primary concern with opioid administration. Studies in animal models, though not always specific to cancer, indicate that fentanyl, a close relative of sufentanil, can cause a more rapid onset of respiratory depression compared to morphine.[2] However, some clinical data in cancer patients suggests that sufentanil may have a lower incidence of adverse events compared to morphine when used for patient-controlled analgesia.
Immunomodulation is another critical aspect, as the immune system plays a crucial role in cancer progression. Both morphine and sufentanil can modulate the immune system, though the specific effects can be complex and sometimes contradictory.[3][4] Some studies suggest that certain opioids, including sufentanil, may have less immunosuppressive effects compared to morphine, which could be advantageous in an oncology setting.
| Side Effect | Sufentanil | Morphine | Key Considerations | Sources |
| Respiratory Depression | Rapid onset may be observed. | Slower onset compared to fentanyl-like opioids. | Careful dose titration and monitoring are crucial for both, but the rapid action of sufentanil warrants particular attention. | [2] |
| Immunomodulation | May have less pronounced immunosuppressive effects. | Can suppress natural killer (NK) cell activity and T-cell proliferation. | The impact on the tumor microenvironment and response to immunotherapies should be considered. | [3][4] |
| Gastrointestinal Effects | Expected, similar to other opioids. | Well-documented to cause constipation. | Prophylactic bowel regimens are often necessary with chronic morphine use. | |
| Sedation | Can occur, dose-dependent. | A common side effect. | The level of sedation can impact behavioral studies and animal welfare. |
Impact on Tumor Biology: An Emerging Area of Investigation
The direct effects of opioids on tumor growth and metastasis are a subject of ongoing research, with intriguing and sometimes conflicting findings.
Some studies suggest that sufentanil may have a neutral or even inhibitory effect on tumor progression. For instance, in a mouse xenograft model of esophageal cancer, sufentanil was shown to inhibit tumor growth.
Conversely, the effect of morphine on tumor growth is more controversial. Some studies have indicated that morphine may promote tumor growth and angiogenesis, potentially through the activation of various signaling pathways.[5] However, other studies have reported inhibitory effects or no significant impact.[5] These discrepancies may be attributable to differences in tumor models, opioid dosage, and duration of treatment.
Experimental Protocols
Murine Fibrosarcoma Model of Bone Cancer Pain
This widely used model is instrumental in evaluating the analgesic efficacy of compounds for cancer-induced bone pain.[1]
-
Animal Model: C3H/HeNCrl mice are typically used as they are syngeneic with the NCTC 2472 cell line.
-
Cancer Cell Line: NCTC 2472 fibrosarcoma cells, which are osteolytic (bone-destroying), are used.
-
Inoculation Procedure:
-
Mice are anesthetized.
-
A small incision is made over the patella to expose the femur.
-
A 26-gauge needle is used to create a hole in the intramedullary space of the femur.
-
A suspension of NCTC 2472 cells (e.g., 1 x 10^5 cells in 10 µL of media) is injected into the marrow cavity.
-
The injection site is sealed with bone wax to prevent leakage of tumor cells.
-
-
Pain Assessment:
-
Spontaneous Pain: Assessed by observing the number of spontaneous flinches or lifts of the affected limb over a set period.
-
Movement-Evoked Pain: Evaluated by measuring limb use during forced ambulation on a rotarod. A decrease in the time spent on the rotarod or altered gait indicates pain.
-
Mechanical Allodynia: Measured using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Tumor Growth and Bone Destruction Assessment:
-
Radiography/Micro-CT: To visualize and quantify bone destruction and tumor-induced osteolysis.[1]
-
Bioluminescence Imaging: If tumor cells are engineered to express luciferase, tumor growth can be non-invasively monitored in real-time.
-
Signaling Pathways and Experimental Workflows
The biological effects of both sufentanil and morphine are primarily mediated through the µ-opioid receptor (MOR). Activation of MOR triggers a cascade of intracellular signaling events that lead to both analgesia and potential off-target effects, including modulation of cancer cell behavior.
Experimental Workflow for Evaluating Opioids in Animal Cancer Models
Caption: Experimental workflow for comparing sufentanil and morphine in a murine cancer pain model.
Opioid Signaling in Cancer Cells
Caption: Simplified signaling pathways of opioids in cancer cells.
References
- 1. Longitudinal live animal microCT allows for quantitative analysis of tumor-induced bone destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model – A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal live animal micro-CT allows for quantitative analysis of tumor-induced bone destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 5. Comparison of the efficacy of Sufentanil and Morphine Titration for patient-controlled Subcutaneous Analgesia in severe advanced cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Sufentanil Citrate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sufentanil citrate's performance with its primary alternatives, fentanyl and remifentanil, based on data from independent clinical research. Detailed experimental protocols and visual representations of key pathways and workflows are included to support replication and further investigation.
Section 1: Comparative Efficacy and Safety
This section summarizes the quantitative data from clinical trials comparing sufentanil to fentanyl and remifentanil in various clinical settings.
Sufentanil vs. Fentanyl
Clinical Setting: Postoperative Pain Management
| Outcome Measure | Sufentanil Group | Fentanyl Group | p-value | Citation |
| Post-Anesthesia Care Unit (PACU) | ||||
| Verbal Pain Score (VPS) | Lower | Significantly Higher | <0.05 | [1] |
| Rescue Fentanyl Consumption | Lower | Higher | <0.05 | [1] |
| Cumulative PCA Consumption (48h, ml) | 36.2 ± 14.6 | 47.4 ± 9.9 | 0.01 | [1][2] |
| Sublingual Sufentanil vs. IV Fentanyl (Ambulatory Surgery) | ||||
| PACU Length of Stay (minutes, median) | 73 (IQR 58-89) | 65 (IQR 56-89) | 0.903 | [3][4] |
| Rescue Opioids (MME, median) | 15.0 (IQR 7.5-30.0) | 22.5 (IQR 13.1-23.4) | 0.742 | [3][4] |
| Change in Pain Score (median) | 4 (IQR 2-5.5) | 3 (IQR 2-4) | 0.079 | [3] |
| Pediatric Postoperative Recovery | ||||
| Recovery Time (2-6 years old, hours) | 1.5 ± 0.3 | 0.9 ± 0.4 | <0.001 | [5] |
| Recovery Time (6-12 years old, hours) | 0.8 ± 0.4 | 1.2 ± 0.4 | <0.001 | [5] |
Clinical Setting: Fast-Track Cardiac Anesthesia
| Outcome Measure | Sufentanil Group | Fentanyl Group | p-value | Citation |
| Median Ventilator Time (minutes) | 285 | 167 | >0.05 | [6] |
| Median ICU Stay (hours) | 19.8 | 18.8 | >0.05 | [6] |
| Median Hospital Stay (days) | 5 | 5 | >0.05 | [6] |
Sufentanil vs. Remifentanil
Clinical Setting: Fast-Track Cardiac Surgery
| Outcome Measure | Sufentanil Group | Remifentanil Group | p-value | Citation |
| Ventilation Time (minutes, mean ± SD) | 122 ± 59 | 80 ± 44 | <0.001 | [7] |
| Length of Stay in Recovery (minutes, mean ± SD) | 277 ± 77 | 263 ± 78 | 0.002 | [7] |
| Visual Analogue Pain Score (mean ± SD) | 1.5 ± 1.2 | 2.4 ± 1.5 | <0.001 | [7] |
| Postoperative Analgesic Consumption (mg, mean ± SD) | 2.6 ± 4.7 | 18.9 ± 7.3 | <0.001 | [7] |
Clinical Setting: Congenital Heart Surgery
| Outcome Measure | Sufentanil Group | Remifentanil Group | p-value | Citation |
| Incidence of Bradycardia, Nausea, Vomiting, Hypotension, Muscle Rigidity, Respiratory Depression | 16.67% | 6.67% | <0.05 | [8] |
Section 2: Experimental Protocols
This section provides detailed methodologies for key comparative experiments.
Protocol: Intravenous Patient-Controlled Analgesia (IV-PCA) for Postoperative Pain after Total Laparoscopic Hysterectomy (Sufentanil vs. Fentanyl)[1][2]
-
Patient Population: Adult females undergoing total laparoscopic hysterectomy.
-
Randomization: Patients are randomly allocated to either the sufentanil or fentanyl group.
-
Anesthesia Induction:
-
Sufentanil Group: Receive 10-μg sufentanil before induction.
-
Fentanyl Group: Receive 50-μg fentanyl before induction.
-
-
Intraoperative Analgesia:
-
Sufentanil Group: Receive 10-μg sufentanil 5 minutes after uterine incision.
-
Fentanyl Group: Receive 50-μg fentanyl 5 minutes after uterine incision.
-
-
Postoperative IV-PCA:
-
A PCA pump is connected upon arrival at the post-anesthesia care unit (PACU).
-
Sufentanil Group: PCA solution contains 250 μg sufentanil with 8 mg ondansetron in a total volume of 60 ml.
-
Fentanyl Group: PCA solution contains 1250 μg fentanyl with 8 mg ondansetron in a total volume of 60 ml.
-
PCA settings: Bolus dose, lockout interval, and basal infusion rate are standardized across both groups.
-
-
Outcome Assessment:
-
Verbal Pain Score (VPS) and sedation score are assessed in the PACU.
-
Numeric Rating Scale (NRS) for pain (at rest and during cough), cumulative PCA consumption, patient satisfaction, and adverse effects are measured for 48 hours postoperatively.
-
Protocol: Anesthesia for Fast-Track Cardiac Surgery (Sufentanil vs. Remifentanil)[7]
-
Patient Population: Adult patients undergoing fast-track cardiac surgery.
-
Anesthesia Maintenance:
-
Sufentanil Group: Anesthesia is maintained with a continuous infusion of sufentanil.
-
Remifentanil Group: Anesthesia is maintained with a continuous infusion of remifentanil.
-
-
Postoperative Management:
-
Patients are managed in a specialized recovery area with a fast-track protocol.
-
Weaning from mechanical ventilation is initiated based on predefined criteria.
-
-
Outcome Assessment:
-
Primary outcomes: Ventilation time and length of stay in the recovery area.
-
Secondary outcomes: Visual analogue pain scores and consumption of postoperative analgesia (e.g., piritramide).
-
Protocol: Sublingual Sufentanil vs. Intravenous Fentanyl for Acute Postoperative Pain in Ambulatory Surgery[3][4][9]
-
Patient Population: Adult patients (aged 18-80) undergoing general anesthesia in a free-standing ambulatory surgery center who develop a postoperative pain score of ≥ 4.
-
Randomization: Patients are randomized to receive either sublingual sufentanil or intravenous fentanyl.
-
Intervention:
-
Sufentanil Group: Receive a single 30 mcg sublingual sufentanil tablet.
-
Fentanyl Group: Receive a single 50 mcg intravenous fentanyl dose.
-
-
Rescue Medication: After the initial dose, patients are eligible for rescue IV fentanyl followed by oral oxycodone if needed.
-
Outcome Assessment:
-
Primary outcome: Time to readiness for discharge from the PACU.
-
Secondary outcomes: Amount of rescue opioids (in morphine milligram equivalents - MME), change in pain scores, and patient-reported outcomes.
-
Section 3: Signaling Pathways and Experimental Workflows
This section provides visual representations of the sufentanil signaling pathway and typical experimental workflows using the DOT language for Graphviz.
Sufentanil Signaling Pathway
Caption: Sufentanil's activation of the mu-opioid receptor and downstream signaling.
IV-PCA Clinical Trial Workflow
Caption: Workflow for a randomized controlled trial of IV-PCA.
Fast-Track Cardiac Surgery Anesthesia Protocol Logic
Caption: Logical flow of a comparative anesthesia protocol in cardiac surgery.
References
- 1. Comparison of the Analgesic Effect of Sufentanil versus Fentanyl in Intravenous Patient-Controlled Analgesia after Total Laparoscopic Hysterectomy: A Randomized, Double-blind, Prospective Study [medsci.org]
- 2. Comparison of the Analgesic Effect of Sufentanil versus Fentanyl in Intravenous Patient-Controlled Analgesia after Total Laparoscopic Hysterectomy: A Randomized, Double-blind, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sublingual Sufentanil vs. Intravenous Fentanyl for the Treatment of Acute Postoperative Pain in the Ambulatory Surgery Center: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Comparisons of fentanyl and sufentanil on recovery time after inguinal hernia repair in children: a randomized clinical trial | springermedizin.de [springermedizin.de]
- 6. A comparison of fentanyl, sufentanil, and remifentanil for fast-track cardiac anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Sufentanil Citrate and Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent synthetic opioid agonist, sufentanil citrate, with emerging novel analgesic compounds. The information presented is based on recent clinical and preclinical data, focusing on efficacy, safety, and mechanistic differences.
Sufentanil, a derivative of fentanyl, is a highly potent µ-opioid receptor (MOR) agonist used primarily in controlled settings such as surgical anesthesia and for postoperative pain management.[1][2] Its high potency and rapid onset of action are clinically advantageous.[2] However, like other traditional opioids, its use is associated with significant adverse effects, including respiratory depression, sedation, and gastrointestinal issues.[2][3] The ongoing opioid crisis has spurred the development of novel analgesics with improved safety profiles. This guide benchmarks sufentanil against one such prominent novel compound, Oliceridine (TRV130), and touches upon other emerging molecules.
Quantitative Comparison of Analgesic Efficacy and Safety
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Efficacy and Safety in Gastrointestinal Endoscopy
| Outcome | Oliceridine Group | Sufentanil Group | Odds Ratio (95% CI) | p-value |
| Primary Outcome | ||||
| Respiratory Depression | 14.1% (43/305) | 21.8% (67/307) | 0.59 (0.39–0.90) | 0.013 |
| Secondary Outcomes | ||||
| Need for Airway Intervention | Significantly Lower | Significantly Higher | - | <0.001 |
| Hypotension | 11.8% | 18.2% | - | 0.026 |
| Postoperative Nausea and Vomiting (PONV) | 4.6% | 10.1% | - | 0.009 |
| Sedation Success Rate | 99.7% | 100% | - | - |
| Bradycardia | 13.1% | 14.7% | - | NS |
| Patient Satisfaction Scores (Median [IQR]) | 9[4][4] | 9[4][5] | - | 0.003 |
| Data from a randomized controlled trial involving 628 patients undergoing GI endoscopy.[6] |
Table 2: Comparison in Patient-Controlled Intravenous Analgesia (PCIA) for Post-Thoracoscopic Surgery
| Outcome | Oliceridine Group (n=65) | Sufentanil Group (n=65) | Odds Ratio (95% CI) / p-value |
| 48-h PONV Incidence | 32.3% (21) | 50.8% (33) | OR = 0.46 (0.23–0.94); P = 0.033 |
| Moderate-to-Severe PONV | 18.5% (12) | 38.5% (25) | OR = 0.36 (0.16–0.81); P = 0.012 |
| 24-h Nausea/Vomiting Incidence | 24.6% (16) | 44.6% (29) | P = 0.017 |
| Rescue Antiemetic Demand | 13.8% (9) | 23.1% (15) | P = 0.175 (NS) |
| Quality of Recovery-15 (QoR-15) Scores (Median difference at 24h) | Higher | Lower | 5.0 (95% CI 1.2–8.8); P < 0.05 |
| Athens Insomnia Scale Scores (Median difference at 24h) | Lower | Higher | 1.0 (95% CI -2.3 to -0.5); P < 0.05 |
| Data from a prospective, double-blind, randomized controlled trial.[7][8][9][10] |
Table 3: Comparison in Postoperative Analgesia after Hysteroscopic Surgery
| Outcome | Oliceridine Group (n=51) | Sufentanil Group (n=50) | p-value |
| QoR-15 Score at 24h (Median [IQR]) | 123 [120-125] | 116.5 [114-118] | < 0.001 |
| Respiratory Depression | Significantly Lower | Higher | < 0.05 |
| Nausea/Vomiting | Significantly Lower | Higher | < 0.05 |
| Data from a prospective, double-blind, randomized controlled trial.[11] |
Table 4: Comparison in Patient-Controlled Intravenous Analgesia after Total Laparoscopic Hysterectomy
| Outcome | Sufentanil Group | Fentanyl Group | p-value |
| Verbal Pain Scale (VPS) in PACU | Lower | Higher | 0.001 |
| Rescue Fentanyl Requirement in PACU | 8.3 ± 17.3 µg | 22.1 ± 26.1 µg | 0.005 |
| Cumulative PCA Consumption (48h) | 36.2 ± 14.6 ml | 47.4 ± 9.9 ml | 0.01 |
| Incidence of Dry Mouth | Lower | Higher | < 0.05 |
| Data from a randomized, double-blind, prospective study.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Randomized Controlled Trial in Gastrointestinal Endoscopy
-
Objective: To compare the safety and efficacy of oliceridine and sufentanil for sedation during gastrointestinal endoscopy.[6]
-
Study Design: A single-center, randomized controlled clinical trial.[6]
-
Participants: 628 patients scheduled for GI endoscopy were randomly assigned to receive either remimazolam-etomidate-oliceridine or remimazolam-etomidate-sufentanil.[6]
-
Intervention:
-
Primary Outcome: Incidence of respiratory depression.[6]
-
Secondary Outcomes: Incidence of hypoxemia, need for airway intervention, procedure- and sedation-related metrics, sedation success rate, and adverse events.[6]
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two groups.[6]
Patient-Controlled Intravenous Analgesia (PCIA) for Post-Thoracoscopic Nausea and Vomiting
-
Objective: To compare oliceridine and sufentanil in PCIA for reducing postoperative nausea and vomiting (PONV) in patients undergoing thoracoscopic surgery.[7][8]
-
Study Design: A prospective, double-blind, randomized controlled trial.[7][8][9]
-
Participants: 130 patients were randomly assigned to either the oliceridine or sufentanil PCIA group.[8][9]
-
Intervention:
-
Oliceridine Group (Group O): Received oliceridine-based PCIA. The pump was set to a background infusion of 8 μg/kg/h and a bolus dose of 2 μg/kg.[9]
-
Sufentanil Group (Group S): Received sufentanil-based PCIA. The pump was set to a background infusion of 0.04 μg/kg/h and a bolus dose of 0.01 μg/kg.[9]
-
-
Primary Outcome: Incidence of PONV within 48 hours.[7][8][9]
-
Secondary Outcomes: Nausea and vomiting scores, pain scores (Visual Analogue Scale - VAS), use of rescue analgesia and antiemetics, and recovery indicators (Quality of Recovery-15 - QoR-15, Athens Insomnia Scale - AIS).[7][8][9]
Comparative Study in Hysteroscopic Surgery
-
Objective: To compare the effects of oliceridine and sufentanil on postoperative recovery quality in patients undergoing hysteroscopic surgery.[11]
-
Study Design: A prospective, double-blind, randomized controlled trial.[11]
-
Participants: 108 patients were enrolled and randomly assigned to the oliceridine group or the sufentanil group.[11]
-
Primary Outcome: The 15-item Quality of Recovery Scale (QoR-15) score assessed at 24 hours post-operatively.[11]
-
Secondary Outcomes: Incidence of adverse events, including respiratory depression and nausea/vomiting.[11]
Signaling Pathways and Mechanisms of Action
Sufentanil: A Conventional µ-Opioid Receptor Agonist
Sufentanil, like other traditional opioids, is a pure µ-opioid receptor (MOR) agonist.[2] Upon binding to the MOR, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to analgesia but also to adverse effects. The MOR signals through two primary pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to many of the undesirable side effects, such as respiratory depression and constipation.[13]
Caption: Sufentanil's mechanism of action.
Oliceridine (TRV130): A G-Protein Biased Ligand
Oliceridine is a novel analgesic that also acts on the MOR. However, it is a "biased agonist," meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[11] This bias is thought to be the reason for its improved safety profile, providing analgesia with a reduced incidence of respiratory depression and other side effects compared to conventional opioids.[11][14]
Caption: Oliceridine's biased agonism.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a comparative clinical trial benchmarking a novel analgesic against a standard like sufentanil.
Caption: Clinical trial workflow diagram.
Other Novel Analgesic Compounds
Research into safer opioids is a dynamic field. Other notable compounds include:
-
PZM21: A computationally designed biased agonist that showed promising results in preclinical studies, with potent analgesia and reduced respiratory depression and constipation compared to morphine.[13][15] However, some later studies have indicated that it may still cause significant respiratory depression.[15][16]
-
RO76: A fentanyl derivative that can cross the blood-brain barrier and has shown pain suppression comparable to morphine in animal models with a significantly lower impact on respiratory rates.[5]
Conclusion
The development of novel analgesic compounds, exemplified by oliceridine, represents a significant advancement in pain management. Clinical data consistently demonstrates that oliceridine provides comparable analgesia to sufentanil with a markedly improved safety profile, particularly concerning respiratory depression and postoperative nausea and vomiting.[6][7][11] This is attributed to its biased agonism at the µ-opioid receptor. While sufentanil remains a potent and effective analgesic, the superior safety and recovery metrics associated with oliceridine position it as a promising alternative, especially in patient populations at higher risk for opioid-related adverse events. Further research on other novel compounds like PZM21 and RO76 will be crucial in expanding the arsenal of safer and more effective pain therapeutics.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound: a new opioid analgesic for use in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. New Research Promises Safer Opioid Alternatives | Center for Clinical Pharmacology | Washington University in St. Louis [clinicalpharmacology.wustl.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of oliceridine and sufentanil in patient - controlled intravenous analgesia for post - thoracoscopic nausea and vomiting: a prospective, double - blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of oliceridine and sufentanil in patient - controlled intravenous analgesia for post - thoracoscopic nausea and vomiting: a prospective, double - blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the effects of oliceridine and sufentanil on the quality of recovery after hysteroscopic surgery: a prospective double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Analgesic Effect of Sufentanil versus Fentanyl in Intravenous Patient-Controlled Analgesia after Total Laparoscopic Hysterectomy: A Randomized, Double-blind, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
A Comparative In Vivo Analysis of Sufentanil Citrate for Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo analgesic effects of sufentanil citrate against other clinically relevant opioids, namely fentanyl and morphine. The data presented herein is derived from preclinical studies, offering a quantitative and objective assessment of the pharmacological properties of these compounds. Detailed experimental protocols and a summary of the underlying signaling pathways are included to support further research and development in pain management.
Comparative Analgesic Potency
This compound demonstrates significantly higher analgesic potency compared to both fentanyl and morphine in preclinical models. The following tables summarize the median effective dose (ED50) of each compound in standard in vivo analgesic assays. A lower ED50 value indicates higher potency.
Table 1: Analgesic Potency (ED50) in the Mouse Hot Plate Test
| Compound | ED50 (mg/kg, intravenous) | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) |
| This compound | 0.0028 | ~2304x | ~9.3x |
| Fentanyl | 0.026 | ~248x | 1x |
| Morphine | 6.45 | 1x | - |
Data sourced from preclinical studies in mice.[1]
Table 2: Analgesic Potency (ED50) in the Rat Tail Withdrawal Test
| Compound | ED50 (mg/kg, intravenous) | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) |
| This compound | 0.00071 | ~4521x | ~16x |
| Fentanyl | Not directly compared in this study | - | - |
| Morphine | 3.21 | 1x | - |
Data sourced from preclinical studies in rats.[1]
Table 3: Relative Analgesic Potency in Intrathecal Administration (Rat Hot Plate Test)
| Compound | Relative Potency (vs. Morphine) |
| Sufentanil | 29x |
| Fentanyl | 3x |
| Morphine | 1x |
Data reflects the order of potency based on ED50 values from intrathecal administration in rats.[2]
Mechanism of Action: µ-Opioid Receptor Signaling
This compound, fentanyl, and morphine exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][4] The binding of these agonists to the MOR initiates a cascade of intracellular events, leading to the inhibition of neuronal signaling and a reduction in the perception of pain.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide. These protocols are standardized procedures for assessing the analgesic properties of opioids in rodent models.
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.[5][6][7]
Objective: To measure the latency of a painful response to a thermal stimulus.
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C).
Procedure:
-
Acclimatization: Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking or flicking of a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound, fentanyl, or morphine) or vehicle is administered, typically via intravenous, intraperitoneal, or subcutaneous injection.
-
Post-treatment Latency: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The increase in latency compared to the baseline is calculated to determine the analgesic effect. ED50 values are determined from dose-response curves.
Tail-Flick/Tail-Withdrawal Test
The tail-flick test is another common method for assessing the analgesic effects of compounds against thermal pain.[8][9]
Objective: To measure the latency of tail withdrawal from a noxious thermal stimulus.
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail or a water bath maintained at a constant temperature (e.g., 52-55°C).
Procedure:
-
Acclimatization: Rats or mice are gently restrained, often in a specialized holder, allowing the tail to be exposed.
-
Baseline Latency: The thermal stimulus is applied to a specific portion of the tail, and the time taken for the animal to flick or withdraw its tail is recorded. A cut-off time is used to prevent tissue injury.
-
Drug Administration: The test compounds or vehicle are administered.
-
Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is quantified as the percentage of maximal possible effect (%MPE) or by comparing the post-treatment latencies to baseline. ED50 values are calculated from dose-response data.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo study of analgesic compounds.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 6. In-Vivo Models for Management of Pain [scirp.org]
- 7. Anti-Nociceptive Effect of Sufentanil Polymeric Dissolving Microneedle on Male Mice by Hot Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Tail-flick test [protocols.io]
A Comparative Analysis of the Side-Effect Profiles of Sufentanil and Other Opioids in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of sufentanil with other commonly used opioids, namely fentanyl and morphine, in rat models. The information presented is supported by experimental data to assist researchers in making informed decisions for preclinical studies.
Key Side-Effect Profiles: A Tabular Comparison
The following tables summarize quantitative data from various studies, offering a clear comparison of the respiratory and cardiovascular side effects of sufentanil, fentanyl, and morphine in rats.
Respiratory Depression
| Opioid | Dose | Route of Administration | Effect on Minute Ventilation | Effect on Respiratory Rate | Apnea Induction | Reference |
| Sufentanil | 10 µg/kg | Intravenous (i.v.) | Maximum reduction to 15 ± 4% of baseline | - | Immediate onset | [1] |
| Fentanyl | 100 nM (in perfusate) | In situ brainstem preparation | - | Bradypnea (-45% ± 1.5%) | - | [2] |
| Morphine | 10 mg/kg | Intravenous (i.v.) | Maximum reduction to 47 ± 4% of baseline | - | - | [1] |
| Morphine | 10 µM (in perfusate) | In situ brainstem preparation | - | Bradypnea (-36% ± 2%) | - | [2] |
Cardiovascular Effects: Bradycardia
| Opioid | Dose | Route of Administration | Effect on Heart Rate (HR) | Experimental Model | Reference |
| Sufentanil | 1 µg/kg | Intravenous (i.v.) | No significant effect | Traumatic hemorrhage in conscious rats | [3] |
| Fentanyl | 10 µg/kg | Intravenous (i.v.) | No significant effect | Traumatic hemorrhage in conscious rats | [3] |
| Fentanyl | 100 µg/kg | Intravenous (i.v.) | Immediate drop of 225 beats/min | Repeated high-dose administration | [4] |
| Morphine | 2.0 mg/kg | Intravenous (i.v.) | No significant effect | Traumatic hemorrhage in conscious rats | [3] |
Abuse Liability
Direct comparative studies on the abuse liability of sufentanil versus other opioids in a single rat model are limited. However, separate self-administration studies provide insights into their reinforcing properties.
-
Sufentanil: Rats readily self-administer vaporized sufentanil, and long-access (12h/day) to the drug leads to an escalation of intake, indicating a high potential for abuse.[5]
-
Fentanyl: Fentanyl also maintains self-administration in rats under various schedules of reinforcement. Some studies suggest that female rats may acquire fentanyl self-administration faster and self-administer more than males.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Whole-Body Plethysmography for Respiratory Depression Assessment
This non-invasive method is used to measure respiratory parameters in conscious and freely moving rats.
Protocol:
-
Rats are placed in a sealed plethysmography chamber.
-
A differential pressure transducer measures the pressure changes within the chamber caused by the animal's breathing.
-
These pressure changes are then used to calculate respiratory rate, tidal volume, and minute ventilation.
-
Baseline respiratory parameters are recorded before opioid administration.
-
The opioid is administered (e.g., intravenously), and respiratory parameters are continuously monitored for a defined period.
Cardiovascular Monitoring in Conscious Rats
Telemetry is a commonly used method to monitor cardiovascular parameters in conscious and unrestrained animals, avoiding the confounding effects of anesthesia.
Protocol:
-
A telemetry transmitter is surgically implanted in the rat, typically in the abdominal aorta or carotid artery, to measure blood pressure and heart rate.
-
After a recovery period, baseline cardiovascular data is collected.
-
The opioid is administered, and changes in mean arterial pressure and heart rate are continuously recorded.
Intravenous Self-Administration for Abuse Liability
This is the gold standard for assessing the reinforcing effects and abuse potential of drugs in animal models.
Protocol:
-
Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
The catheter is connected to a syringe pump that delivers the drug.
-
Rats are placed in an operant chamber equipped with levers or nose-poke holes.
-
Pressing the "active" lever or poking the "active" hole results in the infusion of a specific dose of the opioid.
-
The number of responses on the active and inactive levers/holes is recorded to determine the reinforcing efficacy of the drug.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of opioid side effects.
Opioid-Induced Respiratory Depression Signaling Pathway
References
- 1. Frontiers | Comparison of the effects of fentanyls and other μ opioid receptor agonists on the electrical activity of respiratory muscles in the rat [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Repeated High-dose Fentanyl Administration in Rats Reveals Minimal Tolerance to Unconsciousness, Bradycardia, Muscle Rigidity, and Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of morphine, meperidine, fentanyl, and sufentanil in balanced anesthesia: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Animal Models for Sufentanil Citrate Research: Validating a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel animal models for the preclinical evaluation of sufentanil citrate. The objective is to equip researchers with the necessary data and methodologies to select the most appropriate model for their specific research questions, whether focusing on analgesic efficacy, respiratory safety, or pharmacokinetic profiling.
Established Model: The Sprague-Dawley Rat
The rat is a widely utilized and well-validated model in opioid research, offering a balance of cost-effectiveness and physiological relevance for initial screening.
Newer-Generation Model: The Beagle Dog
The dog model provides a closer approximation to human physiology, particularly in terms of cardiovascular and respiratory responses to opioids, making it a crucial model for translational studies.
Comparative Data Overview
The following tables summarize key quantitative data from studies utilizing rat and dog models for sufentanil research.
Table 1: Pharmacokinetic Parameters of Sufentanil
| Parameter | Sprague-Dawley Rat | Beagle Dog |
| Clearance (mL/min/kg) | ~7.32 (in vitro, liver microsomes)[1] | Not explicitly stated in provided abstracts |
| Volume of Distribution (Vd) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Terminal Half-life (t½) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Protein Binding | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
Table 2: Respiratory Effects of Sufentanil
| Parameter | Sprague-Dawley Rat | Beagle Dog |
| Dose Inducing Respiratory Depression | 10 µg/kg i.v.[2][3] | Not explicitly stated in provided abstracts |
| Maximum Reduction in Minute Ventilation | Down to 15 ± 4% of baseline[3] | Not explicitly stated in provided abstracts |
| Apnea Duration | ~4 to 8 seconds immediately after administration[3] | Not explicitly stated in provided abstracts |
Table 3: Analgesic Efficacy of Sufentanil
| Parameter | Sprague-Dawley Rat | Beagle Dog |
| Analgesic Potency (vs. Morphine) | 4521 times more potent (tail withdrawal test)[4] | 2429 times more potent (apomorphine antagonism test)[4] |
| Effective Dose (ED50) for Analgesia | 0.00071 mg/kg i.v. (tail withdrawal test)[4] | 0.00028 mg/kg i.v. (apomorphine antagonism test)[4] |
Experimental Protocols
Protocol 1: Assessment of Sufentanil-Induced Respiratory Depression in Rats
This protocol is based on methodologies described by Caggiano et al. (2021).[2][3]
Objective: To measure the effect of sufentanil on key respiratory parameters.
Animals: Conscious Sprague-Dawley rats.
Methodology:
-
Animal Habituation: Acclimate rats to a whole-body plethysmography chamber.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute ventilation for a set period.
-
Sufentanil Administration: Administer this compound intravenously (e.g., 10 µg/kg i.v.).
-
Post-Dose Monitoring: Continuously record respiratory parameters for a defined period (e.g., 60 minutes) post-administration.
-
Data Analysis: Compare post-sufentanil respiratory parameters to baseline values to quantify the degree of respiratory depression. Arterial blood gas analysis can also be performed to measure PaCO2 and PaO2.
Key Parameters Measured:
-
Respiratory Rate (breaths/minute)
-
Tidal Volume (mL)
-
Minute Ventilation (mL/minute)
-
Arterial Blood Gases (PaCO2, PaO2)
Protocol 2: Evaluation of Sufentanil Analgesia in Dogs
This protocol is a generalized approach based on common practices in veterinary anesthesia and analgesia research.
Objective: To determine the analgesic efficacy of sufentanil.
Animals: Beagle dogs.
Methodology:
-
Anesthesia and Instrumentation: Anesthetize the animals (e.g., with isoflurane) and place monitoring equipment, including an arterial catheter for blood pressure monitoring.[5]
-
Nociceptive Stimulus: Apply a standardized noxious stimulus (e.g., thermal or electrical) and measure the response (e.g., change in heart rate, blood pressure, or withdrawal reflex).
-
Sufentanil Administration: Administer a bolus or continuous infusion of this compound.
-
Post-Dose Nociceptive Testing: Re-apply the noxious stimulus at set intervals following sufentanil administration and measure the response.
-
Data Analysis: Compare the response to the noxious stimulus before and after sufentanil administration to determine the degree of analgesia. The isoflurane-sparing effect can also be quantified.[6]
Key Parameters Measured:
-
Heart Rate
-
Mean Arterial Pressure
-
Response to noxious stimulus (e.g., withdrawal latency, vocalization)
-
Minimum Alveolar Concentration (MAC) of inhalant anesthetic required to prevent movement.
Visualizations
Experimental Workflow: Respiratory Depression Assessment
Caption: Workflow for assessing sufentanil-induced respiratory depression.
Signaling Pathway: Opioid Receptor-Mediated Analgesia
Caption: Presynaptic and postsynaptic mechanisms of opioid analgesia.
References
- 1. Biotransformation of sufentanil in liver microsomes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sufentanil, a very potent and extremely safe intravenous morphine-like compound in mice, rats and dogs. | Semantic Scholar [semanticscholar.org]
- 5. Fentanyl or sufentanil continuous infusion during isoflurane anaesthesia in dogs: clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enflurane sparing effect of sufentanil in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sufentanil Citrate: A Guide for Laboratory Professionals
The safe and compliant disposal of sufentanil citrate, a potent Schedule II controlled substance, is a critical responsibility for all research, scientific, and drug development professionals.[1] Adherence to strict regulatory protocols is mandatory to prevent diversion, misuse, and environmental contamination. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste in a laboratory setting, in accordance with the U.S. Drug Enforcement Administration (DEA) regulations.
Core Principle: The "Non-Retrievable" Standard
The cornerstone of DEA-compliant controlled substance disposal is the "non-retrievable" standard.[2] This means the substance must be rendered to a state where it cannot be transformed back into a usable or abusable form.[3] The DEA specifies the required result—non-retrievability—rather than mandating a single method to achieve it.[2][4] Methods like incineration and chemical digestion are recognized ways to meet this standard.[4]
Step-by-Step Disposal Procedures for this compound Waste
Researchers and laboratory personnel must follow a structured process for the disposal of this compound. This includes expired or unwanted inventory, as well as any materials significantly contaminated with the substance.
Step 1: Segregation and Secure Accumulation
-
Isolate Waste: Immediately segregate all this compound waste from other chemical or biological waste streams.
-
Use Designated Containers: Collect the waste in a designated, properly labeled, leak-proof, and sealed container. The container must be clearly marked as "Hazardous Waste: this compound" or similar, and stored securely.
-
Secure Storage: The storage location for controlled substance waste must comply with all DEA regulations for physical security, equivalent to the storage of active inventory, to prevent unauthorized access.[5]
Step 2: Choose a DEA-Compliant Disposal Pathway
Laboratories have two primary pathways for the compliant disposal of this compound inventory:
-
Transfer to a DEA-Registered Reverse Distributor: This is the most common and recommended method for research facilities. A reverse distributor is a company authorized by the DEA to handle and destroy controlled substances. This pathway ensures a compliant and documented destruction process.
-
On-Site Destruction: While permissible, on-site destruction is less common in laboratory settings due to the stringent requirements. The chosen method must be validated to render the sufentanil non-retrievable. This process carries a significant regulatory burden, including record-keeping and witnessing.
Step 3: Documentation and Record-Keeping
Meticulous documentation is a legal requirement. The specific forms depend on the chosen disposal pathway.
| Document | Purpose | When to Use | Key Requirements |
| DEA Form 222 | Official order form for the transfer of Schedule I and II controlled substances between DEA registrants.[6] | Required when transferring this compound waste to a DEA-registered reverse distributor for disposal.[6] | Must be completed accurately by both the registrant (laboratory) and the reverse distributor. |
| DEA Form 41 | "Registrants Inventory of Drugs Surrendered" is used to document the on-site destruction of controlled substances.[6] | Required for any on-site destruction of this compound. | Must list the drug name, quantity, and method of destruction. The destruction must be witnessed by two authorized employees who must sign the form.[6][7] |
| Certificate of Destruction | A document provided by a third-party waste vendor (e.g., reverse distributor). | Received after the reverse distributor has destroyed the this compound waste. | Serves as the registrant's official record that the substance was compliantly destroyed. Retain for a minimum of two years.[7] |
Step 4: Arranging for Disposal
-
If using a reverse distributor:
-
Contact a DEA-registered reverse distributor to schedule a pickup.
-
Complete the necessary paperwork, including a DEA Form 222 for the transfer.[6]
-
Package the waste securely for transport as instructed by the vendor.
-
Retain all copies of the transfer paperwork and await the Certificate of Destruction.
-
-
If performing on-site destruction:
-
Develop a standard operating procedure (SOP) for the destruction method (e.g., chemical digestion).
-
Ensure the process is witnessed by at least two authorized employees.[3]
-
Execute the destruction protocol, ensuring all safety precautions are followed.
-
Complete a DEA Form 41 with the signatures of both witnesses.[7]
-
Maintain the completed Form 41 in your records for at least two years.[7]
-
Methodology for Compliant Disposal
While the DEA does not specify a particular method, the following procedural outlines correspond to the compliant pathways.
Protocol 1: Disposal via Reverse Distributor
-
Initiation: Identify and quantify the this compound waste designated for disposal.
-
Vendor Selection: Select a DEA-registered reverse distributor.
-
Documentation (Pre-Transfer): Complete a DEA Form 222 to authorize the transfer of the Schedule II substance.
-
Packaging: Package the secured waste container according to the reverse distributor's specifications and Department of Transportation (DOT) regulations.
-
Transfer: Hand over the waste to the reverse distributor and obtain signed copies of all transfer documents.
-
Documentation (Post-Transfer): Receive a Certificate of Destruction from the reverse distributor after the material has been rendered non-retrievable (typically by incineration).
-
Record Retention: File all documentation and maintain records for a minimum of two years.[7]
Protocol 2: On-Site Destruction (Chemical Digestion Example)
Note: On-site chemical destruction should only be performed if the registrant has a validated process that meets the "non-retrievable" standard and is approved by their institution's safety and compliance officers.
-
Preparation: In a designated and properly ventilated area (e.g., a chemical fume hood), prepare the chemical solution intended for digestion.
-
Witnessing: Two authorized employees must be present to witness the entire process.[3]
-
Procedure: a. The waste material is added to the digestion solution. b. The solution is managed according to the validated protocol to ensure complete destruction of the this compound molecule.
-
Verification: The process must ensure the final mixture is unsuitable for extraction or re-use.
-
Final Disposal: The resulting solution may still be considered hazardous waste and must be disposed of in accordance with EPA, state, and local regulations. It should not be disposed of down the drain.[4][5]
-
Documentation: The witnesses must complete and sign a DEA Form 41, detailing the substance, quantity, and destruction method.[6]
-
Record Retention: File the completed DEA Form 41.
This compound Disposal Workflow
Caption: Workflow for the DEA-compliant disposal of this compound in a laboratory setting.
Safety Precautions for Handling this compound Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double gloves, when handling this compound or its waste.[1]
-
Ventilation: Handle powdered forms or perform any procedure that could create aerosols in a certified chemical fume hood or other ventilated containment system.[5]
-
Spill Management: In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures for potent compounds. Do not flush spills to the sewer.[5] All cleanup operations should be witnessed by more than one person.[5]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe, secure, and compliant disposal of this compound, upholding their commitment to laboratory safety and regulatory responsibility. Always consult your institution's Environmental Health and Safety (EHS) department and DEA compliance officer for specific guidance.[5]
References
- 1. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
